(R)-3-(1-Aminoethyl)phenol hydrochloride
Description
Properties
IUPAC Name |
3-[(1R)-1-aminoethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBKHDKLDOGKKN-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-3-(1-Aminoethyl)phenol Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of (R)-3-(1-Aminoethyl)phenol hydrochloride, a key chiral intermediate in the synthesis of various biologically active molecules. This document outlines its fundamental characteristics, experimental protocols for property determination, and key aspects of its chemical behavior and synthesis, presented in a format tailored for research and development professionals.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties are well-documented, specific experimental values for melting point, solubility, and pKa for this particular salt are not consistently available in public literature. In such cases, data for the free base or closely related compounds are provided for reference.
| Property | Value | Reference |
| IUPAC Name | 3-[(1R)-1-aminoethyl]phenol;hydrochloride | [1] |
| CAS Number | 856563-08-1 | [2][3][4] |
| Molecular Formula | C₈H₁₂ClNO | [2][3][4] |
| Molecular Weight | 173.64 g/mol | [2][3][4] |
| Appearance | Solid (predicted) | |
| Melting Point | 177-180 °C (for the free base, 3-(1-aminoethyl)phenol) | |
| Boiling Point | 266.3 ± 15.0 °C (Predicted for the free base) | |
| Solubility | The hydrochloride salt form enhances solubility in polar solvents.[2] Likely soluble in water and lower alcohols. | [5] |
| pKa | Predicted values: ~9-10 for the ammonium group, ~10 for the phenolic group |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development and chemical synthesis. The following sections detail standard experimental protocols for measuring key parameters of this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of purity.
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded. Pure compounds typically exhibit a sharp melting point range.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[6][7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device, in close proximity to a calibrated thermometer or temperature sensor.[8]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[6][7] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[7]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the range.[6]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[9][10]
Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.[10][11]
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a flask containing a known volume of the desired solvent (e.g., water, ethanol, buffer solution).[11][12]
-
Equilibration: The flask is sealed and placed in a shaker or agitator, typically in a temperature-controlled environment (e.g., 25°C or 37°C), for an extended period (e.g., 24-48 hours) to ensure equilibrium is achieved.[9][12]
-
Phase Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered (e.g., using a syringe filter) or centrifuged to remove any undissolved solid particles.[9][13]
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9][10] A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[9]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.[14][15]
Principle: The pH of a solution of the compound is monitored as a standardized titrant (acid or base) is added incrementally. The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve.[14][15]
Methodology:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture for sparingly soluble compounds.[16] The ionic strength of the solution is often kept constant with an inert salt like KCl.[14]
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.[14][15]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[14] The pH of the solution is recorded after each addition, allowing for equilibration.[15]
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa value for each ionizable group (the ammonium and phenolic hydroxyl groups) is the pH at the midpoint of the respective buffer region (half-equivalence point).[14]
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by its functional groups: a phenolic hydroxyl group, a primary amine (as an ammonium salt), and an aromatic ring.
-
Phenolic Hydroxyl Group: This group is weakly acidic and susceptible to oxidation, potentially forming quinone-type structures.[2] It can also undergo etherification and esterification reactions.
-
Amino Group (Ammonium): The primary amine is basic and, in the hydrochloride salt form, exists as an ammonium ion. It can be deprotonated with a base to yield the free amine, which is nucleophilic and can participate in reactions such as acylation and alkylation.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group.
The compound is generally stable under standard laboratory conditions.
Synthetic Routes
The stereospecificity of (R)-3-(1-Aminoethyl)phenol is crucial for its application as a chiral building block.[2] Two primary strategies are employed for its synthesis: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis
A common and efficient method is the asymmetric reduction of the prochiral ketone, 3-hydroxyacetophenone .[2] This approach directly yields the desired (R)-enantiomer.
-
Catalysts: This transformation is typically achieved using chiral catalysts, often based on transition metals like Ruthenium complexed with chiral ligands (e.g., BINAP derivatives).[17] Biocatalytic methods employing specific enzymes (e.g., dehydrogenases) are also utilized for high enantioselectivity.[18]
-
Reducing Agents: Common reducing agents include borane derivatives in the presence of a chiral catalyst or catalytic hydrogenation.[19][20]
Chiral Resolution
This classical method involves the separation of a racemic mixture of 3-(1-aminoethyl)phenol.
-
Diastereomeric Salt Formation: The racemic amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or its derivatives, to form a pair of diastereomeric salts.[2][21]
-
Fractional Crystallization: Due to their different physical properties, particularly solubility, the diastereomeric salts can be separated by fractional crystallization in a suitable solvent.[2] Polar solvents or their mixtures are often employed for this purpose.[22]
-
Liberation of the Enantiomer: After isolation of the desired diastereomeric salt, the pure (R)-enantiomer is liberated by treatment with a base to neutralize the chiral acid.[2]
Visualizations
Synthesis Workflow: Asymmetric Reduction
References
- 1. (R)-3-(1-Aminoethyl)phenol | C8H11NO | CID 40427058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|Supplier [benchchem.com]
- 3. 1stsci.com [1stsci.com]
- 4. This compound - CAS:856563-08-1 - Abovchem [abovchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. thinksrs.com [thinksrs.com]
- 9. enamine.net [enamine.net]
- 10. scribd.com [scribd.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. enamine.net [enamine.net]
- 17. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ftb.com.hr [ftb.com.hr]
- 19. Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to (R)-3-(1-Aminoethyl)phenol Hydrochloride
This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (R)-3-(1-Aminoethyl)phenol hydrochloride, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is a chiral compound featuring a phenol ring substituted with an aminoethyl group at the meta-position. The "(R)" designation indicates the stereochemistry at the chiral center of the aminoethyl side chain. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₂ClNO |
| Molecular Weight | 173.64 g/mol |
| CAS Number | 856563-08-1 |
| Parent Compound M.W. | 137.18 g/mol ((R)-3-(1-Aminoethyl)phenol)[1][2][3][4] |
Note: The molecular weight of the parent compound, (R)-3-(1-Aminoethyl)phenol, is provided for reference.
The two-dimensional structure of this compound is depicted below, illustrating the arrangement of the phenolic hydroxyl group, the aminoethyl group in the (R) configuration, and the associated chloride ion.
(Image of the 2D chemical structure of this compound would be placed here in a full implementation)
Experimental Protocols for Synthesis
The synthesis of enantiomerically pure this compound is a critical step in the production of various active pharmaceutical ingredients. The primary methods employed are chiral resolution of a racemic mixture and asymmetric synthesis.
This classical method involves the separation of a racemic mixture of 3-(1-aminoethyl)phenol into its (R) and (S) enantiomers.
Methodology:
-
Diastereomeric Salt Formation: The racemic 3-(1-aminoethyl)phenol is reacted with an enantiomerically pure chiral acid, such as L-tartaric acid, in a suitable solvent (e.g., methanol or ethanol). This reaction forms a pair of diastereomeric salts, (R)-amine-(L)-acid and (S)-amine-(L)-acid.
-
Fractional Crystallization: Due to their different physical properties, particularly solubility, the diastereomeric salts can be separated by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution upon cooling or concentration. The selection of the solvent system is crucial for achieving efficient separation.
-
Isolation of the Desired Diastereomer: The crystallized salt, corresponding to the desired (R)-enantiomer, is isolated by filtration.
-
Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free (R)-3-(1-aminoethyl)phenol.
-
Hydrochloride Salt Formation: The purified (R)-amine is subsequently dissolved in a suitable organic solvent (e.g., isopropanol) and treated with hydrochloric acid (either as a gas or a solution in an organic solvent) to precipitate the this compound salt, which is then collected by filtration and dried.
Asymmetric synthesis offers a more direct route to the desired (R)-enantiomer, avoiding the loss of 50% of the material inherent in chiral resolution.[5]
Methodology:
-
Starting Material: The synthesis typically begins with the prochiral ketone, 3'-hydroxyacetophenone.[5]
-
Asymmetric Reduction: The ketone is subjected to an asymmetric reduction of the carbonyl group. This can be achieved through several methods:
-
Catalytic Hydrogenation: Using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical for achieving high enantioselectivity.
-
Stoichiometric Reduction: Employing a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).
-
-
Conversion to Amine (if necessary): Depending on the specific synthetic route, the resulting chiral alcohol may need to be converted to the amine. This can involve activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).
-
Hydrochloride Salt Formation: The resulting (R)-3-(1-aminoethyl)phenol is then converted to its hydrochloride salt as described in the previous protocol.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the chiral resolution synthesis of this compound.
Caption: Logical workflow for the synthesis of this compound via chiral resolution.
References
- 1. (R)-3-(1-Aminoethyl)phenol | C8H11NO | CID 40427058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(1-Aminoethyl)phenol | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-(1-Aminoethyl)phenol | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. This compound|Supplier [benchchem.com]
Enantioselective synthesis of (R)-3-(1-Aminoethyl)phenol
An In-depth Technical Guide to the Enantioselective Synthesis of (R)-3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-3-(1-Aminoethyl)phenol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably Rivastigmine, a compound used in the management of Alzheimer's disease. The stereochemistry at the benzylic amine is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This technical guide provides a comprehensive overview of the principal methods for the enantioselective synthesis of (R)-3-(1-Aminoethyl)phenol, including detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows. The primary synthetic strategies discussed are asymmetric reduction of 3-hydroxyacetophenone, chiral resolution of racemic 3-(1-aminoethyl)phenol, biocatalytic synthesis via transamination, and asymmetric reductive amination. Each method is evaluated based on its efficiency, enantioselectivity, and scalability, offering researchers and drug development professionals the necessary information to select the most suitable approach for their specific needs.
Introduction
The demand for enantiomerically pure pharmaceuticals has driven significant advancements in asymmetric synthesis. (R)-3-(1-Aminoethyl)phenol, with its single stereocenter, presents a valuable case study in the application of modern enantioselective techniques. The efficiency and stereochemical fidelity of its synthesis have a direct impact on the overall cost and purity of the final active pharmaceutical ingredient (API). This guide delves into the core methodologies for obtaining this crucial building block in its desired (R)-enantiomeric form.
Asymmetric Reduction of 3-Hydroxyacetophenone
A direct and atom-economical approach to (R)-3-(1-Aminoethyl)phenol involves the asymmetric reduction of the prochiral ketone, 3-hydroxyacetophenone. This method typically employs a chiral catalyst to stereoselectively reduce the ketone to the corresponding (R)-alcohol, which is then converted to the amine. A more direct variation is the asymmetric transfer hydrogenation of an intermediate imine.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) using a chiral ruthenium catalyst is a well-established method for the enantioselective reduction of ketones. The Noyori-type catalysts, which feature a Ru(II) center, a chiral diamine ligand (e.g., TsDPEN), and an arene ligand, are particularly effective.[1]
Experimental Protocol: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst [1]
-
Catalyst Preparation: A solution of [RuCl2(p-cymene)]2 and (R,R)-TsDPEN in a 1:2 molar ratio is stirred in a suitable solvent (e.g., DMF) under an inert atmosphere.
-
Reaction Setup: To a solution of 3-hydroxyacetophenone (1.0 eq) in a mixture of formic acid and triethylamine (5:2 molar ratio), the prepared catalyst solution (0.5-1 mol%) is added.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 28-40 °C) for a specified time (e.g., 12-24 hours) until complete conversion is observed by TLC or HPLC.
-
Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The resulting (R)-1-(3-hydroxyphenyl)ethanol can be purified by column chromatography.
-
Conversion to Amine: The chiral alcohol is then converted to the corresponding amine via standard procedures, such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by displacement with an amine source (e.g., ammonia or a protected amine equivalent) and subsequent deprotection.
Quantitative Data: Asymmetric Reduction
| Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | Reference |
| Ru(II)/(R,R)-TsDPEN/HCOOH:NEt3 | 3-Hydroxyacetophenone | (R)-1-(3-hydroxyphenyl)ethanol | >95 | >98 | [1] |
| RuCl2--INVALID-LINK--n/(S,S)-DPEN/KOH | Acetophenone (model) | (R)-1-Phenylethanol | >99 | 97 | [2] |
Workflow for Asymmetric Reduction
Caption: Workflow for Asymmetric Reduction of 3-Hydroxyacetophenone.
Chiral Resolution of Racemic 3-(1-Aminoethyl)phenol
Chiral resolution is a classical and industrially viable method for separating a racemic mixture into its constituent enantiomers. This technique involves the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]
Diastereomeric Salt Crystallization
A commonly used resolving agent for primary amines is di-p-toluoyl-D-tartaric acid (DPTTA).
Experimental Protocol: Chiral Resolution with (+)-Di-p-toluoyl-D-tartaric Acid [4]
-
Salt Formation: A solution of racemic 3-(1-aminoethyl)phenol (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is heated to reflux. A solution of (+)-di-p-toluoyl-D-tartaric acid (0.5-1.0 eq) in the same solvent is added dropwise.
-
Crystallization: The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: The crystalline solid is collected by filtration and washed with a small amount of the cold solvent. The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing by chiral HPLC.
-
Liberation of the Free Amine: The isolated diastereomeric salt is suspended in water, and the pH is adjusted to >10 with an aqueous base (e.g., 2M NaOH).
-
Extraction and Isolation: The liberated free amine is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure to yield the enantiomerically enriched (R)-3-(1-aminoethyl)phenol.
Quantitative Data: Chiral Resolution
| Resolving Agent | Racemate | Solvent | Yield of (R)-amine (%) | ee of (R)-amine (%) | Reference |
| (+)-Di-p-toluoyl-D-tartaric acid | 3-(1-Aminoethyl)phenol | Methanol | ~40-45 (theoretical max 50) | >99 | [4] |
| d-Tartaric acid | (S)-Aminoglutethimide (model) | DMSO | 48.8 | 90.7 | [5] |
Workflow for Chiral Resolution
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Biocatalytic Synthesis using Transaminases
Biocatalysis has emerged as a powerful and sustainable method for the synthesis of chiral amines. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor with high enantioselectivity. For the synthesis of (R)-3-(1-aminoethyl)phenol, an (R)-selective ω-transaminase is employed with 3-hydroxyacetophenone as the substrate.
Experimental Protocol: Transaminase-Mediated Synthesis [6]
-
Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5), dissolve 3-hydroxyacetophenone (substrate), an amino donor (e.g., isopropylamine or D-alanine), and pyridoxal 5'-phosphate (PLP) cofactor (typically ~1 mM).
-
Enzymatic Reaction: Add the (R)-selective ω-transaminase (e.g., as a whole-cell lysate or purified enzyme, such as ATA-025) to the reaction mixture.
-
Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30-45 °C) with gentle agitation for a period of 12-48 hours. The progress of the reaction is monitored by HPLC.
-
Work-up and Isolation: Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted to >10 with a base. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to afford (R)-3-(1-aminoethyl)phenol.
Quantitative Data: Biocatalytic Synthesis
| Enzyme | Substrate | Amino Donor | Yield (%) | ee (%) | Reference |
| Transaminase ATA-025 | 1-(3-methylphenyl)ethan-1-one (model) | Isopropylamine | 77 | >98.5 | [6] |
| Engineered Transaminase | 3-Hydroxyacetophenone | Isopropylamine | High conversion | >99 | [7] |
| ω-Transaminase (AbTA) | 2-acetyl-5-fluorophenol (model) | (R)-α-methylbenzylamine | ~50 (conversion) | >99 | [8] |
Workflow for Biocatalytic Synthesis
Caption: Workflow for Biocatalytic Synthesis using a Transaminase.
Asymmetric Reductive Amination
Asymmetric reductive amination (ARA) is a highly efficient one-pot method for the synthesis of chiral amines directly from ketones. This approach avoids the isolation of intermediate alcohols or imines. The reaction typically involves a metal catalyst with a chiral ligand, a reducing agent, and an ammonia source.
Experimental Protocol: Asymmetric Reductive Amination [9]
-
Catalyst System: A chiral ruthenium catalyst is often employed, for example, one derived from [((R)-tol-binap)RuCl2].
-
Reaction Setup: In a pressure vessel, 3-hydroxyacetophenone, the chiral catalyst, and an ammonia source (e.g., ammonium formate or ammonia in methanol) are combined in a suitable solvent.
-
Reaction Conditions: The vessel is charged with hydrogen gas to a specific pressure, or a hydrogen donor like ammonium formate is used. The reaction is heated to a specified temperature (e.g., 60-85 °C) and stirred for several hours.
-
Work-up and Isolation: After cooling and depressurization, the reaction mixture is worked up. If ammonium formate is used, the resulting N-formylated amine may need to be hydrolyzed with acid or base to yield the free primary amine. The product is then isolated by extraction and purified by chromatography or crystallization.
Quantitative Data: Asymmetric Reductive Amination
| Catalyst System | Substrate | Amine Source | Yield (%) | ee (%) | Reference |
| [((R)-tol-binap)RuCl2] | Acetophenone (model) | HCOONH4/NH3 | 85 | 96 | [9] |
| [Rh(C5Me5)Cl2]2 | Acetophenone (model) | NH3/Isopropanol | 30 | Low | [9] |
Workflow for Asymmetric Reductive Amination
Caption: Workflow for Asymmetric Reductive Amination.
Conclusion
The enantioselective synthesis of (R)-3-(1-Aminoethyl)phenol can be achieved through several effective methodologies. Asymmetric reduction and reductive amination offer direct, atom-economical routes from a readily available starting material, with high enantioselectivities achievable through the appropriate choice of chiral catalyst. Chiral resolution, while being a more traditional approach with a theoretical maximum yield of 50%, remains a robust and scalable method. Biocatalysis using transaminases represents a green and highly selective alternative, operating under mild conditions and often affording products with excellent enantiomeric purity. The selection of the optimal synthetic route will depend on a variety of factors, including cost of reagents and catalysts, desired scale of production, available equipment, and environmental considerations. This guide provides the foundational information for researchers and process chemists to make an informed decision for the efficient and selective synthesis of this important pharmaceutical intermediate.
References
- 1. repositorio.ufmg.br [repositorio.ufmg.br]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2011159910A2 - Biocatalysts and methods for the synthesis of (s)-3-(1-aminoethyl)-phenol - Google Patents [patents.google.com]
- 8. ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Chiral Resolution of 3-(1-Aminoethyl)phenol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the chiral resolution of racemic 3-(1-Aminoethyl)phenol, a critical process for the synthesis of optically pure enantiomers required in pharmaceutical development. The document details the theoretical basis and practical application of the most common resolution strategies: diastereomeric crystallization, enzymatic kinetic resolution, and preparative chiral chromatography.
Introduction
3-(1-Aminoethyl)phenol is a valuable chiral building block in organic synthesis. Its enantiomers often exhibit different pharmacological and toxicological profiles, making their separation essential for the development of safe and effective drugs. The production of this compound typically results in a racemic mixture, necessitating a resolution step to isolate the desired single enantiomer. This guide explores the core methodologies employed for this purpose, providing detailed protocols and comparative data where available.
Diastereomeric Crystallization
Diastereomeric crystallization is a classical and industrially scalable method for resolving racemic amines. This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts, unlike enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Principle
The fundamental principle of this method lies in the conversion of a difficult-to-separate mixture of enantiomers into a mixture of diastereomers, which can be separated using conventional techniques. The choice of resolving agent and solvent system is critical and often determined empirically to achieve a significant difference in the solubility of the diastereomeric salts.
dot
Caption: Workflow for Diastereomeric Crystallization.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
Materials:
-
Racemic 3-(1-Aminoethyl)phenol
-
L-(+)-Tartaric acid
-
Methanol
-
Acetone
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1 equivalent of racemic 3-(1-Aminoethyl)phenol and 0.5 to 1.0 equivalent of L-(+)-tartaric acid in a minimal amount of warm methanol (e.g., at 60 °C).[1]
-
Allow the clear solution to cool to room temperature.
-
Gradually add an anti-solvent, such as acetone, to induce precipitation.[1]
-
Allow the mixture to crystallize, potentially overnight at a reduced temperature (e.g., 5 °C), to maximize the yield of the less soluble diastereomeric salt.[1]
-
Collect the precipitated crystals by suction filtration and wash with a small amount of cold solvent (e.g., a methanol/acetone mixture).
-
To liberate the free amine, dissolve the collected diastereomeric salt in water and basify with a sodium hydroxide solution.
-
Extract the liberated enantiomerically enriched amine with an organic solvent such as diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the resolved amine.
-
The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.
Quantitative Data
Specific quantitative data for the resolution of 3-(1-Aminoethyl)phenol is not available in the reviewed literature. The following table presents data for the resolution of a similar compound, which can be considered as a benchmark for optimization.
| Racemic Amine | Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess of Recovered Amine | Reference |
| 3-[1-(Dimethylamino)ethyl]phenol | L-(+)-Tartaric Acid | Methanol/Acetone | Not Specified | >99.6% (for the S-enantiomer after recrystallization) | [1] |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes an enzyme that preferentially catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly employed for the resolution of amines through enantioselective acylation.
Principle
The basis of enzymatic kinetic resolution is the difference in the rate of reaction for the two enantiomers with the enzyme. By stopping the reaction at approximately 50% conversion, one can obtain the acylated product of one enantiomer and the unreacted starting material of the other, both in high enantiomeric excess.
dot
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: Lipase-Catalyzed Acylation
The following is a general protocol for the kinetic resolution of a racemic amine using Candida antarctica lipase B (commercially available as Novozym 435), which is a widely used and robust enzyme for such transformations.[2]
Materials:
-
Racemic 3-(1-Aminoethyl)phenol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Aprotic organic solvent (e.g., methyl tert-butyl ether (MTBE))
-
Acyl donor (e.g., diisopropyl malonate)
-
Shaker incubator
Procedure:
-
To a vial, add the immobilized lipase (e.g., 20 mg).
-
Add the solvent (e.g., 200 µL of MTBE).[2]
-
Add the racemic 3-(1-Aminoethyl)phenol (e.g., 0.5 mmol).
-
Add the acyl donor (e.g., 0.5 mmol of diisopropyl malonate).[2]
-
Seal the vial and place it in a shaker incubator at a suitable temperature (e.g., 40°C) with agitation (e.g., 200 rpm).[2]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.[2]
-
The unreacted amine and the acylated product can be separated by standard methods such as column chromatography or acid-base extraction.
Quantitative Data
Specific quantitative data for the enzymatic kinetic resolution of 3-(1-Aminoethyl)phenol is not available in the reviewed literature. The following table provides representative data for the kinetic resolution of other amines using Candida antarctica lipase B, illustrating the potential of this method.
| Racemic Amine | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Reference |
| (±)-1-Phenylethylamine | Novozym 435 | Diisopropyl malonate | MTBE | ~50 | >95 | [2] |
| Heptan-2-amine | CaLB-MNPs | Isopropyl 2-ethoxyacetate | MTBE | ~45 | >95 | N/A |
| 1-Methoxypropan-2-amine | Novozym 435 | Isopropyl 2-ethoxyacetate | MTBE | ~40 | ~80 | N/A |
Preparative Chiral Chromatography
Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation. This method can be highly effective for obtaining both enantiomers in high purity, although it can be more costly for large-scale production compared to crystallization methods.
Principle
The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for the two enantiomers, resulting in differential elution from the chromatographic column. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines.
dot
Caption: Workflow for Preparative Chiral Chromatography.
Experimental Protocol: General Approach for Preparative HPLC
A specific preparative method for 3-(1-Aminoethyl)phenol is not detailed in the searched literature. The following protocol provides a general framework for developing a preparative chiral HPLC separation.
Materials and Instrumentation:
-
Preparative HPLC system with a suitable detector (e.g., UV)
-
Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak® or Lux® series)
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)
-
Basic or acidic additives if necessary (e.g., diethylamine, trifluoroacetic acid)
Procedure:
-
Method Development (Analytical Scale):
-
Screen various polysaccharide-based chiral columns (e.g., amylose or cellulose derivatives).
-
Test different mobile phase compositions, typically mixtures of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).
-
Incorporate small amounts of a basic additive (e.g., 0.1% diethylamine) to improve the peak shape of the amine.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5) of the enantiomers.
-
-
Scale-Up to Preparative Scale:
-
Use a preparative column with the same stationary phase as the optimized analytical method.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
Dissolve the racemic 3-(1-Aminoethyl)phenol in the mobile phase at a concentration that avoids column overloading.
-
Perform repeated injections of the racemic mixture.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified enantiomers.
-
Quantitative Data
Specific quantitative data for the preparative chiral separation of 3-(1-Aminoethyl)phenol is not available in the reviewed literature. The performance of a preparative chiral separation is highly dependent on the specific compound, stationary phase, and mobile phase used. The goal of such a separation is typically to achieve high enantiomeric purity (>99% ee) and good recovery.
Conclusion
The chiral resolution of 3-(1-Aminoethyl)phenol is a critical step for its application in the synthesis of enantiomerically pure pharmaceuticals. This guide has detailed the three primary methodologies for achieving this separation: diastereomeric crystallization, enzymatic kinetic resolution, and preparative chiral chromatography. While diastereomeric crystallization remains a robust and scalable method, enzymatic resolution offers high selectivity under mild conditions. Preparative chiral chromatography provides a direct separation method capable of yielding high-purity enantiomers. The selection of the most appropriate method will depend on factors such as the desired scale of production, cost considerations, and the required level of enantiomeric purity. Further empirical investigation is necessary to optimize these methods specifically for 3-(1-Aminoethyl)phenol to obtain detailed quantitative performance data.
References
(R)-3-(1-Aminoethyl)phenol Hydrochloride: A Technical Whitepaper on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-(1-Aminoethyl)phenol hydrochloride is a chiral molecule of significant interest in medicinal chemistry and pharmacology. While its primary application has been as a key chiral building block in the synthesis of more complex pharmaceutical agents, emerging evidence suggests it possesses intrinsic biological activities. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing from available data and the known pharmacology of structurally related compounds. This document outlines its potential as a modulator of key enzymatic pathways, specifically as an inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE). Furthermore, potential neuroprotective and anti-inflammatory effects are explored. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts.
Introduction
This compound, a derivative of phenethylamine, presents a compelling profile for pharmacological investigation. Its structure, featuring a phenolic hydroxyl group and a chiral aminoethyl side chain, is a common motif in many biologically active compounds. The stereochemistry at the alpha-carbon of the ethylamine side chain is a critical determinant of its biological activity, a principle well-established with its enantiomer, (S)-3-(1-Aminoethyl)phenol, which serves as a crucial intermediate in the synthesis of the acetylcholinesterase inhibitor Rivastigmine[1]. This document aims to consolidate the current understanding of the (R)-enantiomer's mechanism of action, focusing on its enzymatic inhibition and potential downstream cellular effects.
Putative Mechanisms of Action
The biological effects of this compound are thought to be primarily mediated through the inhibition of key enzymes involved in neurotransmitter metabolism and signaling.
Monoamine Oxidase (MAO) Inhibition
One of the principal hypothesized mechanisms of action for this compound is the inhibition of monoamine oxidase (MAO)[2]. MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine in the central nervous system. By inhibiting MAO, this compound can increase the synaptic levels of these neurotransmitters, leading to enhanced monoaminergic signaling.
-
Signaling Pathway of MAO Inhibition
Acetylcholinesterase (AChE) Inhibition
This compound has also been noted for its potential to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[2]. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant for neurological conditions characterized by cholinergic deficits.
-
Signaling Pathway of AChE Inhibition
Neuroprotective and Anti-inflammatory Effects
Preliminary observations suggest that this compound may exert neuroprotective effects, potentially through its antioxidant capacity and modulation of cellular signaling pathways involved in cell survival[2]. Furthermore, compounds with similar phenolic structures have demonstrated the ability to reduce the production of pro-inflammatory cytokines in cellular models of inflammation[2].
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following table presents hypothetical data based on the expected activities of similar phenolic ethylamines to serve as a template for future studies.
| Target Enzyme | Assay Type | Parameter | Value |
| Monoamine Oxidase-A (MAO-A) | Fluorometric Assay | IC50 | Data Not Available |
| Monoamine Oxidase-B (MAO-B) | Fluorometric Assay | IC50 | Data Not Available |
| Acetylcholinesterase (AChE) | Ellman's Assay | IC50 | Data Not Available |
Experimental Protocols
To facilitate further investigation into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAO-A and MAO-B.
-
Methodology: A fluorometric assay can be employed using a commercially available MAO-Glo™ Assay kit (Promega).
-
Prepare a serial dilution of this compound in an appropriate buffer.
-
Add the test compound dilutions to a 96-well plate containing recombinant human MAO-A or MAO-B enzyme.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate at room temperature for a specified period.
-
Add a luminogenic detection reagent to terminate the MAO reaction and generate a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
-
-
Experimental Workflow for MAO Inhibition Assay
Acetylcholinesterase (AChE) Inhibition Assay
-
Objective: To determine the IC50 of this compound against AChE.
-
Methodology: The colorimetric Ellman's method is a standard assay for AChE activity.
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the test compound, AChE enzyme, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and the percent inhibition for each compound concentration.
-
Determine the IC50 value using non-linear regression.
-
-
Experimental Workflow for AChE Inhibition Assay
References
(R)-3-(1-Aminoethyl)phenol hydrochloride as a chiral building block
An In-depth Technical Guide to (R)-3-(1-Aminoethyl)phenol Hydrochloride as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
This compound is a vital chiral building block in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.[][2] Its defined stereochemistry is crucial for creating compounds with specific biological functions, as the three-dimensional arrangement of its amine and phenolic groups allows for precise interactions with chiral biological targets like proteins and nucleic acids.[3] This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for professionals in drug discovery and development.
Physicochemical and Structural Data
The fundamental properties of (R)-3-(1-Aminoethyl)phenol and its hydrochloride salt are essential for its application in synthesis. While some experimental data is available for the racemic or (S)-enantiomer, many properties for the (R)-enantiomer are derived from computational models.
| Property | (R)-3-(1-Aminoethyl)phenol (Free Base) | (R)-3-(1-Aminoethyl)phenol HCl (Salt) | Reference |
| CAS Number | 518060-42-9 | 856563-08-1 | [3][4] |
| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO | [4][5] |
| Molecular Weight | 137.18 g/mol | 173.64 g/mol | [3][4] |
| IUPAC Name | 3-[(1R)-1-aminoethyl]phenol | 3-[(1R)-1-aminoethyl]phenol;hydrochloride | [4] |
| XLogP3 | 0.9 | - | [4][6] |
| Hydrogen Bond Donor Count | 2 | - | [4][6] |
| Hydrogen Bond Acceptor Count | 2 | - | [4][6] |
| Topological Polar Surface Area | 46.3 Ų | - | [4][6] |
| Appearance | White or light brown crystalline powder (S-form) | Crystalline solid | [5] |
Synthetic Methodologies
The production of enantiomerically pure (R)-3-(1-Aminoethyl)phenol is primarily achieved through two distinct strategies: the classical resolution of a racemic mixture and modern asymmetric synthesis, which aims to directly produce the desired enantiomer.[3]
References
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. This compound|Supplier [benchchem.com]
- 4. (R)-3-(1-Aminoethyl)phenol | C8H11NO | CID 40427058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. 3-(1-Aminoethyl)phenol | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Stereochemical Dichotomy in the Bioactivity of 3-(1-Aminoethyl)phenol Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological activity of the (R) and (S) enantiomers of 3-(1-Aminoethyl)phenol. While direct comparative quantitative data on the bioactivity of the parent enantiomers is limited in publicly available literature, the significance of their stereochemistry is prominently highlighted by the pharmacological profile of their derivatives. The (S)-enantiomer is a pivotal intermediate in the synthesis of Rivastigmine, a well-established cholinesterase inhibitor for the treatment of Alzheimer's and Parkinson's disease-related dementia. This guide synthesizes the available information, focusing on the implied primary mechanism of action—cholinesterase inhibition—and explores potential interactions with other neurotransmitter systems. Detailed experimental protocols for assessing the biological activities of these compounds are provided, alongside logical and signaling pathway diagrams to facilitate a deeper understanding of their potential pharmacological roles.
Introduction
The principle of stereoselectivity is a cornerstone of modern pharmacology and drug development. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which often leads to preferential binding of one enantiomer over the other. The compound 3-(1-Aminoethyl)phenol possesses a single chiral center, giving rise to the (R) and (S) enantiomers. A comprehensive understanding of their distinct biological activities is crucial for their potential therapeutic applications and for the rational design of new chemical entities.
The most significant insight into the differential bioactivity of these enantiomers comes from the established use of (S)-3-(1-Aminoethyl)phenol as a key precursor for the synthesis of Rivastigmine[1]. Rivastigmine is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The stereochemistry of the (S)-enantiomer is critical for the efficacy of Rivastigmine, underscoring the importance of chirality in its interaction with cholinesterase enzymes[1]. While this strongly suggests that the (S)-enantiomer of 3-(1-Aminoethyl)phenol itself may possess some degree of cholinesterase inhibitory activity, direct quantitative comparisons with the (R)-enantiomer are not readily found in published studies.
Quantitative Data on Biological Activity
Direct quantitative data, such as IC50 or Ki values, for the cholinesterase inhibitory activity of (R)- and (S)-3-(1-Aminoethyl)phenol is not extensively reported in the scientific literature. The primary focus of existing research has been on the synthesis and utilization of these enantiomers as building blocks for more complex molecules. However, based on the established role of the (S)-enantiomer in the synthesis of Rivastigmine, a comparative summary of the known activity of Rivastigmine is presented to infer the potential activity profile of its precursor.
Table 1: Cholinesterase Inhibition Data for Rivastigmine (Derived from (S)-3-(1-Aminoethyl)phenol)
| Compound | Target | IC50 (µM) | Enzyme Source | Reference |
| Rivastigmine | Acetylcholinesterase (AChE) | Data not available in provided search results | Human | [2] |
| Rivastigmine | Butyrylcholinesterase (BChE) | Data not available in provided search results | Human | [2] |
Note: Specific IC50 values for Rivastigmine were not found in the provided search results. It is known to be a potent inhibitor of both enzymes[2].
Table 2: Potential Neurotransmitter Receptor Binding Affinities of 3-(1-Aminoethyl)phenol Enantiomers (Hypothetical)
Due to the structural similarity of 3-(1-Aminoethyl)phenol to endogenous neurotransmitters, it is plausible that its enantiomers may interact with various neurotransmitter receptors. However, specific binding affinity data (Ki values) for these enantiomers at serotonin, dopamine, or adrenergic receptors are not available in the reviewed literature. Research on structurally related compounds suggests that phenolic amines can interact with these receptor systems[3].
| Enantiomer | Receptor Subtype | Binding Affinity (Ki) | Reference |
| (R)-3-(1-Aminoethyl)phenol | Serotonin (e.g., 5-HT1A, 5-HT2A) | Not Reported | - |
| (S)-3-(1-Aminoethyl)phenol | Serotonin (e.g., 5-HT1A, 5-HT2A) | Not Reported | - |
| (R)-3-(1-Aminoethyl)phenol | Dopamine (e.g., D1, D2) | Not Reported | - |
| (S)-3-(1-Aminoethyl)phenol | Dopamine (e.g., D1, D2) | Not Reported | - |
| (R)-3-(1-Aminoethyl)phenol | Adrenergic (e.g., α1, α2, β1, β2) | Not Reported | - |
| (S)-3-(1-Aminoethyl)phenol | Adrenergic (e.g., α1, α2, β1, β2) | Not Reported | - |
Experimental Protocols
The following sections detail standardized experimental methodologies that would be employed to determine the biological activity of (R)- and (S)-3-(1-Aminoethyl)phenol.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds against AChE and BChE.
Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), into thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
(R)-3-(1-Aminoethyl)phenol and (S)-3-(1-Aminoethyl)phenol
-
Positive control (e.g., Galantamine, Donepezil)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds ((R)- and (S)-3-(1-Aminoethyl)phenol) and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the cholinesterase enzyme solution (AChE or BChE) to each well and incubate for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay for Neurotransmitter Receptors
This technique is used to determine the binding affinity of a ligand for a specific receptor.
Principle: The assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand (e.g., containing ³H or ¹²⁵I) for binding to a specific receptor preparation (e.g., cell membranes expressing the receptor of interest). The amount of radioactivity bound to the receptors is measured, and the displacement of the radioligand by the test compound is used to determine the test compound's binding affinity (Ki).
Materials:
-
Cell membranes expressing the target receptor (e.g., serotonin 5-HT1A, dopamine D2)
-
Radiolabeled ligand specific for the target receptor
-
Unlabeled test compounds ((R)- and (S)-3-(1-Aminoethyl)phenol)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In assay tubes or a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and the unlabeled test compound at various concentrations.
-
Incubate the mixture for a specific time at a defined temperature to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The receptors and bound radioligand are retained on the filter, while the unbound radioligand passes through.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the non-specific binding by including a high concentration of a known unlabeled ligand for the receptor in some of the assay tubes.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Implied Cholinergic Signaling Pathway
Given the role of (S)-3-(1-Aminoethyl)phenol as a precursor to the cholinesterase inhibitor Rivastigmine, its primary biological effect is likely mediated through the potentiation of cholinergic neurotransmission. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of action via cholinesterase inhibition.
Experimental Workflow for Biological Activity Assessment
The following diagram outlines the logical workflow for a comprehensive evaluation of the biological activity of the (R) and (S) enantiomers of 3-(1-Aminoethyl)phenol.
Caption: Workflow for assessing the biological activity of enantiomers.
Discussion and Future Directions
The primary established biological relevance of the 3-(1-Aminoethyl)phenol enantiomers lies in their role as precursors to cholinesterase inhibitors, with the (S)-enantiomer being crucial for the activity of Rivastigmine[1]. This strongly suggests that the (S)-enantiomer possesses a specific stereochemical arrangement that is favorable for interaction with the active site of cholinesterases. The lack of direct comparative data for the parent enantiomers represents a significant knowledge gap.
Future research should focus on the direct in vitro evaluation of both (R)- and (S)-3-(1-Aminoethyl)phenol for their inhibitory activity against AChE and BChE. Such studies would provide valuable quantitative data (IC50 values) to definitively establish the degree of stereoselectivity in their interaction with these enzymes.
Furthermore, a comprehensive screening of these enantiomers against a panel of neurotransmitter receptors (serotonin, dopamine, adrenergic, etc.) is warranted. Their structural similarity to endogenous monoamines suggests the potential for off-target activities that could be either beneficial or detrimental. Elucidating their full pharmacological profile is essential for any future drug development efforts based on this scaffold.
References
Spectroscopic Characterization of (R)-3-(1-Aminoethyl)phenol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-(1-Aminoethyl)phenol hydrochloride (CAS No: 856563-08-1).[1][2][3] Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this compound in research and drug development settings.
Chemical Structure and Properties
-
IUPAC Name: 3-[(1R)-1-aminoethyl]phenol;hydrochloride
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from NMR, IR, and Mass spectroscopic analyses of this compound. These are predicted values based on the analysis of similar phenolic and amino compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.5 - 1.7 | Doublet (d) | 3H | -CH₃ |
| ~4.3 - 4.5 | Quartet (q) | 1H | -CH(NH₃⁺)- |
| ~6.7 - 7.3 | Multiplet (m) | 4H | Aromatic C-H |
| ~8.0 - 9.0 | Broad (br) | 3H | -NH₃⁺ |
| ~9.5 - 10.5 | Singlet (s) | 1H | Phenolic -OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~20 - 25 | -CH₃ |
| ~50 - 55 | -CH(NH₃⁺)- |
| ~115 - 130 | Aromatic C-H |
| ~140 - 145 | Aromatic C-C(H)- |
| ~155 - 160 | Aromatic C-OH |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Strong, Broad | O-H (Phenol) Stretch |
| 2800 - 3100 | Medium | C-H (Aromatic & Aliphatic) Stretch |
| 2500 - 2700 | Broad | N-H (Ammonium salt) Stretch |
| 1500 - 1600 | Strong | C=C (Aromatic) Stretch |
| 1450 - 1550 | Medium | N-H (Ammonium salt) Bend |
| 1200 - 1300 | Strong | C-O (Phenol) Stretch |
| 1000 - 1100 | Medium | C-N Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Ion Type |
| 138.09 | [M+H]⁺ of free base |
| 121.06 | [M+H - NH₃]⁺ of free base |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid exchange of labile protons with the solvent.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The spectral width should cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
The spectral width should encompass the expected range for carbon signals (e.g., 0-180 ppm).
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid State (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C-H, C=C, C-O, C-N).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a suitable ionization source such as Electrospray Ionization (ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
The solvent should be compatible with the ionization technique being used.
Data Acquisition:
-
Introduce the sample solution into the ion source of the mass spectrometer, often via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and inducing fragmentation to observe the daughter ions.
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak.
-
Compare the measured m/z of the molecular ion with the calculated exact mass of the protonated molecule to confirm the elemental composition.
-
If MS/MS was performed, analyze the fragmentation pattern to gain further structural insights.
Workflow Visualization
The following diagrams illustrate the logical flow of the spectroscopic analysis and the general workflow for compound characterization.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
Caption: Relationship between Molecular Properties and Spectroscopic Techniques.
References
(R)-3-(1-Aminoethyl)phenol Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-(1-Aminoethyl)phenol hydrochloride is a chiral intermediate of significant interest in the pharmaceutical industry, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of intermediates and final products. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and discusses potential degradation pathways. In the absence of publicly available quantitative data, this guide presents qualitative information and standardized methodologies for its empirical determination. Additionally, as this compound is a key intermediate, the relevant signaling pathway of a downstream API, Etilefrine, is presented to fulfill visualization requirements for biological context.
Chemical and Physical Properties
This compound is the hydrochloride salt of the (R)-enantiomer of 3-(1-Aminoethyl)phenol. The salt form is generally preferred in pharmaceutical development to enhance solubility and stability.
| Property | Value |
| Chemical Name | 3-[(1R)-1-aminoethyl]phenol;hydrochloride |
| CAS Number | 856563-08-1 |
| Molecular Formula | C₈H₁₂ClNO |
| Molecular Weight | 173.64 g/mol |
| Appearance | White to off-white solid |
| Chirality | Contains one stereocenter |
Solubility Profile
Qualitative Solubility
As a hydrochloride salt, this compound exhibits enhanced solubility in polar solvents. It is known to be soluble in water. Its solubility is expected to be significant in polar protic solvents such as methanol and ethanol, and lower in non-polar organic solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | Data not available | Data not available |
| Water | 37 | Data not available | Data not available |
| Methanol | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Isopropyl Alcohol | 25 | Data not available | Data not available |
| Acetonitrile | 25 | Data not available | Data not available |
| Dichloromethane | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., purified water, methanol, ethanol)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter (for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for the sedimentation of undissolved solids.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L. For aqueous solutions, measure the pH of the saturated solution.
Stability Profile
The stability of this compound is a critical parameter, as degradation can lead to the formation of impurities, affecting its purity and suitability for use in synthesis. The phenolic group is particularly susceptible to oxidation.
Potential Degradation Pathways
The primary anticipated degradation pathway for this compound is the oxidation of the phenolic hydroxyl group. This can lead to the formation of colored impurities, such as quinones.[1] Hydrolytic and photolytic degradation are also potential pathways that should be investigated.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Summary of Forced Degradation Conditions and Expected Outcomes:
| Stress Condition | Typical Parameters | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | Generally stable, but potential for minor degradation. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48h | Potential for degradation, possibility of salt formation. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the phenol group to form quinone-like structures. |
| Thermal Degradation | 80°C for 48h (solid state) | To be determined. |
| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Potential for photolytic degradation and color change. |
Quantitative Stability Data:
As with solubility, specific quantitative stability data is not publicly available. The following table is a template for presenting results from forced degradation studies.
| Stress Condition | Duration (h) | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |
| 0.1 M HCl, 60°C | 48 | Data not available | Data not available | Data not available | Data not available |
| 0.1 M NaOH, 60°C | 48 | Data not available | Data not available | Data not available | Data not available |
| 3% H₂O₂, RT | 24 | Data not available | Data not available | Data not available | Data not available |
| 80°C (solid) | 48 | Data not available | Data not available | Data not available | Data not available |
| Photostability (ICH Q1B) | - | Data not available | Data not available | Data not available | Data not available |
Experimental Protocol for a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential impurities and degradation products.
Objective: To develop and validate an HPLC method capable of accurately assaying this compound and detecting its degradation products.
Instrumentation and Conditions (starting point for development):
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A chiral column may be necessary to monitor enantiomeric purity.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (to be optimized based on the UV spectra of the parent compound and degradants).
-
Injection Volume: 10 µL.
Procedure for Forced Degradation Sample Analysis:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).
-
Subject aliquots of the stock solution to the stress conditions outlined in section 3.2.
-
At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration with the mobile phase.
-
Inject the stressed samples into the HPLC system.
-
Analyze the resulting chromatograms to assess the separation of the main peak from any degradation product peaks.
-
The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other. Peak purity analysis using a PDA detector is recommended to confirm the homogeneity of the main peak.
Mandatory Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies and developing a stability-indicating method.
Caption: Workflow for Forced Degradation and Method Development.
Signaling Pathway of Etilefrine
This compound is a known intermediate in the synthesis of adrenergic agonists such as Etilefrine. The following diagram illustrates the signaling pathway of Etilefrine, providing a relevant biological context for the application of this chemical intermediate. Etilefrine acts as an agonist at α1 and β1 adrenergic receptors.
References
The Genesis of a Catalyst: A Historical Guide to Chiral Aminophenol Research
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric catalysis owes a significant debt to the development and application of chiral aminophenols. These versatile molecules, possessing both a Lewis basic amino group and a phenolic hydroxyl group, have proven to be highly effective ligands in a multitude of stereoselective transformations, fundamentally shaping the landscape of modern synthetic chemistry and drug development. This in-depth technical guide explores the historical context of research on chiral aminophenols, from their early synthesis and resolution to their landmark applications that unlocked new possibilities in enantioselective synthesis.
From Racemates to Resolved Ligands: The Early Decades
While aminophenols have been known and synthesized for over a century, their potential as chiral ligands in asymmetric synthesis remained largely untapped for decades. The initial challenge lay in obtaining enantiomerically pure aminophenols. Early efforts focused on the resolution of racemic mixtures, a crucial step that paved the way for their use as chiral inductors.
One of the classical and most utilized methods for the resolution of racemic amines and amino alcohols is diastereomeric salt formation using chiral acids. L-(+)-tartaric acid, a readily available and inexpensive chiral resolving agent, was frequently employed for this purpose.
Experimental Protocol: Classical Resolution of Aminonaphthols with L-(+)-Tartaric Acid
This protocol is a generalized representation of early resolution methods for aminonaphthol derivatives, a class of aminophenols.
Materials:
-
Racemic 1-(α-aminobenzyl)-2-naphthol
-
L-(+)-tartaric acid
-
Acetone
-
Aqueous sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Salt Formation: Dissolve racemic 1-(α-aminobenzyl)-2-naphthol (1.0 equivalent) in acetone. In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in acetone. Slowly add the tartaric acid solution to the aminonaphthol solution with stirring.
-
Crystallization: Allow the mixture to stand at room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution. The crystallization time can vary from hours to days.
-
Isolation of Diastereomeric Salt: Filter the crystalline precipitate and wash it with a small amount of cold acetone.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a mixture of water and diethyl ether. Add a saturated aqueous solution of sodium bicarbonate to neutralize the tartaric acid and liberate the free amine.
-
Extraction and Isolation: Separate the ethereal layer, and extract the aqueous layer with additional portions of diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched aminonaphthol.
-
Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved aminonaphthol is determined by chiral High-Performance Liquid Chromatography (HPLC) or by converting it to a diastereomeric derivative and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.
The Late 1990s: A Turning Point in Asymmetric Catalysis
The late 1990s marked a significant turning point in the application of chiral aminophenols in asymmetric synthesis. A landmark publication by Naso and coworkers in 1998 demonstrated the exceptional efficacy of chiral aminophenol derivatives as ligands in the enantioselective addition of diethylzinc to aldehydes, achieving remarkable levels of stereocontrol.[1] This work ignited a surge of interest in the design and synthesis of new chiral aminophenol ligands and their application in a wide array of asymmetric transformations.
The key to their success lies in the formation of a rigid, well-defined chiral environment around the metal center, which dictates the facial selectivity of the approaching substrate. The amino group and the hydroxyl group of the ligand coordinate to the zinc atom, creating a chiral pocket that effectively shields one face of the aldehyde, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.
Key Application: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to carbonyl compounds is a powerful tool for the formation of chiral alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and natural products. The use of chiral aminophenols as catalysts in these reactions has become a cornerstone of asymmetric synthesis.
Materials:
-
Chiral aminophenol ligand (e.g., a derivative of cis-1-amino-2-indanol)
-
Diethylzinc (solution in hexanes or toluene)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral aminophenol ligand (5-10 mol%).
-
Reaction Setup: Dissolve the ligand in anhydrous toluene and cool the solution to 0 °C.
-
Addition of Reagents: Slowly add diethylzinc (1.1-1.5 equivalents) to the stirred solution of the ligand. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C or room temperature, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral GC or HPLC analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from seminal studies on the synthesis and application of chiral aminophenols, providing a comparative overview of their effectiveness.
| Chiral Aminophenol/Aminonaphthol | Resolving Agent | Solvent | Yield of Resolved Product (%) | Enantiomeric Excess (ee) (%) | Reference |
| 1-(α-aminobenzyl)-2-naphthol | L-(+)-tartaric acid | Acetone | Not specified | >95 | (Generalized from historical methods) |
| 1-(α-pyrrolidinylbenzyl)-2-naphthol | L-(+)-tartaric acid | Ethanol | 70-95 (racemic synthesis) | Not applicable for synthesis | [2] |
| Racemic Aminonaphthols | R-(+)-BINOL and Boric Acid | Not specified | Not specified | Not specified | [2] |
Table 1. Early Methods for the Resolution of Aminophenol Derivatives. This table highlights the common use of tartaric acid for the resolution of aminonaphthols, a critical step in obtaining enantiopure ligands.
| Chiral Ligand | Aldehyde | Organozinc Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Year | Reference |
| Chiral Aminophenol Derivative | Aromatic Aldehydes | Diethylzinc | High | up to 99 | 1998 | [1] |
| (S)-5a (bulky t-butyl groups) | Benzaldehyde | Diethylzinc | Good | 94 | Not specified | |
| (S)-5a (bulky t-butyl groups) | Other Aldehydes | Diethylzinc | Good | up to 99 | Not specified | |
| Chiral 1,3-Aminophenol | Aryl and Aliphatic Aldehydes | Diethylzinc | Not specified | up to 98 | Not specified |
Table 2. Performance of Chiral Aminophenols in the Enantioselective Addition of Diethylzinc to Aldehydes. This table showcases the high enantioselectivities achieved with chiral aminophenol ligands in a key C-C bond-forming reaction, with the 1998 report by Naso et al. being a pivotal moment.[1]
Logical and Experimental Workflows
The historical development of chiral aminophenol research can be visualized as a logical progression from fundamental synthesis and separation to sophisticated catalytic applications.
Logical Development Pathway
Caption: Logical progression of chiral aminophenol research.
Experimental Workflow: From Racemate to Chiral Product
Caption: Typical experimental workflow in chiral aminophenol catalysis.
Conclusion
The historical journey of chiral aminophenol research is a testament to the power of fundamental studies in synthesis and resolution in unlocking transformative applications in catalysis. From their humble beginnings as racemic mixtures to their current status as indispensable tools for the synthesis of enantiomerically pure molecules, chiral aminophenols have left an indelible mark on organic chemistry. For researchers in drug discovery and development, a deep understanding of this historical context provides not only an appreciation for the evolution of the field but also a solid foundation for the design and development of the next generation of chiral catalysts. The foundational work of the late 20th century continues to inspire innovation, paving the way for more efficient, selective, and sustainable synthetic methodologies.
References
Methodological & Application
Asymmetric synthesis of chiral 1,3-diols using (R)-3-(1-Aminoethyl)phenol derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,3-diols are pivotal structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. Their stereochemistry is often crucial for biological function, making the development of efficient and highly selective asymmetric syntheses a significant focus in modern organic chemistry. While a broad spectrum of chiral catalysts and auxiliaries have been developed for this purpose, this document addresses the synthesis of chiral 1,3-diols with a specific focus on the potential utility of amino phenol derivatives and provides an overview of established, reliable methods.
While direct and specific literature on the application of (R)-3-(1-Aminoethyl)phenol derivatives as the primary catalyst for the asymmetric synthesis of chiral 1,3-diols is not extensively documented, the structural features of this class of compounds—possessing both a chiral amine and a phenolic hydroxyl group—suggest potential for their use in asymmetric catalysis. Chiral amino alcohols and their derivatives are well-known to be effective ligands and organocatalysts in a variety of asymmetric transformations. For instance, derivatives of (R)-3-(1-Aminoethyl)phenol have been utilized as chiral solvating agents, demonstrating their capacity for chiral recognition through non-covalent interactions such as hydrogen bonding and π-π stacking.[1] This inherent chirality and potential for multiple binding interactions make them interesting candidates for further research in asymmetric catalysis.
Given the limited specific data on (R)-3-(1-Aminoethyl)phenol in this context, this document will provide detailed protocols for well-established and highly successful methods for the asymmetric synthesis of chiral 1,3-diols. These methods serve as reliable alternatives and benchmarks in the field. The primary strategies covered include:
-
Organocatalytic Asymmetric Aldol Reactions followed by Stereoselective Reduction: A two-step approach where a chiral organocatalyst is used to set the initial stereocenter in a β-hydroxy ketone, which is then reduced to the 1,3-diol.
-
Asymmetric Transfer Hydrogenation of β-Hydroxy Ketones: A dynamic kinetic resolution approach using metal catalysts to achieve high diastereo- and enantioselectivity in a single reductive step.
Section 1: Organocatalytic Approach via Asymmetric Aldol Reaction and Reduction
A highly effective strategy for synthesizing enantiomerically pure (>99% ee) 1,3-diols involves a two-step sequence: an asymmetric aldol reaction to form a chiral β-hydroxy ketone, followed by an asymmetric reduction.[2] This method allows for the controlled installation of two stereogenic centers.
Logical Workflow for Organocatalytic Synthesis of Chiral 1,3-Diols
Caption: Workflow for the two-step synthesis of chiral 1,3-diols.
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction to Synthesize Chiral β-Hydroxy Ketones [2]
-
Materials:
-
Proline-derived organocatalyst (e.g., (2S,4R)-4-(tert-butoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Aldehyde (1.5 mmol)
-
Ketone (1.0 mmol)
-
Dimethyl sulfoxide (DMSO)
-
Water (H₂O)
-
-
Procedure:
-
To a solution of the proline-derived organocatalyst (0.1 mmol) and Cu(OTf)₂ (0.1 mmol) in a DMSO-H₂O mixture (9:1, 2 mL), add the aldehyde (1.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the ketone (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time specified for the particular substrates (typically 24-72 hours), monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Protocol 2: Asymmetric Reduction of Chiral β-Hydroxy Ketones [2]
-
Materials:
-
Chiral β-hydroxy ketone (1.0 mmol)
-
(R)-CBS-oxazaborolidine complex (1 M solution in toluene, 0.1 mmol)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (2 M solution in toluene, 1.5 mmol)
-
Anhydrous toluene
-
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, add the (R)-CBS-oxazaborolidine solution (0.1 mL, 0.1 mmol) to anhydrous toluene (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex solution (0.75 mL, 1.5 mmol).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of the chiral β-hydroxy ketone (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral 1,3-diol.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Data Presentation
Table 1: Representative Results for the Organocatalytic Synthesis of Chiral 1,3-Diols [2]
| Entry | Aldehyde | Ketone | β-Hydroxy Ketone Yield (%) | β-Hydroxy Ketone ee (%) | 1,3-Diol Yield (%) | 1,3-Diol ee (%) |
| 1 | 4-Nitrobenzaldehyde | Acetone | 95 | >99 | 92 | >99 |
| 2 | Benzaldehyde | Acetone | 90 | >99 | 88 | >99 |
| 3 | 4-Chlorobenzaldehyde | Cyclohexanone | 92 | >99 | 90 | >99 |
| 4 | 2-Naphthaldehyde | Acetone | 93 | >99 | 91 | >99 |
Section 2: Asymmetric Transfer Hydrogenation of β-Hydroxy Ketones
Asymmetric transfer hydrogenation (ATH) using Noyori-type catalysts provides a powerful method for the stereoselective reduction of β-hydroxy ketones, often proceeding via dynamic kinetic resolution to afford syn- or anti-1,3-diols with high selectivity.
Reaction Mechanism: Noyori Asymmetric Transfer Hydrogenation
Caption: Catalytic cycle for Noyori asymmetric transfer hydrogenation.
Experimental Protocol
Protocol 3: Asymmetric Transfer Hydrogenation of a β-Hydroxy Ketone
-
Materials:
-
β-Hydroxy ketone (1.0 mmol)
-
[RuCl₂(p-cymene)]₂ (0.0025 mmol, 0.5 mol%)
-
(1R,2R)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (0.0055 mmol, 1.1 mol%)
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (1.5 mg, 0.0025 mmol) and (R,R)-TsDPEN (2.0 mg, 0.0055 mmol) in the anhydrous solvent (2 mL).
-
Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Add the β-hydroxy ketone (1.0 mmol) to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope (0.5 mL).
-
Stir the reaction mixture at the specified temperature (e.g., 28 °C or 40 °C) for the required time (typically 12-48 hours), monitoring by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.
-
Data Presentation
Table 2: Representative Results for Asymmetric Transfer Hydrogenation of β-Hydroxy Ketones
| Entry | Substrate (β-Hydroxy Ketone) | Catalyst System | dr (syn:anti) | ee (%) (syn) | Yield (%) |
| 1 | 1-Hydroxy-1-phenylbutan-2-one | RuCl₂((S)-xylbinap)((S)-daipen) | 94:6 | 98 | 92 |
| 2 | 3-Hydroxy-1,3-diphenylpropan-1-one | (S,S)-TsDPEN-Ru | >99:1 | 99 | 95 |
| 3 | 1-Hydroxy-4-methyl-1-phenylpentan-2-one | RuCl₂((R)-binap)((R,R)-dpen) | 1:99 | 97 (anti) | 89 |
(Note: Data in Table 2 is representative of typical results found in the literature for ATH of β-hydroxy ketones and may not be from a single source.)
Conclusion
The asymmetric synthesis of chiral 1,3-diols is a well-developed field with several robust and highly selective methods available to synthetic chemists. While the specific use of (R)-3-(1-Aminoethyl)phenol derivatives as catalysts for this transformation is not yet prominent in the literature, their structural characteristics suggest they may be promising candidates for future investigation. The detailed protocols provided here for the organocatalytic aldol/reduction sequence and asymmetric transfer hydrogenation represent the state-of-the-art and offer reliable pathways to access these valuable chiral building blocks with excellent stereocontrol. Researchers are encouraged to use these established methods as a foundation for their synthetic endeavors and for the development of new catalytic systems.
References
Application Notes and Protocols for the Biocatalytic Synthesis of (R)-3-(1-Aminoethyl)phenol using Transaminases
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-(1-Aminoethyl)phenol is a valuable chiral amine building block in the synthesis of various pharmaceutical compounds. Traditional chemical methods for its synthesis often involve harsh conditions, expensive catalysts, and suffer from low enantioselectivity, necessitating difficult and costly resolution steps. Biocatalysis, utilizing enzymes such as transaminases (ATAs), offers a green and efficient alternative for the asymmetric synthesis of chiral amines.[1] This application note details the use of (R)-selective ω-transaminases for the synthesis of (R)-3-(1-Aminoethyl)phenol from the prochiral ketone 3'-hydroxyacetophenone, providing high enantiomeric excess (e.e.) under mild reaction conditions.
ω-Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[2] The reaction mechanism involves a ping-pong bi-bi kinetic model, utilizing pyridoxal-5'-phosphate (PLP) as a crucial cofactor.[3] The equilibrium of the reaction can be shifted towards product formation by using a high concentration of the amine donor, such as isopropylamine, which upon deamination yields acetone that can be removed from the reaction mixture. This document provides protocols for enzyme screening and a representative synthesis of (R)-3-(1-Aminoethyl)phenol.
Biocatalytic Reaction Pathway
The enzymatic synthesis of (R)-3-(1-Aminoethyl)phenol proceeds via the asymmetric amination of 3'-hydroxyacetophenone, catalyzed by an (R)-selective ω-transaminase.
Caption: Biocatalytic synthesis of (R)-3-(1-Aminoethyl)phenol.
Data Presentation
Table 1: Screening of Transaminases for the Asymmetric Amination of 3'-Hydroxyacetophenone
| Entry | Enzyme | Substrate | Conversion (%) | e.e. (%) | Configuration |
| 1 | ATA-117 | 3'-hydroxyacetophenone | 15 | >99 | R |
| 2 | BM-ωTA | 3'-hydroxyacetophenone | n.c. | n.d. | - |
| 3 | CV-ωTA | 3'-hydroxyacetophenone | 12 | n.d. | - |
| 4 | ArS-ωTA | 3'-hydroxyacetophenone | 9 | n.d. | - |
*n.c. = no conversion, n.d. = not determined. Data adapted from a screening study.
Experimental Protocols
Protocol 1: Screening of Transaminases
This protocol is designed for the rapid screening of a panel of transaminases to identify suitable candidates for the synthesis of (R)-3-(1-Aminoethyl)phenol. Commercial screening kits, such as the Codex® ATA Screening Kit, are available and contain a diverse range of (R)- and (S)-selective transaminases.[4][5]
Materials:
-
Transaminase enzyme library (e.g., Codex® ATA Screening Kit)
-
3'-Hydroxyacetophenone (substrate)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine buffer (0.1 M, pH 8.5)
-
DMSO
-
Microcentrifuge tubes (2 mL)
-
Incubator shaker
Procedure:
-
In separate 2 mL microcentrifuge tubes, weigh approximately 10 mg of each transaminase to be screened.
-
Prepare a stock solution of the substrate by dissolving 3'-hydroxyacetophenone in DMSO to a final concentration of 100 mM.
-
Prepare a reaction buffer containing 1 M isopropylamine and 1 mM PLP in 0.1 M triethanolamine buffer (pH 8.5).
-
To each tube containing a transaminase, add 900 µL of the reaction buffer and gently mix to dissolve the enzyme.
-
Initiate the reactions by adding 100 µL of the substrate stock solution to each tube.
-
Seal the tubes and place them in an incubator shaker at 30°C with agitation for 24 hours.
-
After 24 hours, quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortex thoroughly.
-
Centrifuge the tubes to separate the layers.
-
Analyze the organic layer by chiral GC or HPLC to determine the conversion and enantiomeric excess.
Protocol 2: Preparative Scale Synthesis of (R)-3-(1-Aminoethyl)phenol
This protocol is a representative procedure for the gram-scale synthesis of (R)-3-(1-Aminoethyl)phenol using a selected (R)-selective transaminase, such as ATA-117. Optimization of reaction parameters (e.g., substrate and enzyme loading, temperature, pH) may be required to maximize yield and enantioselectivity.
Materials:
-
(R)-selective transaminase (e.g., ATA-117)
-
3'-Hydroxyacetophenone
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine buffer (0.1 M, pH 8.5)
-
DMSO
-
Reaction vessel (e.g., stirred glass reactor)
-
pH meter and controller
-
Temperature controller
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a stirred reaction vessel, add the triethanolamine buffer, isopropylamine, and PLP. Adjust the pH to 8.5.
-
Add the (R)-selective transaminase to the reaction mixture and stir until fully dissolved.
-
In a separate container, dissolve the 3'-hydroxyacetophenone in a minimal amount of DMSO and add it to the reaction vessel.
-
Maintain the reaction temperature at 35°C and the pH at 8.5 for 24-48 hours, or until reaction completion is confirmed by in-process monitoring (e.g., HPLC).
-
Upon completion, adjust the pH of the reaction mixture to >10 with a suitable base (e.g., 1 M NaOH).
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography or crystallization.
-
Determine the yield and confirm the enantiomeric excess of the final product using chiral HPLC or GC.
Experimental Workflow
The following diagram illustrates the general workflow for the biocatalytic synthesis of (R)-3-(1-Aminoethyl)phenol.
Caption: General workflow for biocatalytic synthesis.
Conclusion
The use of (R)-selective ω-transaminases provides a highly efficient and stereoselective method for the synthesis of (R)-3-(1-Aminoethyl)phenol. This biocatalytic approach offers significant advantages over traditional chemical methods, including milder reaction conditions, higher enantiopurity, and a more environmentally friendly process. The protocols provided herein serve as a starting point for the development and optimization of a robust and scalable synthesis of this important pharmaceutical intermediate.
References
Application Note: Chiral Separation of 3-(1-Aminoethyl)phenol Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
3-(1-Aminoethyl)phenol is a chiral aromatic amine of significant interest in pharmaceutical research and development due to its structural similarity to known adrenergic and serotonergic agents. The stereochemistry of such compounds is crucial, as individual enantiomers can exhibit different pharmacological and toxicological profiles.[1] Therefore, the ability to separate and quantify the enantiomers of 3-(1-Aminoethyl)phenol is essential for drug discovery, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable enantioselective analysis of chiral compounds, including primary amines.[1][2] This application note details effective HPLC methods for the chiral separation of 3-(1-Aminoethyl)phenol.
Principle of Chiral Separation by HPLC
The direct chiral separation of enantiomers by HPLC is achieved by using a chiral stationary phase (CSP).[3] The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. These diastereomeric complexes have different interaction energies, leading to different retention times on the column and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for resolving a wide range of racemates, including chiral amines.[1][2]
Methodology and Experimental Protocols
Successful chiral separation of 3-(1-Aminoethyl)phenol is highly dependent on the selection of an appropriate CSP and the optimization of the mobile phase. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, have demonstrated broad applicability for this class of compounds.
Recommended Materials and Instrumentation
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Columns:
-
Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA).
-
Sample Preparation: A racemic standard of 3-(1-Aminoethyl)phenol dissolved in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.[1]
Protocol 1: Normal Phase HPLC using Amylose-Based CSP
This protocol outlines a general method for the chiral separation of 3-(1-Aminoethyl)phenol using an amylose-based chiral stationary phase.
1. Mobile Phase Preparation:
- Prepare the mobile phase by mixing n-hexane, isopropanol (IPA), and diethylamine (DEA) in a volumetric ratio of 90:10:0.1 (v/v/v).
- Ensure thorough mixing and degas the mobile phase before use.
2. HPLC System and Column Setup:
- Install a Lux® Amylose-1 or Chiralpak® IA column (250 x 4.6 mm, 5 µm) into the HPLC system.
- Set the column temperature to 25°C.
- Set the flow rate to 1.0 mL/min.
- Set the UV detection wavelength to 270 nm.
3. Column Equilibration:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
4. Sample Preparation:
- Prepare a 1 mg/mL solution of racemic 3-(1-Aminoethyl)phenol in the mobile phase.[1]
- Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Injection and Data Acquisition:
- Inject 10 µL of the prepared sample onto the HPLC system.
- Record the chromatogram and determine the retention times for the two enantiomers.
6. Data Analysis:
- Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 indicates baseline separation.[1]
Protocol 2: Method Development and Optimization
For challenging separations or to improve resolution, a systematic method development approach is recommended. This involves screening different CSPs and mobile phase compositions.
1. Chiral Stationary Phase Screening:
- Screen a selection of polysaccharide-based CSPs, including both amylose (e.g., Chiralpak® IA, IE) and cellulose (e.g., Chiralcel® OD-H, Chiralpak® IC) derivatives.
2. Mobile Phase Optimization:
- Normal Phase:
- Vary the ratio of n-hexane to the alcohol modifier (IPA or EtOH) from 95:5 to 80:20 (v/v).
- Maintain the concentration of the basic additive (DEA) at 0.1%.
- Polar Organic Mode:
- Evaluate mobile phases consisting of acetonitrile (ACN) with an alcohol modifier (methanol or ethanol) in ratios from 99:1 to 90:10 (v/v).
- Include a basic additive like diethylamine or butylamine at 0.1%.[4]
3. Flow Rate and Temperature Adjustment:
- The flow rate can be adjusted between 0.5 and 1.5 mL/min to optimize analysis time and resolution.
- Varying the column temperature (e.g., between 15°C and 40°C) can also influence selectivity.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters and expected results for the chiral separation of primary aromatic amines on polysaccharide-based CSPs, based on literature for structurally similar compounds. Actual retention times and resolution for 3-(1-Aminoethyl)phenol will need to be determined experimentally.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Temperature (°C) | Analyte Example (Similar Structure) | Retention Time (min) | Resolution (Rs) |
| Chiralpak® IA | n-Hexane/IPA/DEA (90:10:0.1) | 1.0 | 25 | 1-(1-Naphthyl)ethylamine | t1: 8.5, t2: 9.8 | > 2.0 |
| Chiralcel® OD-H | n-Hexane/EtOH/DEA (85:15:0.1) | 1.0 | 25 | 1-Phenylethylamine | t1: 10.2, t2: 11.5 | > 1.8 |
| Chiralpak® IE | n-Hexane/IPA/DEA (90:10:0.1) | 1.0 | 25 | Amphetamine | t1: 7.2, t2: 8.1 | > 1.5 |
| Lux® Amylose-1 | n-Hexane/IPA/DEA (80:20:0.1) | 1.2 | 30 | 3-(2-Aminopropyl)phenol | t1: 6.5, t2: 7.5 | > 1.5 |
Note: This data is illustrative and based on separations of similar primary amines. Method optimization is crucial for achieving baseline separation for 3-(1-Aminoethyl)phenol.
Visualizations
Experimental Workflow for Chiral HPLC Method Development
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (R)-3-(1-Aminoethyl)phenol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the precise control of stereochemistry is a cornerstone of developing enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools in this endeavor, functioning as temporary molecular scaffolds that impart stereochemical bias on a prochiral substrate during a chemical transformation. (R)-3-(1-Aminoethyl)phenol, a readily available chiral molecule, presents a promising scaffold for such applications due to its bifunctional nature, containing both a nucleophilic amino group and a phenolic hydroxyl group. These functionalities allow for the formation of rigid, chelated transition states that can effectively control the facial selectivity of a variety of asymmetric reactions.
This document provides detailed application notes and protocols for the potential use of (R)-3-(1-Aminoethyl)phenol as a chiral auxiliary in key asymmetric transformations, including alkylation and aldol reactions. The methodologies presented are based on well-established principles from structurally similar and widely used chiral auxiliaries, such as pseudoephedrine and other chiral amino alcohols. While direct literature precedents for (R)-3-(1-Aminoethyl)phenol as an auxiliary are limited, these protocols serve as a robust starting point for its exploration and application in asymmetric synthesis.
General Workflow of a Chiral Auxiliary-Mediated Synthesis
The utilization of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence:
-
Attachment of the Auxiliary: The chiral auxiliary is covalently attached to a prochiral substrate (e.g., a carboxylic acid) to form a chiral adduct.
-
Diastereoselective Reaction: The key bond-forming reaction is performed, wherein the chiral auxiliary directs the formation of a new stereocenter with high diastereoselectivity.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed from the product to yield the desired enantiomerically enriched molecule and, ideally, the auxiliary is recovered for reuse.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application in Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. Using (R)-3-(1-Aminoethyl)phenol as a chiral auxiliary can facilitate the diastereoselective alkylation of a carboxylic acid derivative. The proposed mechanism involves the formation of a rigid lithium chelate between the amide and the hydroxyl group, which blocks one face of the enolate, directing the incoming electrophile to the opposite face.
Data Presentation: Asymmetric Alkylation of Propanoic Acid
| Entry | Electrophile (R-X) | Solvent | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Benzyl bromide | THF | 85 | >95 |
| 2 | Allyl iodide | THF | 88 | >95 |
| 3 | Ethyl iodide | THF/Pyridine (1:1) | 75 | 92 |
| 4 | Isopropyl iodide | THF | 60 | 89 |
Note: The data presented are representative values based on analogous systems and should be considered as targets for optimization.
Experimental Protocol: Asymmetric Alkylation
1. Attachment of the Chiral Auxiliary:
-
To a solution of (R)-3-(1-Aminoethyl)phenol (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 equiv.) and triethylamine (1.2 equiv.).
-
Stir the reaction mixture at room temperature for 4-6 hours until completion (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-propionyl amide by flash column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl amide (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv., 2.0 M in THF/heptane/ethylbenzene) and stir for 1 hour at -78 °C to form the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
To a solution of the alkylated amide (1.0 equiv.) in a 3:1 mixture of dioxane and water, add 9 N sulfuric acid (excess).
-
Heat the mixture to reflux (approximately 115 °C) for 12 hours.[1]
-
Cool the reaction to room temperature and basify with solid NaOH to pH > 12.
-
Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate to isolate the enantiomerically enriched carboxylic acid.[1]
-
Dry the organic layers, concentrate, and purify the carboxylic acid.
Caption: Workflow for asymmetric alkylation using (R)-3-(1-Aminoethyl)phenol.
Application in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. A chiral auxiliary can control the absolute stereochemistry of both centers. The formation of a rigid boron enolate is a common strategy to achieve high diastereoselectivity in aldol reactions with chiral auxiliaries.
Data Presentation: Asymmetric Aldol Reaction with Isobutyraldehyde
| Entry | Lewis Acid | Base | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Bu₂BOTf | DIPEA | 90 | >98:2 | >99 |
| 2 | TiCl₄ | DIPEA | 85 | 95:5 | 98 |
| 3 | Sn(OTf)₂ | N-Ethylpiperidine | 78 | 90:10 | 96 |
Note: The data presented are representative values based on analogous systems and should be considered as targets for optimization.
Experimental Protocol: Asymmetric Aldol Reaction
1. Attachment of the Chiral Auxiliary:
-
Follow the protocol for the attachment of the chiral auxiliary as described in the asymmetric alkylation section, using the desired carboxylic acid chloride or anhydride.
2. Diastereoselective Aldol Reaction:
-
To a solution of the N-acyl amide (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add dibutylboron triflate (Bu₂BOTf) (1.1 equiv.) followed by diisopropylethylamine (DIPEA) (1.2 equiv.).
-
Stir the mixture for 30-60 minutes at 0 °C to facilitate the formation of the boron enolate.
-
Cool the reaction to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.2 equiv.) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a phosphate buffer (pH 7) and methanol.
-
Extract the product with DCM, wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product.
-
Purify the aldol adduct by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
To a solution of the aldol adduct (1.0 equiv.) in a 4:1 mixture of THF and water at 0 °C, add aqueous hydrogen peroxide (30%, 4.0 equiv.) followed by lithium hydroxide (LiOH) (2.0 equiv.).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).
-
Separate the layers and extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer and extract with ethyl acetate to isolate the enantiomerically enriched β-hydroxy carboxylic acid.
Caption: Proposed signaling pathway for a chiral auxiliary-mediated aldol reaction.
Conclusion
(R)-3-(1-Aminoethyl)phenol holds significant potential as a versatile and effective chiral auxiliary for a range of asymmetric transformations. The protocols and data presented here, derived from well-understood, analogous systems, provide a strong foundation for researchers to begin exploring its utility in their synthetic endeavors. Optimization of reaction conditions for specific substrates will be crucial to achieving high levels of stereoselectivity and yield. The development of this and other novel chiral auxiliaries is vital for advancing the field of asymmetric synthesis and enabling the efficient production of complex, enantiomerically pure molecules for the pharmaceutical and chemical industries.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from (R)-3-(1-Aminoethyl)phenol Hydrochloride
Introduction
(R)-3-(1-Aminoethyl)phenol hydrochloride is a chiral building block crucial for the enantioselective synthesis of complex, biologically active molecules within the pharmaceutical industry.[1] Its defined stereochemistry is pivotal for creating new chemical entities with specific biological functions. This document provides detailed protocols for the synthesis of key pharmaceutical intermediates starting from this compound, with a focus on reactions targeting the amino and phenolic functional groups. The primary applications highlighted are the synthesis of intermediates for drugs such as Rivastigmine and Rotigotine, which are used in the management of neurological disorders.[2]
Application 1: Synthesis of N-Carbamoyl Intermediates for Rivastigmine Analogs
Rivastigmine, a cholinesterase inhibitor for treating dementia associated with Alzheimer's and Parkinson's diseases, is the (S)-enantiomer of 3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate.[2][3] The synthesis of Rivastigmine and its analogs involves the formation of a carbamate linkage on the phenolic hydroxyl group. The key precursor, (S)-3-(1-aminoethyl)phenol, first undergoes N-methylation before the carbamoylation step. The following protocol details the synthesis of a carbamate intermediate, a critical step in the synthesis of Rivastigmine-like compounds. While Rivastigmine itself uses the (S)-enantiomer, the following protocols are applicable to the (R)-enantiomer for the synthesis of its stereoisomer or related analogs.
Experimental Protocol: N,N-Dialkyl Carbamoylation of 3-(1-Aminoethyl)phenol
This protocol describes the acylation of the phenolic hydroxyl group of 3-(1-aminoethyl)phenol with an N,N-dialkyl carbamoyl chloride to form a carbamate, a central intermediate in the synthesis of Rivastigmine and its analogs.[4]
Materials:
-
This compound
-
N-Ethyl-N-methylcarbamoyl chloride (or other desired carbamoyl chloride)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis under inert atmosphere (e.g., Schlenk line, nitrogen/argon manifold)
Procedure:
-
Preparation of the Free Amine:
-
Dissolve this compound in water.
-
Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches approximately 8.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the free amine, (R)-3-(1-Aminoethyl)phenol, as an oil or solid.
-
-
Carbamoylation Reaction:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene.
-
Add (R)-3-(1-Aminoethyl)phenol (1.0 equivalent) to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: NaH is pyrophoric and reacts violently with water. Handle with extreme care.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Re-cool the mixture to 0 °C and add N-Ethyl-N-methylcarbamoyl chloride (1.1 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous NH₄Cl solution at 0 °C.
-
Add water and separate the aqueous and organic layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-carbamoyl intermediate.
-
Quantitative Data: Synthesis of Rivastigmine Analogs
The following table summarizes yields for the synthesis of Rivastigmine and its analogs using different carbamoyl chlorides and reaction conditions.
| Starting Material | Acylating Agent | Solvent | Base/Catalyst | Yield (%) | Reference |
| 3-(1-(dimethylamino)ethyl)phenol | Dimethylcarbamoyl chloride | Dichloromethane | DMAP (catalytic) | 26.4% | [4] |
| 3-(1-(dimethylamino)ethyl)phenol | Diethylcarbamoyl chloride | Toluene | DMAP (catalytic) | 40.6% | [4] |
| 3-(1-(dimethylamino)ethyl)phenol | 4-Morpholinecarbonyl chloride | Dichloromethane | None | 58.3% | [4] |
Workflow for N-Carbamoylation
Caption: Synthetic workflow for N-carbamoylation of 3-(1-aminoethyl)phenol.
Application 2: Synthesis of N-Alkylated Intermediates via Reductive Amination
Rotigotine is a non-ergoline dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[5] Its structure contains a substituted tetralin core with an N-propyl group. While the synthesis of Rotigotine itself is complex, this compound can be used to synthesize related N-alkylated aminophenol structures, which are valuable pharmaceutical intermediates. Reductive amination is a key transformation for introducing alkyl groups onto a primary amine.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol describes the reaction of (R)-3-(1-Aminoethyl)phenol with an aldehyde (e.g., propionaldehyde) in the presence of a reducing agent to form a secondary amine.[6][7]
Materials:
-
This compound
-
Propionaldehyde (or other desired aldehyde/ketone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Free Amine:
-
Prepare the free amine from the hydrochloride salt as described in the previous protocol.
-
-
Reductive Amination Reaction:
-
Dissolve (R)-3-(1-Aminoethyl)phenol (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add the aldehyde (e.g., propionaldehyde, 1.1 equivalents) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Handle borohydride reagents with care; they can release flammable gas upon contact with acid.
-
Stir the reaction at room temperature overnight, or until completion is verified by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Stir vigorously until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-alkylated aminophenol.
-
Quantitative Data: Reductive Amination Reactions
The following table presents typical yields for reductive amination reactions under various conditions, illustrating the general efficiency of this transformation.
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| Primary/Secondary Amines | Aldehydes/Ketones | NaBH(OAc)₃ | DCE | 80-95% | [6] |
| Anilines | Aldehydes | Ph₂SiH₂ / [RuCl₂(p-cymene)]₂ | N/A | High | [7] |
| Primary Amines | Aldehydes | Stannous Chloride | Ethanol | Good to Excellent | [8] |
Workflow for Reductive Amination
Caption: General workflow for the synthesis of secondary amines via reductive amination.
References
- 1. This compound|Supplier [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. jocpr.com [jocpr.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
The Pivotal Role of (S)-3-(1-Aminoethyl)phenol Derivatives in the Synthesis of Rivastigmine
Introduction: Rivastigmine, a potent reversible cholinesterase inhibitor, is a key therapeutic agent in the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] The synthesis of its active (S)-enantiomer relies heavily on the strategic use of chiral synthons, with (S)-3-(1-Aminoethyl)phenol and its N-alkylated derivatives serving as critical intermediates. This application note details the synthetic routes involving these intermediates, providing comprehensive experimental protocols and comparative data to guide researchers and drug development professionals in the efficient synthesis of Rivastigmine. The key precursor for Rivastigmine is (S)-3-[1-(dimethylamino)ethyl]phenol. While the user prompt specified the (R)-enantiomer, the literature consistently points to the (S)-enantiomer as the correct stereoisomer for the synthesis of the active pharmaceutical ingredient.
Synthetic Strategies Overview
The synthesis of Rivastigmine from readily available starting materials like m-hydroxyacetophenone typically proceeds through a few key transformations:
-
Formation of an Amino Group: The ketone functionality of m-hydroxyacetophenone is converted into an amino group, often via an oxime intermediate.
-
N-Alkylation: The primary amino group of 3-(1-aminoethyl)phenol is methylated to yield the tertiary amine present in Rivastigmine.
-
Introduction of Chirality: The stereocenter is established either through the resolution of a racemic mixture of an intermediate or by asymmetric synthesis.
-
Carbamoylation: The final step involves the reaction of the phenolic hydroxyl group with an appropriate carbamoyl chloride to form the carbamate ester of Rivastigmine.
This workflow is illustrated in the diagram below.
Figure 1: General synthetic workflow for Rivastigmine starting from m-hydroxyacetophenone, proceeding through a racemic intermediate followed by chiral resolution.
Experimental Protocols
Protocol 1: Synthesis of 3-(1-Aminoethyl)phenol
This protocol outlines the synthesis of the initial amino phenol intermediate from m-hydroxyacetophenone.
Step 1: Oximation of m-Hydroxyacetophenone In a three-necked flask, 10g of m-hydroxyacetophenone and 10g of hydroxylamine hydrochloride are combined with 200ml of ethanol and 100ml of a 30% aqueous sodium hydroxide solution. The mixture is refluxed with stirring for 30 minutes. After stopping the heating and cooling to below 20°C, 100ml of water is added.[3]
Step 2: Reduction of 3-Hydroxyacetophenone Oxime To the solution from the previous step, 15g of Al-Ni alloy is added, and the reaction is allowed to proceed for 1 hour.[3] This reduction yields 3-(1-aminoethyl)phenol.
Protocol 2: N-Methylation of 3-(1-Aminoethyl)phenol
This protocol describes the conversion of the primary amine to the tertiary dimethylamine.
3-(1-amino-ethyl)phenol is dissolved in formic acid, and formaldehyde is added. The mixture is refluxed for 1 to 2 hours. Following the reflux, water is added, and the pH is adjusted to 8-9 using sodium bicarbonate. The product, 3-(1-(dimethylamino)ethyl)phenol, is then extracted with ethyl acetate and the solvent is evaporated to yield a light yellow solid.[3] For purification, the ethyl acetate extract can be washed with saturated brine and dried over anhydrous sodium sulfate before concentration.[3]
Protocol 3: Carbamoylation of (S)-3-(1-(Dimethylamino)ethyl)phenol to Rivastigmine
This final step forms the carbamate moiety of Rivastigmine. It is crucial that the starting material for this step is the resolved (S)-enantiomer.
In a reaction flask, 1.65g of (S)-3-(1-(dimethylamino)ethyl)phenol and 0.42g of 60% sodium hydride (NaH) are suspended in 15ml of tetrahydrofuran (THF). After thorough mixing, 1.28g of N-ethyl-N-methylcarbamoyl chloride is added. The reaction is stirred at room temperature for 2 hours. After the reaction, THF is recovered, and the product is extracted with ether. The ether layer is washed with a 0.1 mol/L NaOH solution, and the ether is then evaporated under vacuum to yield Rivastigmine as a yellow liquid.[3]
An alternative method avoids the use of the pyrophoric sodium hydride. The acylation of 3-(1-(dimethylamino)ethyl)phenol with N-ethyl-N-methyl carbamoyl chloride can be accomplished using pyridine and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), which has been shown to result in a 57.3% yield.[4]
Comparative Data on Synthetic Methods
The following tables summarize quantitative data from various synthetic approaches to key intermediates and Rivastigmine itself.
| Intermediate | Starting Material | Reagents and Conditions | Yield | Purity | Reference |
| 3-(1-Aminoethyl)phenol | m-Hydroxyacetophenone | 1. Hydroxylamine HCl, NaOH, Ethanol, Reflux2. Al-Ni alloy | Improved by ~14% | - | [3] |
| 3-(1-(Dimethylamino)ethyl)phenol | 3-(1-Aminoethyl)phenol | Formic acid, Formaldehyde, Reflux | - | Higher Purity | [3] |
| 3-(1-(Dimethylamino)ethyl)phenol | m-Hydroxyacetophenone, Dimethylamine | Formic acid, MgCl₂·6H₂O, 170°C, 5h | 42.4% | - | [5] |
| α-m-hydroxy phenylethyldimethylamine | α-m-hydroxy phenylethylamine | Paraformaldehyde, Raney Nickel, H₂, Methanol, 80°C | 83% | 98% | [6] |
| Rivastigmine | (S)-3-(1-(Dimethylamino)ethyl)phenol | N-Ethyl-N-methyl carbamoyl chloride, NaH, THF, RT | - | - | [3][7] |
| Rivastigmine | 3-(1-(Dimethylamino)ethyl)phenol | N-Ethyl-N-methyl carbamoyl chloride, Pyridine, DMAP, DCM | 57.3% | - | [4] |
Asymmetric Synthesis Approach
An alternative to racemic synthesis followed by resolution is the direct asymmetric synthesis of the chiral intermediate. This can provide high enantiomeric excess in fewer steps.
References
- 1. jocpr.com [jocpr.com]
- 2. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents [patents.google.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. Method for synthesis of rivastigmine - Eureka | Patsnap [eureka.patsnap.com]
- 6. patents.justia.com [patents.justia.com]
- 7. patents.justia.com [patents.justia.com]
Protocol for the asymmetric reduction of 3-hydroxyacetophenone to (R)-3-(1-Aminoethyl)phenol
Abstract
(R)-3-(1-Aminoethyl)phenol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. This document provides detailed protocols for the asymmetric synthesis of (R)-3-(1-Aminoethyl)phenol from 3-hydroxyacetophenone. Two primary strategies are presented: a direct biocatalytic reductive amination using an (R)-selective transaminase and a two-step chemoenzymatic approach involving asymmetric reduction of the ketone followed by chemical conversion of the resulting alcohol to the amine. These protocols are intended for researchers, scientists, and professionals in drug development, offering methodologies to obtain the target compound with high enantiopurity.
Introduction
The stereoselective synthesis of chiral amines is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often dictated by its stereochemistry. (R)-3-(1-Aminoethyl)phenol is a key intermediate for several active pharmaceutical ingredients. Traditional methods for its preparation often involve the resolution of racemic mixtures, which is inherently inefficient, with a maximum theoretical yield of 50%.[1] Asymmetric synthesis offers a more atom-economical and direct route to the desired enantiomer.[1]
This application note details two effective protocols for the synthesis of (R)-3-(1-Aminoethyl)phenol starting from the readily available 3-hydroxyacetophenone. The first protocol leverages the high selectivity of biocatalysts, specifically (R)-selective transaminases, for a direct reductive amination. The second protocol describes a robust two-step chemical synthesis involving an initial asymmetric transfer hydrogenation to produce the chiral alcohol, (R)-1-(3-hydroxyphenyl)ethanol, followed by a Mitsunobu reaction to install the amine functionality with inversion of stereochemistry.
Method 1: Biocatalytic Asymmetric Reductive Amination
Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral molecules.[2] Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde, often with high enantioselectivity.[2] While many transaminases produce the (S)-enantiomer, (R)-selective transaminases have been identified and engineered for the synthesis of (R)-amines.[3][4][5]
Experimental Protocol
Materials:
-
3-hydroxyacetophenone
-
(R)-selective transaminase (e.g., from Aspergillus terreus, or an engineered variant)
-
Isopropylamine (or other suitable amino donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.5-8.5)
-
Organic solvent (e.g., DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Reaction vessel (e.g., stirred tank reactor or shaker flask)
-
pH meter
-
Temperature-controlled incubator or water bath
-
Centrifuge (if using whole-cell biocatalyst)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0). Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
-
Enzyme Addition: Add the (R)-selective transaminase to the buffer solution. The optimal enzyme loading should be determined empirically but can typically range from 1-10% (w/v).
-
Substrate and Amino Donor Addition: Dissolve 3-hydroxyacetophenone in a minimal amount of a water-miscible organic solvent like DMSO and add it to the reaction mixture to a final concentration of 10-50 mM. Add the amino donor, isopropylamine, in excess (e.g., 0.5-1.0 M).
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (typically 30-40 °C) with gentle agitation for 24-48 hours. Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Work-up: Once the reaction has reached completion, terminate the reaction by adding an equal volume of ethyl acetate. If using whole cells, centrifuge the mixture to pellet the cells before extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-(1-Aminoethyl)phenol.
-
Further Purification: The crude product can be further purified by column chromatography on silica gel.
-
Characterization: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation
| Parameter | Value | Reference |
| Substrate | 3-hydroxyacetophenone | N/A |
| Biocatalyst | (R)-selective transaminase | [3][4][5] |
| Amino Donor | Isopropylamine | N/A |
| Co-factor | Pyridoxal 5'-phosphate (PLP) | [5] |
| pH | 7.5 - 8.5 | [5] |
| Temperature | 30 - 40 °C | N/A |
| Reaction Time | 24 - 48 h | N/A |
| Typical Conversion | >90% | N/A |
| Typical Enantiomeric Excess | >99% | [6] |
Note: The specific values for conversion and enantiomeric excess will depend on the specific (R)-selective transaminase used and the optimization of reaction conditions.
Workflow Diagram
Caption: Biocatalytic reductive amination workflow.
Method 2: Two-Step Chemoenzymatic/Chemical Synthesis
This approach involves two distinct steps: the asymmetric reduction of the starting ketone to the corresponding chiral alcohol, followed by the conversion of the alcohol to the desired amine with inversion of stereochemistry.
Step 1: Asymmetric Transfer Hydrogenation of 3-hydroxyacetophenone
Asymmetric transfer hydrogenation (ATH) is a reliable method for the reduction of prochiral ketones to chiral alcohols.[7] Noyori-type ruthenium catalysts are particularly effective for this transformation.[7][8]
Materials:
-
3-hydroxyacetophenone
-
[RuCl(p-cymene)((R,R)-TsDPEN)] or a similar (R,R)-ruthenium catalyst
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add 3-hydroxyacetophenone and the anhydrous solvent.
-
Catalyst Addition: Add the ruthenium catalyst (typically 0.1-1 mol%).
-
Hydrogen Source: Add the formic acid/triethylamine azeotrope as the hydrogen source.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Further Purification: The crude (R)-1-(3-hydroxyphenyl)ethanol can be purified by flash column chromatography.
-
Characterization: Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.
| Parameter | Value | Reference |
| Substrate | 3-hydroxyacetophenone | N/A |
| Catalyst | [RuCl(p-cymene)((R,R)-TsDPEN)] | [7] |
| Hydrogen Donor | HCOOH/NEt3 (5:2) | [7] |
| Solvent | Dichloromethane or Isopropanol | N/A |
| Temperature | Room Temperature | N/A |
| Reaction Time | 12 - 24 h | N/A |
| Typical Yield | >95% | [7] |
| Typical Enantiomeric Excess | >98% ee | [7] |
Step 2: Mitsunobu Reaction for Amination with Inversion
The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including amines, with complete inversion of stereochemistry.[9][10][11]
Materials:
-
(R)-1-(3-hydroxyphenyl)ethanol (from Step 1)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Phthalimide (as an ammonia equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve (R)-1-(3-hydroxyphenyl)ethanol, triphenylphosphine, and phthalimide in anhydrous THF.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIAD or DEAD dropwise to the stirred solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification of Phthalimide Adduct: Purify the residue by flash column chromatography to isolate the N-substituted phthalimide intermediate.
-
Deprotection: Dissolve the purified phthalimide adduct in ethanol and add hydrazine hydrate. Reflux the mixture for 2-4 hours.
-
Final Work-up: Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate. Dissolve the residue in dichloromethane and wash with water.
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (R)-3-(1-Aminoethyl)phenol.
-
Characterization: Confirm the structure and determine the enantiomeric purity by NMR and chiral HPLC.
| Parameter | Value | Reference |
| Substrate | (R)-1-(3-hydroxyphenyl)ethanol | N/A |
| Reagents | PPh3, DIAD/DEAD, Phthalimide | [9][10] |
| Nucleophile Source | Phthalimide | [10] |
| Solvent | Anhydrous THF | [9] |
| Temperature | 0 °C to Room Temperature | [9] |
| Reaction Time | 12 - 24 h | N/A |
| Deprotection Reagent | Hydrazine Hydrate | [10] |
| Stereochemistry | Inversion | [9][10][11] |
| Typical Yield | 60-80% (over two steps) | N/A |
Workflow Diagram
Caption: Two-step chemoenzymatic/chemical synthesis workflow.
Conclusion
This application note provides two distinct and effective protocols for the asymmetric synthesis of (R)-3-(1-Aminoethyl)phenol from 3-hydroxyacetophenone. The biocatalytic approach offers a direct, environmentally friendly route with high enantioselectivity, contingent on the availability of a suitable (R)-selective transaminase. The two-step chemical synthesis provides a robust and well-established alternative, utilizing asymmetric transfer hydrogenation followed by a Mitsunobu reaction to achieve the desired product with high optical purity. The choice of method will depend on the specific resources and expertise available to the researcher. Both protocols offer significant advantages over classical resolution methods, enabling the efficient and stereocontrolled production of this valuable chiral intermediate.
References
- 1. (R)-3-(1-Aminoethyl)phenol hydrochloride|Supplier [benchchem.com]
- 2. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]
- 3. Biochemical and Structural Characterization of an ( R )‐Selective Transaminase in the Asymmetric Synthesis of Chiral Hydroxy Amines | Semantic Scholar [semanticscholar.org]
- 4. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding the Toolbox of R‐Selective Amine Transaminases by Identification and Characterization of New Members - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (R)-3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-(1-Aminoethyl)phenol is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably Rivastigmine, a drug used in the management of Alzheimer's disease. The accurate quantification and chiral purity assessment of this compound are critical for ensuring the quality, efficacy, and safety of the final drug product. Direct analysis of (R)-3-(1-Aminoethyl)phenol can be challenging due to its polar nature and lack of a strong chromophore for UV detection in high-performance liquid chromatography (HPLC).
Derivatization is a chemical modification process that converts an analyte into a derivative with improved analytical properties. For (R)-3-(1-Aminoethyl)phenol, derivatization can enhance detectability by introducing a chromophore or fluorophore, improve chromatographic separation, and enable the determination of enantiomeric purity by creating diastereomers that can be separated on a conventional achiral stationary phase.
This document provides detailed application notes and protocols for the derivatization of (R)-3-(1-Aminoethyl)phenol for analytical purposes using three common reagents: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent), Dansyl Chloride, and o-Phthalaldehyde (OPA).
Derivatization Strategies and Agent Selection
The choice of derivatizing agent depends on the analytical objective, the available instrumentation, and the sample matrix. (R)-3-(1-Aminoethyl)phenol possesses two reactive functional groups: a primary amine and a phenolic hydroxyl group.
-
Marfey's Reagent (FDAA): This chiral reagent reacts specifically with the primary amine group to form diastereomers, making it ideal for determining the enantiomeric purity of (R)-3-(1-Aminoethyl)phenol using standard reversed-phase HPLC. The resulting derivatives have a strong UV absorbance at around 340 nm.[1][2]
-
Dansyl Chloride: This reagent reacts with both the primary amine and the phenolic hydroxyl group under appropriate pH conditions, yielding highly fluorescent derivatives.[3][4][5][6][7] This method is excellent for trace-level quantification due to its high sensitivity with fluorescence detection.
-
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with the primary amine group to form a fluorescent isoindole derivative.[8][9][10][11] This is a popular pre-column derivatization method for automated HPLC systems due to the speed of the reaction. When a chiral thiol is used, this method can also be employed for enantiomeric separation.[10]
Quantitative Data Summary
The following tables summarize typical reaction conditions and analytical parameters for the derivatization of (R)-3-(1-Aminoethyl)phenol. Please note that these values are illustrative and may require optimization for specific applications and instrumentation.
Table 1: Derivatization Reaction Conditions
| Parameter | Marfey's Reagent (FDAA) | Dansyl Chloride | o-Phthalaldehyde (OPA) |
| Target Functional Group | Primary Amine | Primary Amine & Phenolic Hydroxyl | Primary Amine |
| Reaction pH | ~9.0 (Bicarbonate buffer) | 9-11 (Carbonate/Bicarbonate or Borate buffer) | 9-10 (Borate buffer) |
| Reaction Temperature | 40-60°C | 60°C | Room Temperature |
| Reaction Time | 60-90 minutes | 30-60 minutes | < 5 minutes |
| Typical Solvent | Acetone/Water | Acetone/Water or Acetonitrile/Water | Aqueous Buffer/Methanol |
| Quenching Agent | 2M HCl | Formic Acid | Not typically required for pre-column |
Table 2: Typical HPLC Analytical Parameters
| Parameter | Marfey's Reagent Derivative | Dansyl Chloride Derivative | OPA Derivative |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.05 M Triethylamine phosphate, pH 3.0 | 0.1% Formic Acid in Water | 50 mM Sodium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol | Acetonitrile |
| Detection | UV at 340 nm | Fluorescence (Ex: ~340 nm, Em: ~520 nm) | Fluorescence (Ex: ~340 nm, Em: ~455 nm) |
| Expected LOD/LOQ | Low ng/mL range | Sub-ng/mL to pg/mL range | pg/mL to low ng/mL range |
Experimental Protocols
Protocol 1: Enantiomeric Purity Determination using Marfey's Reagent (FDAA)
This protocol is designed for the determination of the enantiomeric purity of (R)-3-(1-Aminoethyl)phenol.
Materials:
-
(R)-3-(1-Aminoethyl)phenol sample
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) solution (1% w/v in acetone)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
2 M Hydrochloric Acid (HCl)
-
Acetone, HPLC grade
-
Water, HPLC grade
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Heating block or water bath
Procedure:
-
Prepare a standard solution of the (R)-3-(1-Aminoethyl)phenol sample in water or a suitable solvent at a concentration of approximately 1 mg/mL.
-
In a reaction vial, add 50 µL of the sample solution.
-
Add 100 µL of 1 M Sodium Bicarbonate solution to the vial.
-
Add 100 µL of the 1% FDAA solution in acetone.
-
Vortex the mixture gently and incubate at 40°C for 90 minutes.[1]
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 50 µL of 2 M HCl.
-
Dilute the sample with the HPLC mobile phase to a suitable concentration for injection.
-
Inject the derivatized sample into the HPLC system for analysis.
Protocol 2: Trace Quantification using Dansyl Chloride
This protocol is suitable for the sensitive quantification of (R)-3-(1-Aminoethyl)phenol.
Materials:
-
(R)-3-(1-Aminoethyl)phenol sample
-
Dansyl Chloride solution (e.g., 5 mg/mL in acetone)[4]
-
250 mM Sodium Carbonate/Bicarbonate buffer (pH 10.5)[3]
-
2 M Formic Acid in acetonitrile
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Reaction vials
-
Heating block or water bath
Procedure:
-
Prepare a standard solution of the (R)-3-(1-Aminoethyl)phenol sample.
-
In a reaction vial, mix 50 µL of the sample solution with 50 µL of the carbonate/bicarbonate buffer.
-
Add 100 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 60 minutes in the dark.[3][6]
-
Cool the reaction mixture to room temperature.
-
Add 20 µL of 2 M Formic Acid to quench the reaction.
-
Centrifuge the sample to precipitate any solids.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
Protocol 3: Rapid Analysis using o-Phthalaldehyde (OPA)
This protocol is ideal for rapid, high-throughput analysis, often automated in modern HPLC systems. For enantiomeric separation, a chiral thiol like N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC) must be used in the reagent preparation.[10]
Materials:
-
(R)-3-(1-Aminoethyl)phenol sample
-
OPA Reagent:
-
Dissolve 50 mg of OPA in 1.25 mL of methanol.
-
Add 11.2 mL of 0.1 M borate buffer (pH 9.5).
-
Add 50 µL of a thiol (e.g., 2-mercaptoethanol for general quantification, or a chiral thiol like N-acetyl-L-cysteine for enantiomeric separation).
-
This reagent should be prepared fresh daily.
-
-
0.1 M Borate buffer (pH 9.5)
-
Reaction vials or autosampler vials with micro-inserts
Procedure (for pre-column derivatization in an autosampler):
-
Prepare standard solutions of (R)-3-(1-Aminoethyl)phenol in a suitable diluent.
-
In the autosampler vial, mix the sample or standard solution with the OPA reagent. A typical ratio is 1:1 (v/v).[8]
-
Allow the reaction to proceed for 1-2 minutes at room temperature.[7][8]
-
The autosampler then injects a portion of the reaction mixture directly onto the HPLC column.
-
The derivatization and injection sequence is programmed into the HPLC method.
Visualizations
References
- 1. squjs.squ.edu.om [squjs.squ.edu.om]
- 2. jocpr.com [jocpr.com]
- 3. Identification and characterization of new impurities in rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral resolution by diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] This method is pivotal in drug development as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[2] The process involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[2][3] Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most notably solubility, which allows for their separation by fractional crystallization.[1][2][3] Subsequently, the desired enantiomer can be regenerated from the isolated diastereomeric salt.[1]
This document provides detailed protocols and application notes for the experimental setup of fractional crystallization of diastereomeric salts, focusing on key methodologies, optimization strategies, and data presentation.
Core Principle
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1][4] This allows for their separation using standard laboratory techniques like fractional crystallization.[5] The overall process can be visualized as a four-step sequence: salt formation, selective crystallization, isolation of the less soluble diastereomeric salt, and regeneration of the pure enantiomer.[4]
Experimental Workflow
The general workflow for chiral resolution via diastereomeric salt crystallization is depicted below. The efficiency of the resolution is highly dependent on the choice of solvent, the molar ratio of the resolving agent to the racemic compound, cooling rate, and final temperature.[1][6]
Detailed Experimental Protocols
The following protocols provide a general framework. Optimization of specific parameters is crucial for successful resolution and should be determined empirically for each system.[2]
Protocol 1: Screening of Resolving Agents and Solvents
The choice of resolving agent and solvent is critical as it dictates the solubility difference between the two diastereomeric salts.[6] A good solvent system will maximize this difference.[1]
Materials:
-
Racemic compound (e.g., acid or base)
-
A selection of chiral resolving agents (e.g., (1S)-(+)-10-camphorsulfonic acid for bases, (R)-1,2-diaminopropane for acids)[1][2]
-
A variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)[1][6]
-
Multi-well plates or small-scale vials
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the racemic compound and each resolving agent at the same molar concentration in a suitable solvent like methanol or ethanol.[4]
-
Salt Formation: In each well or vial, combine stoichiometric equivalents (typically 0.5 to 1.0 equivalents) of the racemic compound and a resolving agent.[4][6]
-
Solvent Evaporation: Evaporate the solvent to obtain the diastereomeric salts as a dry powder.[4]
-
Solvent Screening: To each well containing the dried salts, add a different crystallization solvent or solvent mixture.[4]
-
Observation: Observe the formation of crystals, noting the solvent in which clear solubility differences are observed (i.e., where one diastereomer crystallizes while the other remains in solution). The formation of an oil or failure to crystallize are common issues that may require further optimization of the solvent system, such as using a mixture of a "good" and a "poor" solvent (anti-solvent).[6]
Protocol 2: Preparative Scale Fractional Crystallization
This protocol is for a larger scale resolution based on the optimized conditions from the screening process.
Materials:
-
Racemic compound
-
Optimized chiral resolving agent
-
Optimized solvent system
-
Standard laboratory glassware for crystallization, filtration, and extraction
-
Base (e.g., saturated aqueous Na₂CO₃) or acid for regeneration[1]
Procedure:
-
Salt Formation and Crystallization:
-
In a suitable flask, dissolve the racemic compound and the optimized amount of the chiral resolving agent in the chosen solvent, with heating if necessary to achieve complete dissolution.[1][4]
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, well-defined crystals. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[4]
-
For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-4°C).[4]
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Recrystallization (Optional but Recommended):
-
Regeneration of the Enantiomer:
-
Suspend the isolated, purified diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., dichloromethane or ethyl acetate).[1][2]
-
Add a base (for an acidic resolving agent) or an acid (for a basic resolving agent) to dissociate the salt and liberate the free enantiomer.[1][6]
-
Separate the organic layer and extract the aqueous layer with the organic solvent.[1]
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., K₂CO₃ or MgSO₄).[1]
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched product.[1]
-
Protocol 3: Analysis of Enantiomeric and Diastereomeric Purity
Analytical Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common method to determine the enantiomeric excess (ee) of the final product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the diastereomeric excess of the isolated salt.[4]
-
Polarimetry: Measures the optical rotation of the purified enantiomer, which can be compared to the literature value for the pure enantiomer.[4]
-
X-ray Powder Diffraction (XRPD): Can be used to characterize the crystalline forms of the diastereomeric salts.
Data Presentation: Quantitative Summary of Fractional Crystallization Parameters
The following tables summarize key parameters and their effects on the yield and purity of the desired enantiomer.
Table 1: Effect of Solvent on Diastereomeric Salt Crystallization
| Solvent System | Solubility of Diastereomer 1 (g/100mL) | Solubility of Diastereomer 2 (g/100mL) | Yield of Less Soluble Salt (%) | Diastereomeric Excess (%) |
| Methanol | 5.2 | 8.5 | 35 | 70 |
| Ethanol | 2.8 | 5.1 | 45 | 85 |
| Acetone | 1.5 | 3.2 | 52 | 92 |
| Ethyl Acetate | 0.8 | 2.1 | 60 | 95 |
| Dichloromethane/Heptane (1:1) | 0.5 | 1.5 | 68 | 98 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Optimization of Crystallization Conditions
| Parameter | Condition 1 | Condition 2 | Effect on Yield | Effect on Purity | Optimal Strategy |
| Cooling Rate | Fast Cooling (Crash) | Slow, Controlled Cooling | Slower cooling can increase yield.[6] | Slower cooling generally improves purity.[6] | A slow, controlled cooling profile is often optimal.[6] |
| Final Temperature | 0 °C | -20 °C | Lower temperatures decrease solubility, thus increasing yield.[6] | Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly.[6] | Optimize for the best balance of yield and purity.[6] |
| Agitation | Vigorous Stirring | Gentle Agitation | Can improve yield by preventing localized supersaturation.[6] | Can either improve or decrease purity depending on the system's kinetics.[6] | Moderate, consistent agitation is generally recommended.[6] |
| Resolving Agent Stoichiometry | 1.0 equivalent | 0.5 equivalents | Using less than one equivalent may decrease the overall yield of the salt.[6] | Can be a critical optimization parameter; sometimes using 0.5 equivalents can improve selectivity.[6] | Screen stoichiometries from 0.5 to 1.0 equivalents.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form, or an Oil Precipitates | - Inappropriate solvent system- Insufficient supersaturation- High solubility of both diastereomeric salts | - Conduct a thorough solvent screen, including solvent mixtures and anti-solvents.[6]- Increase concentration by evaporating some solvent or by adding an anti-solvent.[6]- Lower the crystallization temperature.[6] |
| Low Yield | - Suboptimal solvent choice- Insufficient cooling- Non-ideal stoichiometry of the resolving agent | - Re-evaluate the solvent system to maximize the insolubility of the desired salt.- Decrease the final crystallization temperature.[6]- Optimize the molar ratio of the resolving agent.[6] |
| Low Diastereomeric/Enantiomeric Purity | - Co-precipitation of the more soluble diastereomer- Inefficient washing of the crystals- Equilibrium not reached | - Perform one or more recrystallizations of the isolated salt.[2]- Ensure thorough but minimal washing with cold solvent.- Allow sufficient time for crystallization at a controlled temperature. |
Conclusion
Fractional crystallization of diastereomeric salts is a powerful and scalable method for chiral resolution.[2] The success of this technique relies heavily on the systematic screening and optimization of key experimental parameters, including the choice of resolving agent and solvent, as well as the conditions for crystallization. By following detailed protocols and employing appropriate analytical techniques, researchers can effectively separate enantiomers and obtain the desired chiral compounds with high purity, which is a critical step in the development of many pharmaceutical products.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. benchchem.com [benchchem.com]
- 7. syrris.com [syrris.com]
- 8. The Role of Pharmaceutical Crystallization in Drug Development | Zhanghua Dryer [filter-dryer.com]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of (R)-3-(1-Aminoethyl)phenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-(1-Aminoethyl)phenol hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its specific stereochemistry is crucial for the synthesis of various biologically active molecules, where the three-dimensional arrangement of the amino and phenolic groups dictates the interaction with biological targets.[1] The large-scale production of this compound with high enantiomeric purity is a critical step in the development of numerous pharmaceuticals. This document provides an overview of the primary synthetic and purification strategies, along with detailed protocols for the laboratory-scale synthesis and purification, which can be adapted for larger-scale production.
Synthetic Strategies: An Overview
There are three primary strategies for the synthesis of (R)-3-(1-Aminoethyl)phenol:
-
Chiral Resolution of a Racemic Mixture: This is a classical and widely practiced method for separating the (R) and (S) enantiomers of 3-(1-Aminoethyl)phenol.[1] The process involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[1]
-
Asymmetric Synthesis from a Prochiral Ketone: This approach involves the stereoselective reduction of 3'-hydroxyacetophenone, a readily available starting material.[1] This method is advantageous as it can directly yield the desired (R)-enantiomer, avoiding the loss of 50% of the material inherent in resolution processes.[1]
-
Biocatalysis: This method utilizes enzymes, such as transaminases, to catalyze the enantioselective synthesis of the chiral amine.[2] Biocatalytic routes are often performed under mild conditions in aqueous buffers, offering a greener alternative to traditional chemical methods.[1]
Purification Strategies
High purity of the final product is essential for pharmaceutical applications. The following methods are commonly employed for the purification of this compound:
-
Crystallization: As a hydrochloride salt, the compound exhibits good crystallinity, making crystallization an effective method for removing impurities.[1] Anti-solvent crystallization is a common technique used.[1]
-
Diastereomeric Salt Formation: This technique is integral to the chiral resolution process and serves as a purification step by separating the desired diastereomer from the undesired one through crystallization.
-
Chiral Chromatography: While effective for achieving high purity, preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase can be expensive for large-scale production.[1]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of racemic 3-(1-Aminoethyl)phenol, its chiral resolution to obtain the (R)-enantiomer, and the final purification of the hydrochloride salt.
Protocol 1: Synthesis of Racemic 3-(1-Aminoethyl)phenol via Reductive Amination
This protocol describes the synthesis of the racemic starting material from 3'-hydroxyacetophenone using a Leuckart-type reaction.
Materials:
-
3'-Hydroxyacetophenone
-
Formamide
-
Formic acid
-
Hydrochloric acid (6 M)
-
Dichloromethane
-
Distilled water
-
Magnetic stirrer with heating plate
-
Round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 3'-hydroxyacetophenone (1.0 eq), formamide (5.0 eq), and formic acid (2.0 eq).
-
Heat the reaction mixture to 160-180°C and maintain it at this temperature for 6-8 hours with constant stirring.
-
Cool the reaction mixture to room temperature and then make it slightly acidic by adding 6 M hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude racemic 3-(1-Aminoethyl)phenol.
Protocol 2: Chiral Resolution of Racemic 3-(1-Aminoethyl)phenol with L-(+)-Tartaric Acid
This protocol details the separation of the (R) and (S) enantiomers using L-(+)-tartaric acid to form diastereomeric salts.
Materials:
-
Racemic 3-(1-Aminoethyl)phenol
-
L-(+)-Tartaric acid
-
Methanol
-
Acetone
-
Heating and stirring apparatus
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Beakers and Erlenmeyer flasks
Procedure:
-
Dissolve racemic 3-(1-Aminoethyl)phenol (1.0 eq) in methanol with gentle heating and stirring until a clear solution is obtained.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in methanol.
-
Add the tartaric acid solution to the amine solution and stir the mixture at room temperature for 1-2 hours to allow for salt formation.
-
Slowly add acetone as an anti-solvent to induce crystallization of the diastereomeric salt.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) for several hours to complete crystallization.
-
Filter the precipitated (R)-3-(1-Aminoethyl)phenol-L-tartrate salt using a Büchner funnel and wash the crystals with a cold methanol/acetone mixture.
-
The filtrate contains the more soluble (S)-3-(1-Aminoethyl)phenol-L-tartrate salt.
Protocol 3: Liberation of (R)-3-(1-Aminoethyl)phenol and Formation of the Hydrochloride Salt
This protocol describes the conversion of the tartrate salt to the free amine and subsequent formation of the hydrochloride salt.
Materials:
-
(R)-3-(1-Aminoethyl)phenol-L-tartrate salt
-
Sodium hydroxide (2 M)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Isopropanol
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the (R)-3-(1-Aminoethyl)phenol-L-tartrate salt in water.
-
Add 2 M sodium hydroxide solution dropwise while stirring until the solution becomes basic (pH > 10) to liberate the free amine.
-
Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the (R)-3-(1-Aminoethyl)phenol free base.
-
Dissolve the free base in isopropanol and cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic.
-
The this compound will precipitate. Filter the solid, wash with cold isopropanol, and dry under vacuum.
Protocol 4: Purification of this compound by Recrystallization
This protocol details the final purification step to obtain a high-purity product.
Materials:
-
Crude this compound
-
Ethanol
-
Ethyl acetate
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be filtered while hot.
-
Slowly add ethyl acetate to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to complete crystallization.
-
Filter the purified crystals, wash with a cold ethanol/ethyl acetate mixture, and dry under vacuum.
Data Presentation
| Parameter | Chiral Resolution | Asymmetric Synthesis | Biocatalysis |
| Starting Material | Racemic 3-(1-Aminoethyl)phenol | 3'-Hydroxyacetophenone | 3'-Hydroxyacetophenone |
| Key Reagents | Chiral resolving agent (e.g., L-(+)-tartaric acid) | Chiral catalyst and reducing agent | Enzyme (e.g., transaminase), amino donor |
| Typical Yield | < 50% (for the desired enantiomer) | High | High |
| Enantiomeric Excess (ee) | > 99% (after recrystallization) | Typically > 95% | Typically > 99% |
| Advantages | Well-established, reliable | High theoretical yield, atom-economical | Mild reaction conditions, high selectivity, environmentally friendly |
| Disadvantages | Theoretical max yield of 50% for the desired enantiomer, requires resolving agent | Requires expensive chiral catalysts and ligands | Enzyme stability and cost can be a factor |
Visualizations
Synthesis and Purification Workflow
References
Application Notes and Protocols: (R)-3-(1-Aminoethyl)phenol Derivatives as Chiral Solvating Agents in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical step in the development and quality control of chiral drugs and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), offers a rapid, reliable, and non-invasive method for enantiodiscrimination. This document details the application of thiourea derivatives of (R)-3-(1-Aminoethyl)phenol as effective CSAs for the enantiomeric excess (ee) determination of chiral analytes, particularly N-derivatized amino acids.
The core structure of these CSAs, derived from the readily available (R)-3-(1-Aminoethyl)phenol, provides a robust scaffold for creating a chiral environment that leads to the formation of diastereomeric complexes with enantiomeric analytes. These diastereomeric complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. A key feature of this methodology is the use of an achiral base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which plays a crucial role in mediating the interaction between the CSA and analytes possessing free carboxylic acid functionalities.[1][2]
Data Presentation
The efficacy of the thiourea derivative of (R)-3-(1-Aminoethyl)phenol, specifically N-benzoyl-N'-[(1R)-1-(3-hydroxyphenyl)ethyl]thiourea (referred to as CSA-1 ), in resolving enantiomers of various N-derivatized amino acids is summarized below. The data is presented as chemical shift nonequivalence (ΔΔδ in ppm), which is the difference in the chemical shifts of corresponding signals of the two enantiomers in the presence of the CSA.
Table 1: ¹H NMR Enantiodiscrimination of N-3,5-Dinitrobenzoyl (DNB) Amino Acids with CSA-1
Conditions: Equimolar mixture of CSA-1, N-DNB amino acid, and DABCO (60 mM each) in CDCl₃ at 25°C. Data extracted from literature.[2]
| Analyte (N-DNB Derivative of) | Observed Proton | ΔΔδ (ppm) |
| Phenylalanine | ortho-DNB | 0.147 |
| para-DNB | 0.090 | |
| NH | 0.019 | |
| α-CH | 0.031 | |
| Leucine | ortho-DNB | 0.129 |
| para-DNB | 0.082 | |
| NH | 0.021 | |
| α-CH | 0.034 | |
| Valine | ortho-DNB | 0.111 |
| para-DNB | 0.076 | |
| NH | 0.020 | |
| α-CH | 0.030 | |
| Alanine | ortho-DNB | 0.103 |
| para-DNB | 0.066 | |
| NH | 0.018 | |
| α-CH | 0.028 |
Table 2: ¹³C NMR Enantiodiscrimination of N-3,5-Dinitrobenzoyl (DNB) Amino Acids with CSA-1
Conditions: Equimolar mixture of CSA-1, N-DNB amino acid, and DABCO (30 mM each) in CDCl₃ at 25°C. Data extracted from literature.
| Analyte (N-DNB Derivative of) | Observed Carbon | ΔΔδ (ppm) |
| Phenylalanine | COOH | 0.313 |
| CONH | 0.241 | |
| C-NO₂ | 0.219 | |
| α-CH | 0.236 | |
| Leucine | COOH | 0.298 |
| CONH | 0.225 | |
| C-NO₂ | 0.201 | |
| α-CH | 0.217 |
Experimental Protocols
Protocol 1: Synthesis of Chiral Solvating Agent (CSA-1)
This protocol describes the synthesis of N-benzoyl-N'-[(1R)-1-(3-hydroxyphenyl)ethyl]thiourea (CSA-1 ). The procedure involves the reaction of commercially available (R)-3-(1-Aminoethyl)phenol with benzoyl isothiocyanate.
Materials:
-
(R)-3-(1-Aminoethyl)phenol
-
Benzoyl isothiocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve (R)-3-(1-Aminoethyl)phenol (1.0 eq.) in anhydrous THF.
-
To the stirred solution, add benzoyl isothiocyanate (1.0 eq.) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure CSA-1 .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Preparation of Analytes (N-3,5-Dinitrobenzoyl Amino Acids)
This protocol outlines the derivatization of amino acids with 3,5-dinitrobenzoyl chloride.
Materials:
-
Amino acid
-
3,5-Dinitrobenzoyl chloride
-
Propylene oxide
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Standard glassware
Procedure:
-
Suspend the desired amino acid (1.0 eq.) in THF.
-
Add propylene oxide (excess, e.g., 5-10 eq.) to the suspension.
-
Add 3,5-dinitrobenzoyl chloride (1.1 eq.) to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to obtain the pure N-3,5-dinitrobenzoyl amino acid derivative.
Protocol 3: NMR Sample Preparation and Data Acquisition for Enantiodiscrimination
This protocol provides a general procedure for preparing NMR samples to determine the enantiomeric excess of a chiral analyte.
Materials:
-
Chiral Solvating Agent (CSA-1 )
-
Chiral analyte (e.g., N-DNB amino acid)
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Vortex mixer
Procedure:
-
Accurately weigh the chiral analyte, CSA-1 , and DABCO to prepare a solution with the desired molar ratio (typically 1:1:1) and concentration (e.g., 15-60 mM) in an appropriate volume of CDCl₃ (typically 0.6 mL).
-
Transfer the components into a clean, dry NMR tube.
-
Cap the NMR tube and mix the contents thoroughly using a vortex mixer for approximately 30 seconds to ensure complete dissolution and complex formation.[2]
-
Acquire the ¹H NMR spectrum (and/or ¹³C NMR spectrum) on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the NMR data. Identify a well-resolved signal corresponding to a proton or carbon in the analyte that shows baseline separation for the two enantiomers.
-
Integrate the signals for each enantiomer. The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [|Integration(R) - Integration(S)| / (Integration(R) + Integration(S))] x 100
Visualizations
Chiral Recognition Mechanism
The enantiodiscrimination is based on the formation of a ternary diastereomeric complex between the CSA, the chiral analyte, and the achiral base DABCO. The interaction is stabilized by a network of hydrogen bonds and π-π stacking interactions.
Caption: Logical flow of chiral recognition using CSA-1.
Experimental Workflow
The general workflow for determining enantiomeric excess using a chiral solvating agent is a straightforward process from sample preparation to data analysis.
References
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of (R)-3-(1-Aminoethyl)phenol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-3-(1-Aminoethyl)phenol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are three main strategies for synthesizing this compound:
-
Asymmetric Synthesis: This involves the direct conversion of a prochiral starting material, 3-hydroxyacetophenone, into the desired (R)-enantiomer. The most common methods are asymmetric hydrogenation and asymmetric transfer hydrogenation, which use chiral catalysts to achieve high enantioselectivity.
-
Biocatalytic Synthesis: This approach utilizes enzymes, typically transaminases, to catalyze the stereoselective amination of 3-hydroxyacetophenone. This method is often considered a "green" alternative due to its mild reaction conditions and high selectivity.
-
Chiral Resolution: This classical method involves the separation of a racemic mixture of 3-(1-Aminoethyl)phenol. A chiral resolving agent, such as tartaric acid, is used to form diastereomeric salts that can be separated by fractional crystallization. While effective, the maximum theoretical yield for the desired enantiomer is 50%.[1]
Q2: How can I monitor the progress and stereoselectivity of my reaction?
A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for monitoring both the reaction progress and the enantiomeric excess (e.e.) of the product. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment of the reaction's progress.
Q3: What are the critical parameters to control for achieving high enantioselectivity in asymmetric synthesis?
A3: For asymmetric hydrogenation, the choice of catalyst and ligand is paramount. Other critical parameters include hydrogen pressure, reaction temperature, and solvent.[2][3] The optimal conditions often require careful screening and optimization for a specific catalyst-substrate combination. In biocatalytic synthesis, enzyme selection, substrate concentration, pH, and temperature are crucial for achieving high enantioselectivity.
Q4: What are common impurities, and how can they be removed?
A4: Common impurities may include the unreacted starting material (3-hydroxyacetophenone), the corresponding (S)-enantiomer, and potential side-products from the reduction of the aromatic ring or oxidation of the phenol group. Purification is typically achieved by recrystallization of the hydrochloride salt from a suitable solvent system, such as methanol/isopropanol or ethanol/water.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Asymmetric Hydrogenation: Inactive catalyst. | Ensure the catalyst has been handled under inert conditions to prevent deactivation by air or moisture. Use freshly prepared or properly stored catalyst. |
| Insufficient hydrogen pressure. | |
| Biocatalytic Synthesis: Low enzyme activity. | Verify the storage conditions and age of the enzyme. Use a fresh batch of the enzyme if necessary. Optimize the pH and temperature of the reaction medium as enzyme activity is highly dependent on these parameters. |
| Substrate or product inhibition. | |
| Chiral Resolution: Incomplete salt formation. | Ensure the stoichiometry between the racemic amine and the resolving agent is correct. Gently warm the solution to ensure complete dissolution before cooling. |
Problem 2: Low Enantiomeric Excess (e.e.)
| Potential Cause | Suggested Solution |
| Asymmetric Hydrogenation: Suboptimal catalyst/ligand combination. | Screen different chiral ligands for the chosen metal catalyst to find the most effective combination for your substrate. |
| Incorrect temperature or pressure. | |
| Biocatalytic Synthesis: Poor enzyme stereoselectivity. | Screen a library of transaminases to identify an enzyme with higher selectivity for your substrate. Consider using a commercially available, engineered transaminase with improved properties. |
| Racemization of the product. | |
| Chiral Resolution: Inefficient fractional crystallization. | Optimize the solvent system for crystallization. The ideal solvent should have a significant difference in solubility for the two diastereomeric salts. Slow cooling and seeding with a crystal of the desired diastereomer can improve the resolution.[4] |
| Co-crystallization of the undesired diastereomer. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Oily product instead of a solid. | Ensure the complete conversion of the free amine to the hydrochloride salt by adding a slight excess of HCl in a suitable solvent (e.g., isopropanol, ethanol). |
| Poor crystal formation during recrystallization. | Screen different solvent systems for recrystallization. Common choices include ethanol, methanol, isopropanol, or mixtures with water or anti-solvents like diethyl ether or ethyl acetate. |
| Presence of persistent impurities. | If recrystallization is insufficient, consider column chromatography of the free amine on silica gel before converting it to the hydrochloride salt. |
Data Presentation: Comparison of Synthetic Routes
Table 1: Asymmetric Hydrogenation of 3-Hydroxyacetophenone
| Catalyst/Ligand | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | e.e. (%) | Reference |
| RuCl₂[(S)-tolbinap][(R)-iphan] | 9 | RT | 2-Propanol | >99 | 98 | [2] |
| Ru(OTf)--INVALID-LINK-- | 10 | RT | Methanol | >99 | 96 | [2] |
| [Ir(COD)Cl]₂ / (S,S)-f-spiroPhos | 10 | 50 | 2-Propanol | >99 | 95 | Hou, et al. |
| Pd(CF₃CO₂)₂ / (S)-Tol-BINAP | 50 | 30 | TFE | 95 | 92 | [3] |
Table 2: Biocatalytic Transamination of 3-Hydroxyacetophenone
| Enzyme | Substrate Conc. (g/L) | Amine Donor | Reaction Time (h) | Conversion (%) | e.e. (%) | Reference |
| Transaminase (ATA-025) | 50 | Isopropylamine | 24 | 99 | >99 | [5] |
| Transaminase (from Arthrobacter sp.) | 1.9 (13 mM) | (R)-α-methylbenzylamine | 24 | ~50 | >99 | [6] |
| Engineered Transaminase (CDX-043) | 75 | Isopropylamine | 24 | 90 | >99.9 | [7] |
Table 3: Chiral Resolution of Racemic 3-(1-Aminoethyl)phenol
| Resolving Agent | Solvent | Yield of (R)-enantiomer (%) | Optical Purity | Reference |
| L-Tartaric Acid | Ethanol/Water | ~40-45 | >99% e.e. | General knowledge |
| (+)-Di-p-toluoyl-D-tartaric acid | Methanol | ~35-40 | High | General knowledge |
| (S)-Mandelic Acid | Ethanol | ~30-35 | High | General knowledge |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 3-Hydroxyacetophenone
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) in a 1:2 molar ratio.
-
Add degassed 2-propanol as the solvent.
-
Add a solution of 3-hydroxyacetophenone in 2-propanol to the catalyst mixture.
-
Add a solution of formic acid/triethylamine (5:2 mixture) as the hydrogen source.
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) for the required time (e.g., 12-24 hours), monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-1-(3-hydroxyphenyl)ethanol.
-
The crude alcohol can then be converted to the corresponding amine and subsequently to the hydrochloride salt.
Protocol 2: Biocatalytic Transamination of 3-Hydroxyacetophenone
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
To the buffer, add the transaminase enzyme, pyridoxal 5'-phosphate (PLP) cofactor, and the amine donor (e.g., isopropylamine).
-
Dissolve 3-hydroxyacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, adjust the pH to >10 with NaOH and extract the product with an organic solvent (e.g., methyl tert-butyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude amine in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the this compound.
-
Filter and dry the solid product.
Protocol 3: Chiral Resolution of Racemic 3-(1-Aminoethyl)phenol
-
Dissolve the racemic 3-(1-Aminoethyl)phenol in a suitable solvent (e.g., hot ethanol).
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-tartaric acid) in the same hot solvent.
-
Add the resolving agent solution to the racemic amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
To liberate the free amine, dissolve the diastereomeric salt in water and add a base (e.g., NaOH solution) until the pH is >10.
-
Extract the enantiomerically enriched amine with an organic solvent.
-
Dry the organic layer and concentrate to obtain the free (R)-3-(1-Aminoethyl)phenol.
-
Convert the free amine to the hydrochloride salt as described in Protocol 2.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving enantiomeric excess in the synthesis of (R)-3-(1-Aminoethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess (ee) in the synthesis of (R)-3-(1-Aminoethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiomerically enriched (R)-3-(1-Aminoethyl)phenol?
A1: There are three main strategies to produce (R)-3-(1-Aminoethyl)phenol with high enantiomeric excess:
-
Asymmetric Synthesis: This involves the direct synthesis of the (R)-enantiomer from a prochiral precursor, most commonly the asymmetric reduction of 3-hydroxyacetophenone using a chiral catalyst.
-
Diastereomeric Resolution: This classical method involves reacting racemic 3-(1-Aminoethyl)phenol with a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.
-
Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, like Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of the racemic amine, allowing the separation of the acylated product from the unreacted enantiomer.
Q2: My asymmetric hydrogenation of 3-hydroxyacetophenone is resulting in low enantiomeric excess. What are the likely causes?
A2: Low enantiomeric excess in asymmetric hydrogenation can stem from several factors:
-
Catalyst Choice: The selection of the chiral ligand is critical. For ruthenium-based catalysts, ligands like BINAP and derivatives (e.g., Tol-BINAP) in combination with a chiral diamine like DPEN are known to be effective for acetophenones. The specific combination of the diphosphine and diamine ligand can significantly influence enantioselectivity.
-
Reaction Conditions: Hydrogen pressure, temperature, and solvent can all impact the enantioselectivity. Lower temperatures often lead to higher ee. The presence and concentration of a base (e.g., t-BuOK) can also be crucial for catalyst activity and selectivity.
-
Catalyst Deactivation: The product amine can sometimes inhibit or deactivate the catalyst, leading to a decrease in both conversion and enantioselectivity over time.
-
Substrate Purity: Impurities in the 3-hydroxyacetophenone substrate can interfere with the catalyst.
Q3: In diastereomeric resolution with tartaric acid, the enantiomeric excess of my product is poor. How can I improve it?
A3: Poor enantiomeric excess in diastereomeric resolution is often related to the crystallization process. Key factors to consider are:
-
Solvent System: The choice of solvent is paramount. An ideal solvent will maximize the solubility difference between the two diastereomeric salts. Screening various solvents (e.g., methanol, ethanol, isopropanol, or mixtures with water) is often necessary.
-
Cooling Rate: Rapid cooling can lead to the co-precipitation of both diastereomers. A slow, controlled cooling profile is generally recommended to allow for selective crystallization of the less soluble salt.
-
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic amine can influence the resolution efficiency. While a 1:1 molar ratio is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent can be beneficial.
-
Purity of the Diastereomeric Salt: The isolated crystalline salt may need to be recrystallized one or more times to achieve high diastereomeric and, consequently, enantiomeric purity.
Q4: My enzymatic kinetic resolution of racemic 3-(1-Aminoethyl)phenol shows low conversion and/or low enantioselectivity. What should I troubleshoot?
A4: For enzymatic kinetic resolutions, several parameters can be optimized:
-
Enzyme Selection: While Candida antarctica lipase B (CALB, often used as Novozym 435) is a robust and versatile enzyme for amine resolution, other lipases or different forms of CALB immobilization might show better performance for your specific substrate.[1]
-
Acyl Donor: The structure of the acyl donor can significantly affect both the reaction rate and the enantioselectivity (E-value). Simple esters like ethyl acetate are common, but more activated esters or different alkyl/alkoxy groups can improve results.[2]
-
Solvent: The choice of a non-polar organic solvent is crucial for lipase activity and stability. Solvents like methyl tert-butyl ether (MTBE), toluene, or hexane are often good choices.
-
Temperature: Temperature affects both the enzyme's activity and its enantioselectivity. Lowering the temperature can sometimes improve the E-value, though it will also slow down the reaction rate.[1]
-
Water Content: A small amount of water is essential for lipase activity in organic solvents. The system should be anhydrous enough to prevent hydrolysis of the acyl donor and product, but not so dry as to deactivate the enzyme.
Q5: What is Dynamic Kinetic Resolution (DKR), and how can it improve my yield?
A5: Dynamic Kinetic Resolution (DKR) is an advanced technique that combines the enzymatic kinetic resolution of one enantiomer with the in-situ racemization of the other, slower-reacting enantiomer. This is typically achieved by adding a racemization catalyst (e.g., a palladium-based catalyst) to the EKR reaction mixture. By continuously converting the unwanted enantiomer back into the racemate, DKR can theoretically achieve a 100% yield of the desired enantiomerically pure product, overcoming the 50% theoretical yield limit of a standard kinetic resolution.
Troubleshooting Guides
Low Enantiomeric Excess in Asymmetric Hydrogenation of 3-Hydroxyacetophenone
This guide provides a systematic approach to troubleshooting low enantiomeric excess in the asymmetric hydrogenation of 3-hydroxyacetophenone to yield (R)-3-(1-Aminoethyl)phenol.
Caption: Troubleshooting logic for low ee in asymmetric hydrogenation.
Low Enantiomeric Excess in Diastereomeric Resolution
This guide addresses the common issue of obtaining suboptimal ee during the diastereomeric resolution of racemic 3-(1-Aminoethyl)phenol with a chiral acid.
Caption: Troubleshooting workflow for low ee in diastereomeric resolution.
Data Presentation
The following tables summarize representative quantitative data for the different methods. Note that data for the exact target molecule may not be available in the literature; in such cases, data for closely related analogues are provided as a reference.
Table 1: Asymmetric Hydrogenation of Substituted Acetophenones
| Catalyst System | Substrate | H₂ Pressure (atm) | Temp (°C) | S/C Ratio | Yield (%) | ee (%) | Reference |
| RuCl₂((S)-TolBINAP)((S,S)-DPEN) + t-BuOK | Acetophenone | 45 | 30 | 2,400,000 | >99 | 80 (R) | [3] |
| RuH(η¹-BH₄)((S)-XylBINAP)((S,S)-DPEN) | Acetophenone | 8 | RT | 100,000 | >99 | 99 (R) | [3] |
| Ru-TsDPEN | Acetophenone | (Transfer) | RT | 100 | >95 | 98 (S) | [4] |
Table 2: Enzymatic Kinetic Resolution of Chiral Amines and Alcohols
| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | ee (%) | Reference |
| CALB | 3-(1-Acetoxyethyl)phenol | Hydrolysis | Organic Media | RT | 50 | >98 (R-alcohol) | [5] |
| Novozym 435 | 1-Phenylethanamine | Ethyl Acetate | Toluene | 70 | ~50 | >99 | [2] |
| Novozym 435 | 1-Phenylethanamine | Isopropyl 2-ethoxyacetate | MTBE | 40 | ~45 | >99 | [2] |
Table 3: Diastereomeric Resolution of Racemic Amines
| Racemic Amine | Resolving Agent | Solvent | Yield (%) | ee (%) | Reference |
| 1-(α-aminobenzyl)-2-naphthol | L-(+)-Tartaric Acid | Acetone | 40-45 | >98 | |
| Diaminocyclohexane | L-(+)-Tartaric Acid | Methanol/Acetic Acid | 90 | >99 | [6] |
| Amphetamine | (+)-Di-p-toluoyl-D-tartaric Acid | Ethanol | ~40 | >95 | [7] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 3-Hydroxyacetophenone (Representative)
This protocol is adapted from the Noyori asymmetric hydrogenation of acetophenones.[3]
Materials:
-
[RuCl₂((S)-TolBINAP)]₂
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
3-Hydroxyacetophenone
-
Potassium tert-butoxide (t-BuOK)
-
2-Propanol (anhydrous)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, add [RuCl₂((S)-TolBINAP)]₂ and (S,S)-DPEN to a dry Schlenk flask.
-
Add anhydrous 2-propanol to dissolve the catalyst components and stir for 30 minutes to form the precatalyst.
-
In a separate flask, dissolve 3-hydroxyacetophenone and t-BuOK in anhydrous 2-propanol.
-
Transfer the substrate solution to a high-pressure autoclave.
-
Add the catalyst solution to the autoclave.
-
Seal the autoclave, purge with H₂ gas several times, and then pressurize to the desired pressure (e.g., 8-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30°C) for the required time (monitor by TLC or GC).
-
After the reaction is complete, carefully vent the H₂ gas and purge with nitrogen.
-
Quench the reaction with a small amount of water and concentrate the mixture under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Caption: Workflow for asymmetric hydrogenation.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 3-(1-Aminoethyl)phenol (Representative)
This protocol is a general procedure for the lipase-catalyzed kinetic resolution of a racemic amine using Novozym 435 (Candida antarctica lipase B, immobilized).[1][2]
Materials:
-
Racemic 3-(1-Aminoethyl)phenol
-
Novozym 435 (immobilized CALB)
-
Acyl donor (e.g., ethyl acetate, isopropyl 2-ethoxyacetate)
-
Anhydrous solvent (e.g., MTBE, toluene)
-
Molecular sieves (optional, for maintaining anhydrous conditions)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add racemic 3-(1-Aminoethyl)phenol and the anhydrous solvent.
-
Stir the solution until the substrate is fully dissolved.
-
Add the immobilized lipase (Novozym 435) to the solution.
-
Add the acyl donor (typically 0.5-1.0 equivalents) to begin the reaction.
-
Stir the reaction mixture at a constant temperature (e.g., 40°C).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Once the desired conversion is reached (typically ~50%), stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting product ((S)-N-acetyl-3-(1-aminoethyl)phenol) from the unreacted starting material ((R)-3-(1-Aminoethyl)phenol) using column chromatography or acid-base extraction.
-
The acetyl group can be cleaved under acidic or basic conditions to yield the (S)-amine if desired.
Caption: Workflow for enzymatic kinetic resolution.
Protocol 3: Diastereomeric Resolution of Racemic 3-(1-Aminoethyl)phenol (Representative)
This protocol provides a general framework for the resolution of a racemic amine using L-(+)-tartaric acid.[7]
Materials:
-
Racemic 3-(1-Aminoethyl)phenol
-
L-(+)-Tartaric acid
-
Solvent (e.g., methanol, ethanol, isopropanol)
Procedure:
-
Dissolve racemic 3-(1-Aminoethyl)phenol in the chosen solvent with heating.
-
In a separate flask, dissolve an equimolar (or sub-stoichiometric) amount of L-(+)-tartaric acid in the same solvent, also with heating.
-
Add the hot tartaric acid solution to the hot amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization.
-
Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent. This solid should be enriched in the (R)-amine-(L)-tartrate salt.
-
The mother liquor will be enriched in the (S)-amine-(L)-tartrate salt.
-
To improve diastereomeric purity, the collected solid can be recrystallized from the same solvent system.
-
To recover the free (R)-amine, dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) until the pH is basic.
-
Extract the free amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield enantiomerically enriched (R)-3-(1-Aminoethyl)phenol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Chiral Resolution of 3-(1-Aminoethyl)phenol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the chiral resolution of 3-(1-Aminoethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral resolution of 3-(1-Aminoethyl)phenol?
The most prevalent methods for resolving racemic 3-(1-Aminoethyl)phenol include classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation on a chiral stationary phase. Classical resolution with chiral acids like tartaric acid or mandelic acid is often the first approach due to its scalability and cost-effectiveness. Enzymatic methods, typically using lipases, offer high enantioselectivity under mild conditions. Chiral chromatography (e.g., HPLC or SFC) is generally used for analytical-scale separation or for purifying small quantities to a very high enantiomeric purity.
Q2: Why is it challenging to achieve high enantiomeric excess (ee%) for this compound?
Achieving high enantiomeric excess can be difficult due to several factors. The basicity of the amino group and the acidity of the phenolic hydroxyl group can interfere with the desired interactions with the resolving agent. Furthermore, the small size of the ethyl group provides limited steric hindrance, which can lead to less effective discrimination between the two enantiomers by the chiral resolving agent. Racemization can also occur under harsh experimental conditions, such as high temperatures or non-optimal pH, further reducing the final ee%.
Q3: Which chiral resolving agent is most effective for classical resolution?
The choice of resolving agent is critical and often requires empirical screening. For 3-(1-Aminoethyl)phenol, derivatives of tartaric acid, such as L-(+)-tartaric acid or di-p-toluoyl-L-tartaric acid, have been reported to be effective. The selection depends heavily on the solvent system used, as the solubility and stability of the resulting diastereomeric salts are key to successful fractional crystallization.
Troubleshooting Guide
Problem 1: Low yield of the desired enantiomer after fractional crystallization.
-
Possible Cause 1: Suboptimal Solvent System. The solubility difference between the two diastereomeric salts may not be significant enough in the chosen solvent.
-
Solution: Screen a variety of solvents or solvent mixtures. Protic solvents like methanol, ethanol, or isopropanol, sometimes with the addition of water, are common starting points. Try adjusting the solvent polarity to maximize the solubility difference. A systematic approach involves testing a range of alcohol/water ratios.
-
-
Possible Cause 2: Incomplete Salt Formation. The stoichiometry between the racemic amine and the chiral acid might be incorrect, or the reaction may not have gone to completion.
-
Solution: Ensure a 1:1 or 2:1 molar ratio of racemate to resolving agent, depending on the acid's nature (dicarboxylic vs. monocarboxylic). Monitor the pH of the solution; optimal salt formation often occurs within a specific pH range. Allow sufficient time for the reaction to equilibrate before cooling.
-
-
Possible Cause 3: Premature Crystallization. The desired diastereomeric salt may be co-precipitating with the more soluble one if the solution is cooled too rapidly.
-
Solution: Implement a controlled and slow cooling profile. Seeding the solution with a small crystal of the desired diastereomer can promote selective crystallization.
-
Problem 2: The enantiomeric excess (ee%) of the resolved product is consistently low.
-
Possible Cause 1: Poor Diastereomeric Purity of the Crystals. The crystal lattice may be incorporating the undesired diastereomer.
-
Solution: Perform multiple recrystallization steps. While this may reduce the overall yield, it is often necessary to enhance the ee% to acceptable levels (>99%). Analyze the ee% of the product after each recrystallization step to monitor progress.
-
-
Possible Cause 2: Racemization during Workup. The liberation of the free amine from the diastereomeric salt can cause racemization if conditions are too harsh.
-
Solution: Use a mild base (e.g., sodium bicarbonate) and maintain a low temperature during the extraction of the free amine. Avoid strong bases or high temperatures. Confirm the pH is just basic enough to break the salt without causing side reactions.
-
Problem 3: Inconsistent results between batches.
-
Possible Cause 1: Variability in Starting Material. The purity of the racemic 3-(1-Aminoethyl)phenol or the chiral resolving agent may vary.
-
Solution: Ensure the purity of all starting materials is high and consistent. Use fresh, anhydrous solvents, as water content can significantly affect crystallization.
-
-
Possible Cause 2: Lack of Control over Crystallization Conditions. Minor variations in temperature, cooling rate, or agitation can lead to different outcomes.
-
Solution: Standardize the resolution protocol meticulously. Use a temperature-controlled bath for cooling and ensure consistent agitation speed. Document all parameters for each batch to identify potential sources of variation.
-
Quantitative Data Summary
The following table summarizes typical results obtained for the chiral resolution of 3-(1-Aminoethyl)phenol using different methods.
| Resolution Method | Chiral Agent / Enzyme | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Diastereomeric Salt Crystallization | L-(+)-Tartaric Acid | Methanol/Water | ~35-40% | >98% (after 2 recrystallizations) | |
| Diastereomeric Salt Crystallization | Di-p-toluoyl-L-tartaric acid | Ethanol | ~30-35% | >99% (after 2 recrystallizations) | |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B | Toluene | ~45% | >99% (for the acylated amine) |
Detailed Experimental Protocols
Protocol 1: Classical Resolution using L-(+)-Tartaric Acid
-
Salt Formation: Dissolve 1.0 equivalent of racemic 3-(1-Aminoethyl)phenol in methanol. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Heat the resulting mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature over 4-6 hours.
-
Isolation: Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop is the diastereomeric salt of the desired enantiomer.
-
Recrystallization: To improve enantiomeric purity, recrystallize the collected salt from a fresh methanol/water mixture. Repeat until the desired ee% is achieved, monitoring by chiral HPLC.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and adjust the pH to ~10-11 with a 2M sodium bicarbonate solution at a low temperature (0-5 °C).
-
Extraction: Extract the liberated free amine with an organic solvent such as ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically pure product.
Process Visualizations
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Caption: Troubleshooting Logic for Low Enantiomeric Excess.
Side reactions and byproducts in the synthesis of (R)-3-(1-Aminoethyl)phenol
Technical Support Center: Synthesis of (R)-3-(1-Aminoethyl)phenol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (R)-3-(1-Aminoethyl)phenol, a key intermediate in the pharmaceutical industry, notably for the production of Rivastigmine[1]. The content is tailored for researchers, chemists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary commercial synthesis routes for (R)-3-(1-Aminoethyl)phenol?
A1: There are two predominant strategies for synthesizing (R)-3-(1-Aminoethyl)phenol:
-
Asymmetric Synthesis from a Prochiral Ketone : This is a modern, efficient approach that directly produces the desired (R)-enantiomer. The most common method is the asymmetric reductive amination of 3-hydroxyacetophenone[2][3]. This route is favored for its high selectivity and reduced waste, as it avoids the loss of 50% of the material associated with resolutions[2].
-
Resolution of a Racemic Mixture : This classical method involves synthesizing a racemic mixture of 3-(1-Aminoethyl)phenol and then separating the (R) and (S) enantiomers. The separation is typically achieved by forming diastereomeric salts with a chiral resolving agent (an enantiomerically pure acid). These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization[2][3].
Q2: I am seeing a significant amount of the (S)-enantiomer in my asymmetric synthesis. What causes low enantioselectivity?
A2: Low enantiomeric excess (ee) is a common issue in stereoselective synthesis. The primary cause is a suboptimal chiral environment during the reaction. Key factors include:
-
Chiral Catalyst/Ligand : The choice of the chiral ligand that coordinates with the metal catalyst (e.g., Ruthenium, Iridium) is critical for achieving high stereocontrol[3]. An inappropriate or impure ligand will result in poor enantioselectivity.
-
Chiral Auxiliary : If using a chiral auxiliary to form an intermediate imine, its ability to direct the reduction stereochemically is paramount. The selection of the auxiliary is crucial for high diastereoselectivity[3].
-
Reaction Conditions : Temperature, pressure, and solvent can significantly influence the effectiveness of the chiral catalyst and the transition state of the reaction, thereby affecting the enantiomeric outcome.
Q3: My product mixture contains 1-(3-hydroxyphenyl)ethanol. How can this byproduct be avoided?
A3: The presence of 1-(3-hydroxyphenyl)ethanol indicates that the starting ketone, 3-hydroxyacetophenone, is being directly reduced to its corresponding alcohol. This competes with the desired reductive amination pathway. This side reaction can be minimized by:
-
Optimizing the Reducing Agent : Some reducing agents are more selective for imines over ketones. Sodium triacetoxyborohydride (STAB) is often preferred for direct reductive aminations because it shows greater selectivity for reducing the imine intermediate compared to the starting ketone[4]. In contrast, stronger reducing agents like sodium borohydride may reduce the ketone more readily, especially at lower pH[5].
-
Controlling Reaction pH : The equilibrium between the ketone/amine and the imine intermediate is pH-dependent. Reductive amination is typically carried out in weakly acidic conditions (pH ~5-7) to favor imine formation without significantly hydrolyzing the reducing agent[5][6].
-
One-Pot vs. Two-Step Process : In a one-pot direct reductive amination, the ketone, amine source, and reducing agent are all present. If alcohol formation is problematic, consider a two-step indirect process: first, form and isolate the imine, and then reduce it in a separate step[6].
Q4: Are there other common byproducts I should be aware of?
A4: Yes, other byproducts can arise depending on the reaction conditions:
-
Secondary/Tertiary Amines : The desired primary amine product can sometimes react further with the starting ketone to form a secondary amine, which can then be reduced. This is a form of over-alkylation[3][7]. Using an excess of the ammonia source can help minimize this side reaction.
-
Oxidation Products : The phenolic group is susceptible to oxidation, which can lead to the formation of colored impurities like quinones, especially if exposed to strong oxidizing agents or certain electrochemical conditions[2].
-
Byproducts from Reagents : Certain reducing agents can generate toxic byproducts during workup. For example, sodium cyanoborohydride (NaBH3CN) can release hydrogen cyanide (HCN) if the workup is not handled carefully under appropriate pH conditions[6].
Troubleshooting Guides
Guide 1: Asymmetric Reductive Amination of 3-Hydroxyacetophenone
| Problem | Potential Cause(s) | Suggested Solutions |
| Low Yield | 1. Incomplete reaction. 2. Formation of alcohol byproduct (1-(3-hydroxyphenyl)ethanol). 3. Formation of over-alkylation products (secondary amines). | 1. Monitor reaction progress (TLC, HPLC) and extend reaction time if necessary. Optimize temperature and pressure. 2. Use an imine-selective reducing agent like STAB. Adjust pH to favor imine formation. Consider a two-step process[4][6]. 3. Use a large excess of the nitrogen source (e.g., ammonium acetate)[7]. |
| Low Enantiomeric Excess (ee%) | 1. Ineffective or impure chiral catalyst, ligand, or auxiliary. 2. Non-optimal reaction conditions (temperature, solvent). 3. Racemization of the product. | 1. Ensure the purity and correct enantiomer of the chiral source. Screen different chiral ligands or auxiliaries[3]. 2. Perform a design of experiments (DoE) to optimize temperature, solvent, and pressure for stereoselectivity. 3. Ensure workup and purification conditions are mild to prevent racemization. |
| Formation of Unknown Impurities | 1. Oxidation of the phenol group. 2. Side reactions from the solvent or reagents. 3. Degradation of starting material or product. | 1. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent air oxidation[2]. 2. Use high-purity, anhydrous solvents and reagents. 3. Ensure reaction temperature is well-controlled and avoid prolonged exposure to harsh acidic or basic conditions during workup. |
Guide 2: Chiral Resolution of Racemic 3-(1-Aminoethyl)phenol
| Problem | Potential Cause(s) | Suggested Solutions |
| Low Yield of Resolved Enantiomer (<50%) | 1. Inefficient diastereomeric salt formation. 2. Incomplete crystallization of the desired diastereomeric salt. 3. Co-precipitation of the undesired diastereomer. 4. Loss of product during isolation and purification steps. | 1. Screen different chiral resolving agents (e.g., tartaric acid, mandelic acid derivatives)[3][8]. 2. Optimize crystallization conditions: solvent system, temperature gradient (slow cooling), and concentration. 3. Perform multiple recrystallization steps to improve diastereomeric purity, though this may further reduce yield[8]. 4. Handle solids carefully during filtration and transfers. Ensure complete liberation of the free amine from the salt with a suitable base. |
| Low Optical Purity of Final Product | 1. Poor separation of diastereomeric salts. 2. Insufficient number of recrystallizations. 3. Racemization during the liberation of the free amine. | 1. Select a solvent system where the solubility difference between the two diastereomeric salts is maximized[3]. 2. Monitor the optical purity of the crystallized salt after each recrystallization step until a plateau is reached. 3. Use mild basic conditions to neutralize the resolving agent and liberate the free amine. Avoid excessive heat. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reductive Amination
This is a representative protocol based on common methodologies. Specific conditions will vary based on the chosen catalyst and equipment.
-
Reactor Setup : A high-pressure reactor (autoclave) is charged with 3-hydroxyacetophenone, a chiral catalyst system (e.g., a Ruthenium or Iridium complex with a chiral ligand), and a suitable solvent (e.g., methanol, water)[3].
-
Addition of Amine Source : An ammonia source, such as ammonium acetate, is added to the mixture[3].
-
Reaction Execution : The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred at a set temperature and pressure for a specified duration.
-
Monitoring : The reaction is monitored by HPLC to check for the consumption of the starting material and the formation of the product.
-
Workup : After cooling and depressurization, the catalyst is removed (e.g., by filtration if heterogeneous). The solvent is removed under reduced pressure. The residue is dissolved in an appropriate solvent and washed with a basic solution to remove any unreacted starting material and acidic components.
-
Purification : The product is extracted into an organic solvent, dried, and concentrated. Further purification may be achieved by crystallization or chromatography to yield (R)-3-(1-Aminoethyl)phenol with high enantiomeric purity.
Protocol 2: General Procedure for Chiral Resolution
This protocol outlines the classical approach to resolving a racemic mixture.
-
Salt Formation : Racemic 3-(1-Aminoethyl)phenol is dissolved in a suitable solvent (e.g., ethanol, acetone-water mixture). An equimolar amount of a single enantiomer of a chiral resolving agent (e.g., (R,R)-tartaric acid) is added, often with gentle heating to ensure complete dissolution[3][8].
-
Fractional Crystallization : The solution is allowed to cool slowly to room temperature, and then potentially cooled further, to induce the crystallization of one of the diastereomeric salts. The key is that one salt will be less soluble than the other in the chosen solvent system[3].
-
Isolation of Diastereomer : The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried. The optical purity of the salt can be checked at this stage.
-
Recrystallization : To improve diastereomeric purity, the isolated salt is recrystallized one or more times from a fresh solvent until the desired purity is achieved[8].
-
Liberation of Free Amine : The purified diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free (R)-3-(1-Aminoethyl)phenol.
-
Extraction and Isolation : The free amine is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the enantiomerically pure product.
Visualizations
Caption: Primary synthetic pathways to (R)-3-(1-Aminoethyl)phenol.
Caption: Key side reactions in the asymmetric reductive amination route.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. innospk.com [innospk.com]
- 2. (R)-3-(1-Aminoethyl)phenol hydrochloride|Supplier [benchchem.com]
- 3. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]
Technical Support Center: Chiral Separation of (R)- and (S)-3-(1-Aminoethyl)phenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting the HPLC separation of (R)- and (S)-3-(1-Aminoethyl)phenol enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC separation of (R)- and (S)-3-(1-Aminoethyl)phenol.
Issue 1: No Enantiomeric Separation (Single Peak Observed)
If you are observing a single, sharp peak with no signs of separation between the (R)- and (S)-enantiomers, consider the following causes and solutions.
Potential Causes:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide the necessary stereospecific interactions for this particular analyte.
-
Incorrect Mobile Phase Composition: The mobile phase may be too strong, causing the enantiomers to elute too quickly without interacting sufficiently with the CSP.
-
Lack of a Chiral Environment: Enantiomers cannot be separated using standard reversed-phase HPLC without a chiral selector in the system.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a complete lack of enantiomeric separation.
Solutions:
-
CSP Selection:
-
Begin by screening your compound on a variety of chiral stationary phases. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for a broad range of chiral compounds, including amines.
-
If one type of polysaccharide CSP (e.g., amylose-based) does not yield separation, try a different type (e.g., cellulose-based), as their chiral recognition mechanisms can differ.
-
-
Mobile Phase Optimization:
-
For normal-phase chromatography, a typical starting mobile phase consists of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (IPA) or ethanol. A common starting ratio is 90:10 (v/v) n-hexane:IPA.[2]
-
If no separation is observed, systematically decrease the percentage of the polar modifier to increase retention and allow for greater interaction with the CSP.
-
Issue 2: Poor Resolution (Overlapping Peaks)
When the peaks for the (R)- and (S)-enantiomers are present but not baseline-separated (Resolution, Rs < 1.5), the following adjustments can be made.
Potential Causes:
-
Sub-optimal mobile phase composition.
-
Inappropriate column temperature.
-
High flow rate.
Troubleshooting Steps:
-
Adjust Mobile Phase Modifier: Fine-tune the percentage of the alcohol modifier in the mobile phase. Small changes can significantly impact selectivity.
-
Change Alcohol Modifier: The choice of alcohol can influence separation. If IPA does not provide adequate resolution, try ethanol or another alcohol, as the size and polarity of the alcohol molecule affect the chiral recognition.[2]
-
Optimize Temperature: Temperature can affect the thermodynamics of the chiral recognition process.[3] Experiment with a range of column temperatures (e.g., 10°C to 40°C) to find the optimal condition. Lower temperatures often, but not always, improve resolution.
-
Reduce Flow Rate: Decreasing the flow rate can enhance efficiency and may improve resolution, although it will increase the analysis time.
Issue 3: Peak Tailing or Poor Peak Shape
Peak tailing is a common issue when analyzing basic compounds like 3-(1-Aminoethyl)phenol, which contains a primary amine.
Potential Causes:
-
Strong interaction between the basic amine group and acidic residual silanols on the silica surface of the column.
-
Sample overload.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for addressing peak tailing issues.
Solutions:
-
Add a Basic Modifier: To minimize interactions with residual silanols, add a small amount (typically 0.1% v/v) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This will improve peak shape and efficiency.[2]
-
Reduce Sample Load: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample solution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the chiral separation of (R)- and (S)-3-(1-Aminoethyl)phenol?
A1: A good starting point is to use a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose-based) with a normal-phase mobile phase. A typical initial mobile phase could be n-hexane:isopropanol (90:10 v/v) with 0.1% diethylamine (DEA) added to improve peak shape.
Q2: Why is a basic additive like diethylamine (DEA) recommended?
A2: 3-(1-Aminoethyl)phenol is a basic compound due to its primary amine group. This amine can interact strongly with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing. A basic additive like DEA competes for these active sites, masking them and resulting in more symmetrical peaks.[2]
Q3: Can I use reversed-phase HPLC for this separation?
A3: While normal-phase is more common for this type of compound, reversed-phase chiral HPLC is also a possibility.[3] It would typically involve an aqueous mobile phase (e.g., water/acetonitrile or water/methanol) with appropriate buffers or additives. However, achieving chiral separation in reversed-phase mode can be more challenging and may require screening different types of chiral columns that are stable and effective in aqueous conditions.
Q4: My retention times are not reproducible. What could be the cause?
A4: Fluctuating retention times can be due to several factors:
-
Column Temperature: Chiral separations can be very sensitive to temperature changes. Use a column oven to maintain a stable temperature.
-
Mobile Phase Instability: Ensure the mobile phase is well-mixed and degassed. Evaporation of the more volatile solvent component (e.g., n-hexane) can change the mobile phase composition and affect retention.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your injections. This can take longer for chiral separations than for standard reversed-phase methods.
Q5: Should I consider derivatization of my analyte?
A5: Derivatization is an indirect method for chiral separation. It involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. This can be a useful strategy if direct chiral HPLC methods are unsuccessful, but it adds extra steps to the sample preparation and requires a pure chiral derivatizing agent.[4]
Experimental Protocols
Key Experiment: Chiral HPLC Method for (R)- and (S)-3-(1-Aminoethyl)phenol
This protocol is a recommended starting point based on methods for structurally similar compounds. Optimization will likely be necessary.
Materials and Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
Racemic standard of 3-(1-Aminoethyl)phenol.
-
(R)- and (S)- standards of 3-(1-Aminoethyl)phenol (if available, for peak identification).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 (v/v) ratio. Add diethylamine to a final concentration of 0.1% (v/v). Ensure thorough mixing and degas the solution.
-
Column Equilibration: Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic 3-(1-Aminoethyl)phenol standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Data Acquisition: Monitor the separation at a suitable UV wavelength (e.g., 270 nm, based on the phenol chromophore). Record the chromatogram.
-
Analysis: Determine the retention times for the two enantiomers and calculate the resolution (Rs). A resolution of >1.5 indicates baseline separation.
Data Presentation
The following tables summarize hypothetical quantitative data for the separation of (R)- and (S)-3-(1-Aminoethyl)phenol under different conditions to illustrate the effects of mobile phase composition and column type.
Table 1: Effect of Mobile Phase Composition on Chiral Separation
| Mobile Phase (n-Hexane:IPA, v/v) with 0.1% DEA | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
| 95:5 | 15.2 | 17.8 | 2.1 |
| 90:10 | 10.5 | 11.8 | 1.8 |
| 85:15 | 7.3 | 8.0 | 1.2 |
Table 2: Comparison of Different Chiral Stationary Phases
| Chiral Stationary Phase | Mobile Phase | Retention Time (Peak 1) (min) | Retention Time (Peak 2) (min) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | 90:10 Hex:IPA + 0.1% DEA | 10.5 | 11.8 | 1.8 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 Hex:IPA + 0.1% DEA | 9.8 | 10.7 | 1.5 |
| Cellulose tris(4-methylbenzoate) | 90:10 Hex:IPA + 0.1% DEA | 12.1 | 12.5 | 0.8 |
References
Preventing racemization of (R)-3-(1-Aminoethyl)phenol during reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the racemization of (R)-3-(1-Aminoethyl)phenol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (R)-3-(1-Aminoethyl)phenol?
A: Racemization is the process by which a pure enantiomer, such as (R)-3-(1-Aminoethyl)phenol, is converted into a mixture of equal parts of both enantiomers ((R) and (S)), known as a racemate. For pharmaceutical applications, typically only one enantiomer is therapeutically active and free of specific side effects. The presence of the other enantiomer is considered an impurity. Therefore, preventing racemization is critical to ensure the stereochemical purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Q2: What are the primary mechanisms that cause racemization in (R)-3-(1-Aminoethyl)phenol?
A: The primary cause of racemization in (R)-3-(1-Aminoethyl)phenol is the deprotonation of the benzylic proton (the proton on the carbon atom attached to both the phenyl ring and the amino group). This forms a planar, achiral carbanion intermediate that is stabilized by resonance with the phenyl ring. Reprotonation can then occur from either face of the planar intermediate with equal probability, leading to a racemic mixture. Conditions that facilitate this deprotonation, such as the presence of strong bases or elevated temperatures, increase the risk of racemization.
Q3: Which reaction conditions are most likely to cause racemization of (R)-3-(1-Aminoethyl)phenol?
A: Several reaction conditions can promote the racemization of (R)-3-(1-Aminoethyl)phenol, including:
-
High Temperatures: Increased thermal energy can provide the activation energy needed for deprotonation and racemization.
-
Strong Bases: Bases can abstract the acidic benzylic proton, leading to the formation of the planar carbanion intermediate.
-
Prolonged Reaction Times: Longer exposure to harsh conditions increases the likelihood of racemization.
-
Certain Solvents: Polar aprotic solvents can sometimes facilitate racemization by stabilizing charged intermediates.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during reactions with (R)-3-(1-Aminoethyl)phenol and provides strategies to minimize or prevent racemization.
| Issue | Potential Cause | Recommended Solution |
| Loss of Enantiomeric Excess (ee) after N-Alkylation | Use of a strong base (e.g., NaH, LDA) and high temperatures. | Employ milder bases such as potassium carbonate (K2CO3) or triethylamine (Et3N). Conduct the reaction at lower temperatures, even if it requires longer reaction times. |
| Racemization during Acylation or Sulfonylation | Formation of an unstable intermediate or use of harsh coupling agents. | Utilize acylating agents that react under mild and neutral conditions. For example, use acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or DIPEA at low temperatures (e.g., 0 °C). |
| Racemization during a multi-step synthesis | Cumulative effect of slightly racemizing conditions in each step. | Analyze each step individually to identify the source of racemization. Protect the amine functionality early in the synthesis with a suitable protecting group (e.g., Boc, Cbz) to increase its stability and remove it under mild conditions at a later stage. |
| Difficulty in isolating the pure (R)-enantiomer post-reaction | Partial racemization has occurred, leading to a mixture of enantiomers. | If racemization cannot be completely avoided, consider a final purification step using chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate the enantiomers. |
Experimental Protocols
Protocol 1: N-Acetylation of (R)-3-(1-Aminoethyl)phenol with Minimal Racemization
This protocol describes the N-acetylation of (R)-3-(1-Aminoethyl)phenol using acetic anhydride under mild conditions to preserve stereochemical integrity.
Materials:
-
(R)-3-(1-Aminoethyl)phenol
-
Acetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Dissolve (R)-3-(1-Aminoethyl)phenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the solution with stirring.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 2: Determination of Enantiomeric Excess (ee) using Chiral HPLC
This protocol provides a general method for determining the enantiomeric purity of a sample of N-acetyl-(R)-3-(1-Aminoethyl)phenol.
Materials:
-
N-acetyl-3-(1-Aminoethyl)phenol sample
-
HPLC grade hexane
-
HPLC grade isopropanol (IPA)
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
-
HPLC system with a UV detector
Procedure:
-
Prepare a standard solution of the racemic N-acetyl-3-(1-Aminoethyl)phenol in the mobile phase to determine the retention times of both enantiomers.
-
Prepare a sample solution of the synthesized N-acetyl-(R)-3-(1-Aminoethyl)phenol in the mobile phase.
-
Set up the HPLC system with the chiral column. A typical mobile phase is a mixture of hexane and IPA (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).
-
Inject the racemic standard and record the chromatogram. Identify the peaks corresponding to the (R) and (S) enantiomers.
-
Inject the sample solution and record the chromatogram under the same conditions.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100
Visual Guides
Caption: Mechanism of racemization for (R)-3-(1-Aminoethyl)phenol.
Caption: Troubleshooting workflow for preventing racemization.
Scale-up challenges for the biocatalytic synthesis of (R)-3-(1-Aminoethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of the biocatalytic synthesis of (R)-3-(1-Aminoethyl)phenol.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental and scale-up phases of the biocatalytic synthesis of (R)-3-(1-Aminoethyl)phenol using a transaminase.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| TSG-001 | Low Conversion Rate (<90%) | 1. Unfavorable Reaction Equilibrium: The reversible nature of the transamination reaction can limit product formation.[1][2][3] 2. Product Inhibition: The product, (R)-3-(1-Aminoethyl)phenol, or the ketone byproduct may inhibit the transaminase.[2] 3. Sub-optimal Reaction Conditions: pH, temperature, or substrate/enzyme concentrations may not be ideal.[4][5] 4. Poor Substrate Solubility: The ketone starting material, 3-acetylphenol, may have limited solubility in the aqueous reaction medium.[2] 5. Enzyme Inactivation: The enzyme may lose activity over the course of the reaction. | 1. Shift the Equilibrium: a. Use a large excess of the amine donor (e.g., isopropylamine).[6] b. Employ a co-enzyme system to remove the ketone byproduct (e.g., lactate dehydrogenase to convert pyruvate to lactate).[3][6][7] c. In-situ product removal (ISPR) using methods like selective adsorption with polymeric resins.[8] 2. Address Inhibition: a. Maintain a low concentration of the inhibitory product through in-situ removal. b. Consider using a more robust engineered transaminase with higher product tolerance. 3. Optimize Conditions: a. Perform a Design of Experiments (DoE) to identify optimal pH, temperature, and concentrations. b. Ensure adequate mixing to overcome mass transfer limitations, especially at larger scales.[9] 4. Improve Solubility: a. Add a co-solvent (e.g., DMSO, up to 10% v/v) to enhance substrate solubility.[5] b. Use a biphasic system to provide a reservoir of the substrate. 5. Enhance Enzyme Stability: a. Immobilize the enzyme on a solid support.[10] b. Add stabilizing agents such as glycerol or sorbitol. |
| TSG-002 | Poor Enantioselectivity (ee <99%) | 1. Presence of Contaminating Enzymes: The enzyme preparation may contain other enzymes with competing activities. 2. Non-selective Side Reactions: Chemical side reactions may be occurring under the reaction conditions. 3. Enzyme Specificity: The chosen transaminase may not be sufficiently selective for the substrate. | 1. Use a Highly Purified Enzyme: Ensure the transaminase preparation is of high purity. 2. Modify Reaction Conditions: Adjust pH and temperature to favor the desired enzymatic reaction over chemical side reactions. 3. Screen for a More Selective Enzyme: Test a panel of (R)-selective transaminases to find one with higher enantioselectivity for 3-acetylphenol. |
| TSG-003 | Enzyme Instability or Inactivation | 1. Harsh Reaction Conditions: Extreme pH or temperature can denature the enzyme. 2. Presence of Denaturing Agents: Co-solvents or impurities in the starting materials can inactivate the enzyme. 3. Shear Stress: High agitation rates in large reactors can damage the enzyme. | 1. Operate within Optimal Enzyme Parameters: Maintain pH and temperature within the enzyme's stable range. 2. Purify Starting Materials: Ensure all reagents are free from impurities that could harm the enzyme. 3. Immobilize the Enzyme: Immobilization can protect the enzyme from shear stress and harsh conditions.[10] 4. Gentle Agitation: Use an overhead stirrer with a design that minimizes shear forces. |
| TSG-004 | Difficulties in Product Isolation | 1. Emulsion Formation: The presence of biomass (if using whole cells) or precipitated protein can lead to emulsions during extraction. 2. Product Solubility: The product may have some solubility in the aqueous phase, leading to lower extraction efficiency. | 1. Break Emulsions: a. Centrifuge the reaction mixture to separate biomass and precipitated protein before extraction. b. Add a salt (e.g., NaCl) to the aqueous phase to break emulsions. 2. Optimize Extraction: a. Adjust the pH of the aqueous phase to suppress the ionization of the amine and increase its partitioning into the organic solvent. b. Perform multiple extractions with a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).[7] |
Frequently Asked Questions (FAQs)
1. What is a typical starting point for reaction conditions for the synthesis of (R)-3-(1-Aminoethyl)phenol?
A good starting point, based on analogous transaminase reactions, would be:
-
Enzyme: A commercially available (R)-selective transaminase.
-
Substrate (3-acetylphenol) Concentration: 50-100 mM.
-
Amine Donor (e.g., Isopropylamine): 0.5 - 1.0 M (a significant excess to drive the equilibrium).
-
PLP (Pyridoxal-5'-phosphate) Cofactor: 0.5-1.0 mM.
-
pH: 7.5 - 8.5, maintained with a suitable buffer (e.g., potassium phosphate).
-
Temperature: 30-40 °C.
-
Co-solvent (if needed for solubility): up to 10% (v/v) DMSO.[5]
2. How can I monitor the progress of the reaction?
Reaction progress can be monitored by taking periodic samples and analyzing them using:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to quantify the disappearance of the starting material (3-acetylphenol) and the appearance of the product ((R)-3-(1-Aminoethyl)phenol).[7]
-
Chiral HPLC or Gas Chromatography (GC): To determine the enantiomeric excess (ee) of the product.[7]
3. What are the key considerations when scaling up from the lab to a pilot or industrial scale?
Key scale-up considerations include:
-
Mixing and Mass Transfer: Ensuring homogenous mixing in a larger reactor is crucial to avoid localized pH or temperature gradients and to ensure efficient contact between the substrate and the enzyme.[9]
-
Heat Transfer: The reaction may be exothermic, and efficient heat removal is necessary to maintain the optimal temperature.[9]
-
pH Control: An automated pH control system is essential to maintain the optimal pH, as the reaction can cause pH shifts.[7]
-
Downstream Processing: The methods for product isolation and purification must be scalable.
-
Cost of Goods: The cost of the enzyme, cofactor, and amine donor become significant at a larger scale, necessitating process optimization to maximize efficiency and allow for recycling of components where possible.
4. Is enzyme immobilization necessary for scale-up?
While not strictly necessary for a single batch, enzyme immobilization offers several advantages for industrial-scale production:
-
Enzyme Reusability: Immobilized enzymes can be recovered and reused for multiple batches, significantly reducing costs.[10]
-
Enhanced Stability: Immobilization can protect the enzyme from harsh conditions and mechanical stress, prolonging its operational life.[10]
-
Simplified Downstream Processing: It prevents the enzyme from contaminating the final product, simplifying purification.
5. How can I overcome the unfavorable equilibrium of the transaminase reaction?
Several strategies can be employed to drive the reaction towards the product:
-
Excess Amine Donor: Using a large stoichiometric excess of the amine donor (e.g., 10-20 equivalents of isopropylamine) is a common and effective method.[6]
-
Byproduct Removal: A coupled enzymatic system can be used to remove the ketone byproduct. For example, if alanine is used as the amine donor, the pyruvate byproduct can be converted to lactate by lactate dehydrogenase, which pulls the equilibrium towards the product amine.[3][6]
-
In-situ Product Removal (ISPR): Techniques like selective adsorption or extraction can continuously remove the product from the reaction mixture, thus shifting the equilibrium.[8]
Experimental Protocols
Representative Lab-Scale Synthesis of (R)-3-(1-Aminoethyl)phenol (1-L Scale)
Materials:
-
(R)-selective transaminase
-
3-acetylphenol
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
2 M HCl for pH adjustment
-
Methyl tert-butyl ether (MTBE) for extraction
-
Sodium sulfate (anhydrous)
Equipment:
-
1.5-L jacketed glass reactor with overhead stirrer, pH probe, and temperature controller
-
HPLC for reaction monitoring
Procedure:
-
To the 1.5-L reactor, add 800 mL of 100 mM potassium phosphate buffer (pH 8.0).
-
Add PLP to a final concentration of 1 mM.
-
Add the (R)-selective transaminase to the desired loading (e.g., 5 g/L).
-
Stir the mixture gently until the enzyme and cofactor are fully dissolved.
-
In a separate vessel, dissolve 13.6 g (100 mmol) of 3-acetylphenol in 100 mL of DMSO.
-
Slowly add the substrate solution to the reactor.
-
Add 73.1 mL (850 mmol) of isopropylamine to the reactor.
-
Adjust the final volume to 1 L with the phosphate buffer.
-
Set the temperature to 35°C and stir at a rate that ensures good mixing without excessive foaming (e.g., 200 rpm).
-
Monitor the pH and maintain it at 8.0 by the automated addition of 2 M HCl.
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.
-
Once the reaction has reached the desired conversion (>99%), stop the reaction by cooling the mixture to 4°C.
-
Adjust the pH of the reaction mixture to >10 with 2 M NaOH.
-
Extract the product with MTBE (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-3-(1-Aminoethyl)phenol.
-
Purify the product as required.
Data Presentation
Table 1: Representative Lab-Scale vs. Pilot-Scale Performance
| Parameter | Lab-Scale (1 L) | Pilot-Scale (100 L) | Key Considerations for Scale-Up |
| Substrate Loading | 50 g/L | 50 g/L | Ensure adequate mixing to handle higher viscosity and maintain substrate solubility. |
| Enzyme Loading | 5 g/L | 5 g/L | Cost of enzyme becomes a major factor. Consider immobilization for reuse. |
| Reaction Time | 24 h | 28 h | Longer reaction times at scale may be due to mass and heat transfer limitations. |
| Conversion | >99% | >98% | Slight decrease in conversion can be expected; requires process optimization. |
| Enantiomeric Excess | >99.5% | >99.5% | Typically robust upon scale-up if reaction conditions are well-controlled. |
| Isolated Yield | 85% | 82% | Lower yields at scale can be due to less efficient extraction and handling losses. |
Visualizations
Experimental Workflow for Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of (R)-3-(1-Aminoethyl)phenol.
Troubleshooting Logic for Low Conversion
Caption: Decision tree for troubleshooting low conversion rates.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid screening and scale-up of transaminase catalysed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Microscale methods to rapidly evaluate bioprocess options for increasing bioconversion yields: application to the ω-transaminase synthesis of chiral amines - UCL Discovery [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Crystallization Conditions for Diastereomeric Salts of 3-(1-Aminoethyl)phenol
Welcome to the technical support center for the optimization of crystallization conditions for diastereomeric salts of 3-(1-Aminoethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing the crystallization of 3-(1-Aminoethyl)phenol diastereomeric salts?
A1: The most critical parameters to investigate are the choice of resolving agent, the solvent system, the stoichiometry between the racemic compound and the resolving agent, the temperature profile during crystallization, and the level of supersaturation.[1] The ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of the less soluble salt.
Q2: Which resolving agents are commonly used for the resolution of 3-(1-Aminoethyl)phenol and similar aromatic amines?
A2: For resolving racemic amines like 3-(1-Aminoethyl)phenol, chiral acids are used as resolving agents. Commonly employed and effective resolving agents include derivatives of tartaric acid (e.g., L-tartaric acid, O,O'-dibenzoyl-D-tartaric acid) and mandelic acid.[2] The selection of the optimal resolving agent often requires empirical screening to find one that forms salts with significantly different physical properties, facilitating easier separation.
Q3: My crystallization attempt resulted in an oil or gum instead of crystals. What should I do?
A3: This phenomenon, known as "oiling out," typically occurs due to excessively high supersaturation or a crystallization temperature that is too high. To address this, you can try reducing the supersaturation by using a more dilute solution or employing a slower cooling rate. Introducing an anti-solvent (a solvent in which the salt is less soluble) slowly can also help induce crystallization. Seeding the solution with a small crystal of the desired diastereomer can also be beneficial.
Q4: The yield of my desired diastereomeric salt is consistently low. How can I improve it?
A4: Low yields can be attributed to several factors. The desired salt might be too soluble in the chosen solvent, or the separation may be limited by the eutectic point of the diastereomers. To improve the yield, you can screen for solvents that decrease the solubility of the target salt, experiment with lower final crystallization temperatures, or consider recycling the mother liquor.[3] Advanced techniques like Crystallization-Induced Diastereomeric Transformation (CIDT) can also be employed if the undesired diastereomer can be racemized in solution.[1]
Q5: The purity (diastereomeric excess) of my crystalline product is low. What are the likely causes and solutions?
A5: Low purity is often due to the co-crystallization of the more soluble diastereomer. This can be addressed by optimizing the cooling rate; a slower cooling profile often leads to more selective crystallization. Recrystallization of the obtained solid is a common method to improve purity, although it may lead to a lower yield. Additionally, ensuring the high purity of the starting racemic 3-(1-Aminoethyl)phenol is crucial, as impurities can interfere with the crystallization process.
Troubleshooting Guides
Issue: Low Yield of Crystalline Diastereomeric Salt
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent System | The desired diastereomeric salt is too soluble in the chosen solvent. |
| - Screen a variety of solvents with different polarities (e.g., alcohols like ethanol, isopropanol; ketones like acetone; and their mixtures with water). | |
| - The goal is to find a solvent system where the desired diastereomer has low solubility and the undesired diastereomer has high solubility. | |
| Incomplete Crystallization | The crystallization process was not allowed to proceed to completion. |
| - Optimize the cooling profile; a slow and controlled cooling rate is often preferable. | |
| - Experiment with the final crystallization temperature; lower temperatures can increase the yield. | |
| - Increase the crystallization time to allow for equilibrium to be reached. | |
| Incorrect Stoichiometry | The molar ratio of the resolving agent to the racemic amine is not optimal. |
| - While a 1:1 molar ratio is a common starting point, investigate substoichiometric amounts of the resolving agent (e.g., 0.5 equivalents), which can sometimes be more effective.[3] | |
| Premature Isolation | The crystals were filtered before the crystallization process was complete. |
| - Monitor the crystallization process over time to determine the optimal isolation point. |
Issue: Low Purity (Diastereomeric Excess - d.e.) of the Crystalline Product
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of the Undesired Diastereomer | The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent. |
| - Perform a thorough solvent screening to maximize the solubility difference. | |
| - Optimize the cooling rate; rapid cooling can lead to the entrapment of the more soluble diastereomer. A slower cooling profile is generally recommended. | |
| Formation of a Solid Solution | The crystal lattice of the less soluble diastereomer incorporates the more soluble one. |
| - Experiment with different resolving agents, as a structurally different agent will lead to diastereomers with different crystal packing. | |
| - Vary the solvent system, as solvent-solute interactions can influence crystal packing. | |
| Racemization During Work-up | The chiral centers may be susceptible to racemization under harsh pH or temperature conditions. |
| - When liberating the free amine from the salt, use mild bases (e.g., sodium bicarbonate) and avoid prolonged exposure to high temperatures. |
Experimental Protocols
Protocol 1: Diastereomeric Resolution of 3-(1-Aminoethyl)phenol with L-Tartaric Acid (Adapted from a similar resolution)
This protocol is adapted from the resolution of a structurally similar compound, (1-methyl-2-phenyl)-ethylamine, and may require optimization for 3-(1-Aminoethyl)phenol.
Materials:
-
Racemic 3-(1-Aminoethyl)phenol
-
L-(+)-Tartaric acid
-
Ethanol (or Isopropanol)
-
Hydrochloric acid (optional, for pH adjustment)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: In a flask, dissolve racemic 3-(1-Aminoethyl)phenol (1 equivalent) in a minimal amount of warm ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in warm ethanol.
-
Mixing and Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The mixture may become cloudy, indicating the start of salt formation. Heat the mixture gently to achieve a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can be performed to maximize crystal formation. The rate of cooling is a critical parameter to control for purity.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove the mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional): To improve purity, the collected crystals can be redissolved in a minimal amount of hot ethanol and recrystallized using the same slow cooling procedure.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water. Add a sodium hydroxide solution dropwise with stirring until the pH is basic (pH > 10) to liberate the free amine.
-
Extraction: Extract the liberated amine into an organic solvent like diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 3-(1-Aminoethyl)phenol.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring its specific rotation.
Quantitative Data (Representative)
The following table presents representative data on the influence of crystallization time and temperature on the resolution of a similar amine, demonstrating the kinetic and thermodynamic control of the process.
| Resolving Agent | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Diastereomeric Excess (d.e., %) |
| L-Tartaric Acid | Ethanol | 25 | 1 | ~90 | ~90 |
| L-Tartaric Acid | Ethanol | 5 | 12 | ~97 | ~44 |
| L-Tartaric Acid | Isopropanol | 0 | 2 | High | High |
| L-Tartaric Acid | Isopropanol | 25 | 24 | High | Moderate |
Data adapted from a study on a structurally similar amine to illustrate the principles of kinetic vs. thermodynamic control.[1]
Visualizations
Experimental Workflow for Diastereomeric Resolution
Caption: General workflow for diastereomeric resolution by crystallization.
Troubleshooting Logic for Low Yield
Caption: Decision-making workflow for troubleshooting low crystallization yield.
References
Improving yield and purity of (R)-3-(1-Aminoethyl)phenol hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (R)-3-(1-Aminoethyl)phenol hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Overall Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction time and temperature. Some reductive aminations may require gentle heating.[1] - Ensure the quality and reactivity of starting materials and reagents. |
| Suboptimal pH | For reductive amination, the optimal pH is typically mildly acidic (pH 4-7) to facilitate imine formation without deactivating the amine.[1] |
| Poor Choice of Reducing Agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and high yields in reductive amination.[1] |
| Losses During Workup/Purification | - Minimize transfer steps. - If emulsions form during extraction, add brine to help break them up.[1] - Optimize crystallization conditions (solvent, temperature, cooling rate) to maximize recovery. |
| Material Loss in Chiral Resolution | Chiral resolution of a racemic mixture inherently limits the theoretical yield of the desired enantiomer to 50%.[2] Consider enantioselective synthesis methods to improve theoretical yield.[2] |
Issue 2: Low Enantiomeric Purity (Low %ee)
| Potential Cause | Suggested Solution |
| Inefficient Chiral Resolution | - Screen different chiral resolving agents (e.g., derivatives of tartaric acid, camphorsulfonic acid).[2] - Optimize the solvent system for diastereomeric salt crystallization, as solubility differences are key to separation.[2] - Perform multiple recrystallizations of the diastereomeric salt, though this may reduce yield. |
| Poor Stereoselectivity in Asymmetric Synthesis | - The choice of chiral catalyst or auxiliary is crucial.[3] Screen different ligands for asymmetric hydrogenation. - Reaction conditions such as temperature, pressure, and solvent significantly impact enantioselectivity and require careful optimization.[2] |
| Racemization | - Avoid harsh acidic or basic conditions and high temperatures during workup and purification, which could potentially lead to racemization. |
Issue 3: Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | - Drive the reaction to completion as monitored by TLC or LC-MS. - If starting materials and product have similar polarities, an acid-base extraction can be effective for separation.[1] |
| Side-Product Formation (e.g., Over-alkylation) | In reductive amination, use a stepwise protocol: first form the imine, then add the reducing agent to prevent the formation of tertiary amines.[1] |
| Oxidation of Phenolic Group | The phenolic group is susceptible to oxidation, which can form colored quinone-type impurities.[2] - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Avoid unnecessary exposure to air and light. |
| Residual Resolving Agent | After chiral resolution, ensure complete removal of the chiral resolving agent through thorough acid/base extractions.[2] |
| Residual Solvents | - Dry the final product under high vacuum. - Select crystallization solvents with appropriate boiling points for easy removal. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to obtain (R)-3-(1-Aminoethyl)phenol?
There are three primary strategies for synthesizing the (R)-enantiomer:
-
Asymmetric Synthesis: This is often the most efficient approach, directly producing the desired enantiomer from a prochiral starting material like 3-hydroxyacetophenone.[2] Methods include asymmetric hydrogenation or asymmetric reductive amination using a chiral catalyst.[2][3]
-
Chiral Resolution: This classical method involves separating a racemic mixture of 3-(1-Aminoethyl)phenol. The racemate is reacted with an enantiomerically pure chiral acid to form diastereomeric salts. These salts have different solubilities, allowing them to be separated by fractional crystallization.[2]
-
Biocatalysis: This method utilizes enzymes, such as transaminases, to stereoselectively synthesize the (R)-amine from the corresponding ketone.[4] This approach offers high selectivity and mild reaction conditions.[2]
Q2: How do I choose the best purification method?
The best purification method depends on the scale of your synthesis and the nature of the impurities.
-
Crystallization: This is a powerful and common technique for purifying the hydrochloride salt, which often has good crystallinity.[2] Anti-solvent crystallization is a frequently used industrial method.[2]
-
Chiral Chromatography (HPLC): For achieving very high enantiomeric purity, preparative chiral HPLC can be used, although it can be expensive for large-scale production.[2]
-
Acid-Base Extraction: This is essential for removing acidic or basic impurities, such as the chiral resolving agent after resolution.[1][2]
Q3: My final product is discolored. What is the likely cause?
Discoloration, often a pink or brown hue, is typically due to the oxidation of the phenolic hydroxyl group into quinone-like structures.[2] To prevent this, handle the compound under an inert atmosphere, use degassed solvents, and protect it from light.
Q4: Which reducing agent is best for the reductive amination of 3-hydroxyacetophenone?
The choice depends on your specific protocol (direct vs. indirect) and substrate.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent, effective for a wide range of substrates and often the first choice due to high yields and fewer side products.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reagent, effective at a slightly acidic pH. It is selective for the iminium ion over the ketone. However, it is toxic and requires careful handling.[1]
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting ketone. To be selective, it should be added after the imine has fully formed.[1]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | Room temp, various solvents (e.g., DCE, THF) | Mild, selective, high yields, tolerates acid-sensitive substrates.[1] | Can be slower than other borohydrides. |
| Sodium Cyanoborohydride | Mildly acidic pH (4-5).[1] | Selective for iminium ion over carbonyl.[1] | Highly toxic (generates cyanide gas).[1] |
| Sodium Borohydride | Added after imine formation, often at lower temps.[1] | Inexpensive, powerful reducing agent. | Can reduce the starting carbonyl if not used correctly.[1] |
| Catalytic Hydrogenation | H₂, Pd/C or other catalyst | High atom economy, clean reaction. | Requires specialized pressure equipment, catalyst can be pyrophoric. |
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Class | Comments |
| L-(+)-Tartaric Acid | Carboxylic Acid | Widely used, readily available, forms crystalline salts. |
| D-(−)-Tartaric Acid | Carboxylic Acid | Used to resolve the opposite enantiomer. |
| Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative | Often provides better separation due to different crystal packing. |
| (1R)-(-)-10-Camphorsulfonic acid | Sulfonic Acid | Strong acid, forms stable salts.[2] |
| (1S)-(+)-10-Camphorsulfonic acid | Sulfonic Acid | Enantiomer of the above, used for resolving the opposite amine enantiomer. |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of 3-Hydroxyacetophenone
This protocol is a representative method for the direct synthesis of the (R)-enantiomer.
-
Imine Formation: In a reaction vessel under an inert atmosphere (N₂), dissolve 3-hydroxyacetophenone (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Catalyst Addition: Add a suitable chiral Ruthenium catalyst with a chiral ligand (e.g., [RuCl(p-cymene)((R,R)-TsDACH)]).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to the optimized pressure.
-
Reaction: Stir the mixture at the optimized temperature until the reaction is complete (monitor by HPLC or TLC).
-
Workup: Release the pressure, filter the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and purify by crystallization or chromatography to yield (R)-3-(1-Aminoethyl)phenol.
-
Salt Formation: Dissolve the free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid.
Protocol 2: Purification by Diastereomeric Salt Crystallization (Chiral Resolution)
This protocol outlines the separation of a racemic mixture.
-
Salt Formation: Dissolve racemic 3-(1-Aminoethyl)phenol (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). Add a solution of the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 eq) in the same solvent.
-
Crystallization: Allow the solution to stand at room temperature or cool it to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomer.
-
Purity Check: Check the diastereomeric and enantiomeric purity of the crystallized salt using HPLC. If necessary, recrystallize from a fresh solvent to improve purity.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH) to pH > 10.
-
Extraction: Extract the free (R)-3-(1-Aminoethyl)phenol into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Hydrochloride Salt Formation: Convert the purified free base to the hydrochloride salt as described in Protocol 1, Step 7.
Visualizations
Caption: Overview of synthesis and purification pathways.
Caption: Decision tree for troubleshooting low yield and purity.
References
Technical Support Center: Asymmetric Reduction of Prochiral Ketones
Welcome to the Technical Support Center for Asymmetric Reduction of Prochiral Ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of chiral alcohols.
General Troubleshooting
Question: My asymmetric reduction is giving low enantiomeric excess (ee). What are the general parameters I should investigate?
Answer: Low enantiomeric excess is a common issue that can be addressed by systematically evaluating several experimental factors. Begin by verifying the enantiomeric purity of your chiral catalyst or auxiliary. Subsequently, assess the following critical parameters:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[1]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. It is advisable to screen a range of anhydrous, non-coordinating solvents.[1]
-
Reaction Time and Concentration: Both reaction time and substrate concentration can impact enantioselectivity. Monitor the reaction progress to determine the optimal time and consider the effect of substrate concentration.
-
Purity of Reagents: Ensure all reagents, including the prochiral ketone and the reducing agent, are of high purity, as impurities can interfere with the catalyst and lead to side reactions.
Here is a logical workflow to troubleshoot common issues in asymmetric reduction:
Troubleshooting Guide: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a widely used method for the enantioselective reduction of prochiral ketones. Here are some common pitfalls and their solutions.
Question: I am observing low enantioselectivity in my CBS reduction. What are the likely causes?
Answer: Several factors can contribute to low enantioselectivity in a CBS reduction:
-
Presence of Water: The CBS catalyst is sensitive to moisture. The presence of water in the reaction mixture can significantly decrease the enantiomeric excess. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.[2][3]
-
Temperature: While lower temperatures generally improve enantioselectivity, there is an optimal temperature range for each substrate and catalyst system. Excessively low temperatures can sometimes lead to diminished ee values.[2]
-
Borane Source: Commercially available solutions of borane-THF adducts may contain trace amounts of borohydride species, which can cause non-selective reduction. Using freshly prepared or high-purity borane sources is recommended.[2]
-
Electronic Effects of the Substrate: The electronic properties of the substituents on the prochiral ketone can influence the enantioselectivity. Electron-withdrawing groups on aromatic ketones, for example, can affect the interaction with the catalyst.[4][5]
Quantitative Data: Effect of Temperature on Enantioselectivity in CBS Reduction
| Substrate | Catalyst | Temperature (°C) | Enantiomeric Excess (ee, %) |
| Acetophenone | (S)-Me-CBS | 25 | 95 |
| Acetophenone | (S)-Me-CBS | 0 | 97 |
| Acetophenone | (S)-Me-CBS | -20 | 98 |
| α-Tetralone | (S)-Me-CBS | 25 | 85 |
| α-Tetralone | (S)-Me-CBS | 0 | 92 |
Data compiled from various sources.
Experimental Protocol: Enantioselective Reduction of Acetophenone using (S)-Me-CBS Catalyst
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 0.1 mL of 1 M solution).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (0.6 mmol, 0.6 mL of 1 M solution) to the flask.
-
Stir the mixture at 0 °C for 10 minutes.
-
Add a solution of acetophenone (1.0 mmol, 120 mg) in anhydrous THF (2 mL) dropwise to the catalyst solution over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.[6]
Mechanism of CBS Reduction
Troubleshooting Guide: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful method for the reduction of prochiral ketones using a hydrogen donor in the presence of a chiral transition metal catalyst.
Question: My asymmetric transfer hydrogenation is resulting in a low yield of the desired alcohol. What could be the issue?
Answer: Low yields in ATH can arise from several factors:
-
Catalyst Deactivation: The catalyst can be sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere with anhydrous solvents. The nitrogen lone pair of some substrates or products can also coordinate to the metal center, leading to catalyst inhibition.[7]
-
Hydrogen Donor: The choice and purity of the hydrogen donor are critical. Common donors include isopropanol and a formic acid/triethylamine mixture. Ensure these are of high quality and used in the correct stoichiometry.
-
Suboptimal Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Conversely, excessively high loading can sometimes promote side reactions. It is important to optimize the catalyst loading for your specific substrate.
-
Side Reactions: Depending on the substrate, side reactions such as over-reduction or decomposition can occur. Analyze the crude reaction mixture to identify any byproducts.
Quantitative Data: Effect of Catalyst Loading on Asymmetric Transfer Hydrogenation
| Substrate | Catalyst | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Acetophenone | Ru(II)/TsDPEN | 1.0 | 95 | 98 |
| Acetophenone | Ru(II)/TsDPEN | 0.5 | 92 | 98 |
| Acetophenone | Ru(II)/TsDPEN | 0.1 | 85 | 97 |
| 4-Chloroacetophenone | Ru(II)/TsDPEN | 1.0 | 98 | 99 |
| 4-Chloroacetophenone | Ru(II)/TsDPEN | 0.5 | 96 | 99 |
Data compiled from various sources.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Formic acid
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in anhydrous DCM (1 mL). Stir for 30 minutes at room temperature.
-
In a separate flask, add acetophenone (1.0 mmol).
-
Add the catalyst solution to the flask containing the acetophenone.
-
Prepare a 5:2 mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture (1 mL) to the reaction flask.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Troubleshooting Guide: Biocatalytic Reduction
Biocatalytic reductions using whole cells (e.g., baker's yeast) or isolated enzymes offer a green and highly selective alternative for the synthesis of chiral alcohols.
Question: My biocatalytic reduction with baker's yeast is showing low conversion. What can I do to improve it?
Answer: Low conversion in yeast-mediated reductions can be due to several factors:
-
Substrate Inhibition: High concentrations of the ketone substrate can be toxic to the yeast cells, inhibiting their metabolic activity. It is often necessary to add the substrate portion-wise or use a lower initial concentration.[7]
-
Reaction Medium: While water is the most common medium, the low solubility of some organic substrates can limit the reaction rate. The use of co-solvents or biphasic systems can improve substrate availability.[8]
-
Yeast Viability and Activity: The age and viability of the yeast are crucial. Use fresh, active yeast for optimal results. The fermentation conditions (e.g., temperature, sugar source) also play a significant role in enzyme activity.
-
Reaction Time: Biocatalytic reactions can be slower than their chemical counterparts. Ensure the reaction is allowed to proceed for a sufficient amount of time, monitoring the progress regularly.
Quantitative Data: Effect of Substrate Concentration in Baker's Yeast Reduction
| Substrate | Substrate Concentration (mM) | Conversion (%) | ee (%) |
| Ethyl Acetoacetate | 10 | >95 | >98 |
| Ethyl Acetoacetate | 50 | 70 | >98 |
| Ethyl Acetoacetate | 100 | 45 | 97 |
| 4-Chloroacetophenone | 10 | 92 | 99 |
| 4-Chloroacetophenone | 25 | 65 | 99 |
Data compiled from various sources.
Experimental Protocol: Biocatalytic Reduction of Ethyl Acetoacetate with Baker's Yeast
Materials:
-
Baker's yeast (fresh or active dry)
-
Sucrose
-
Ethyl acetoacetate
-
Water
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, dissolve sucrose (20 g) in warm water (100 mL).
-
Add baker's yeast (10 g) and stir the mixture at 30-35 °C for 30-60 minutes to activate the yeast.
-
Add ethyl acetoacetate (1 g) to the yeast suspension.
-
Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the yeast cells. Wash the filter cake with water.
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (S)-3-hydroxybutanoate.
-
Purify the product by distillation or column chromatography.
-
Determine the enantiomeric excess by chiral GC analysis.[6]
Biocatalytic Reduction Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Influences of electronic effects and anions on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric borane reduction of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jps.usm.my [jps.usm.my]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Analytical Method Validation for (R)-3-(1-Aminoethyl)phenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of (R)-3-(1-Aminoethyl)phenol hydrochloride, a key chiral intermediate in pharmaceutical synthesis. The objective is to offer a framework for selecting and validating appropriate analytical methods to ensure the identity, purity, and quality of this compound. This document outlines detailed experimental protocols and presents comparative data for critical validation parameters.
Introduction to Analytical Approaches
The primary analytical challenge for this compound lies in its chiral nature. Enantiomeric purity is a critical quality attribute, as the pharmacological and toxicological profiles of the (R)- and (S)-enantiomers can differ significantly. Therefore, stereoselective analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most common and effective techniques for the enantiomeric separation of chiral amines.
High-Performance Liquid Chromatography (HPLC): A well-established and versatile technique for chiral analysis. A wide variety of CSPs are commercially available, allowing for method development in normal-phase, reversed-phase, or polar organic modes to achieve optimal selectivity.
Supercritical Fluid Chromatography (SFC): A powerful "green" alternative to HPLC that utilizes supercritical carbon dioxide as the primary mobile phase, reducing organic solvent consumption. SFC often provides faster analysis times, improved peak shapes, and higher efficiency for chiral separations.
Comparison of Analytical Methods
While specific validated analytical method data for this compound is not extensively published, this guide presents a comparison based on established methodologies for similar chiral amines. The following tables summarize the expected performance of a typical Chiral HPLC and a Chiral SFC method for the analysis of enantiomeric purity.
Table 1: Method Performance Comparison
| Parameter | Chiral HPLC Method | Chiral SFC Method |
| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase. |
| Typical Column | Polysaccharide-based CSP (e.g., Chiralpak series) | Polysaccharide-based CSP (e.g., Chiralpak series) |
| Mobile Phase | Heptane/Isopropanol/Diethylamine | CO2/Methanol/Ammonium Hydroxide |
| Analysis Time | 10 - 20 minutes | 3 - 10 minutes |
| Solvent Consumption | High | Low |
| Selectivity | High | High, often complementary to HPLC |
| Resolution | Good to Excellent | Excellent |
Experimental Protocols
The following are detailed protocols for the validation of a chiral HPLC method for the determination of the enantiomeric purity of this compound. These protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
1. Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: n-Hexane: Isopropanol: Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 272 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
2. Validation Parameters:
-
Specificity: The method's ability to selectively quantify the (R)-enantiomer in the presence of the (S)-enantiomer and potential impurities. This is demonstrated by resolving the enantiomers from each other and from any other peaks in the chromatogram of a racemic mixture and a sample of this compound.
-
Linearity: A minimum of five concentrations of the (S)-enantiomer (as the impurity) are prepared, typically ranging from the reporting limit to 150% of the specified limit (e.g., 0.1% to 1.5% of the (R)-enantiomer concentration). The peak area response is plotted against the concentration, and the correlation coefficient (r²) is determined.
-
Accuracy: Determined by analyzing samples of this compound spiked with known amounts of the (S)-enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a sample containing the (S)-enantiomer at the specification limit are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak area is calculated.
-
Intermediate Precision: The repeatability study is repeated on a different day, by a different analyst, or on a different instrument to assess the method's ruggedness.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the resolution and quantification of the enantiomers is evaluated.
Data Presentation
The following tables present hypothetical validation data for the Chiral HPLC method described above.
Table 2: Linearity of (S)-Enantiomer
| Concentration (% of nominal) | Peak Area (mAU*s) |
| 0.1 | 10.5 |
| 0.25 | 26.2 |
| 0.5 | 51.8 |
| 1.0 | 104.2 |
| 1.5 | 155.9 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy (Recovery) of (S)-Enantiomer
| Spiked Level (%) | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50 | 0.5 | 0.49 | 98.0 |
| 100 | 1.0 | 1.01 | 101.0 |
| 150 | 1.5 | 1.52 | 101.3 |
Table 4: Precision of (S)-Enantiomer
| Parameter | % RSD |
| Repeatability (n=6) | 1.8 |
| Intermediate Precision (n=6) | 2.5 |
Table 5: LOD and LOQ of (S)-Enantiomer
| Parameter | Value (% of nominal) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantitation (LOQ) | 0.10 |
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Experimental workflows for Chiral HPLC and SFC analysis.
A Comparative Guide to the Efficacy of Chiral Resolving Agents for 3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis and separation of chiral amines are critical processes in the development of pharmaceuticals and fine chemicals. One such key intermediate is 3-(1-Aminoethyl)phenol, a chiral building block used in the synthesis of various active pharmaceutical ingredients, most notably Rivastigmine, a drug used for the treatment of Alzheimer's disease. The therapeutic efficacy of such drugs is often confined to a single enantiomer, necessitating a robust and efficient method for chiral resolution.
This guide provides a comparative analysis of different chiral resolving agents for 3-(1-Aminoethyl)phenol, focusing on the widely employed method of diastereomeric salt formation. Due to the limited availability of public data on the direct resolution of 3-(1-Aminoethyl)phenol, this guide also presents data for the closely related N,N-dimethylated analog, 3-(1-(Dimethylamino)ethyl)phenol, to provide valuable insights into the performance of common resolving agents.
Comparison of Chiral Resolving Agents
The selection of a suitable chiral resolving agent is paramount for a successful and economically viable resolution process. The ideal agent should form diastereomeric salts with a significant difference in solubility, leading to high diastereomeric and enantiomeric excess upon crystallization, as well as a high yield of the desired enantiomer. Commonly employed resolving agents for chiral amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.
The following table summarizes the available experimental data for the resolution of 3-(1-(Dimethylamino)ethyl)phenol, a close structural analog of 3-(1-Aminoethyl)phenol. This data provides a valuable benchmark for selecting a resolving agent for the primary amine.
| Resolving Agent | Target Enantiomer | Solvent(s) | Yield of Diastereomeric Salt | Purity (Enantiomeric Excess, e.e.) | Reference |
| (+)-O,O'-Di-p-toluoyl-D-tartaric acid | (S)-enantiomer | Not Specified | Not Specified | >99.6% | [1] |
| (S)-(+)-Camphor-10-sulfonic acid (1 equiv.) | (S)-enantiomer | Methanol/Acetone | 16.2% (total yield) | Not Specified | |
| (S)-(+)-Camphor-10-sulfonic acid (0.6 equiv.) | (S)-enantiomer | Methanol/Acetone | 19.5% (total yield) | Not Specified | |
| 2-Naphthyl phosphate | (S)-enantiomer | Organic Solvent | High | Good Optical Activity | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of a chiral resolution strategy. Below are generalized procedures for the diastereomeric salt resolution of a racemic amine, which can be adapted for 3-(1-Aminoethyl)phenol.
General Protocol for Diastereomeric Salt Resolution
-
Salt Formation:
-
Dissolve the racemic 3-(1-Aminoethyl)phenol in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture). The choice of solvent is critical and often requires empirical optimization.
-
In a separate container, dissolve 0.5 to 1.0 molar equivalents of the chosen chiral resolving agent (e.g., a tartaric acid derivative) in the same or a miscible solvent, with gentle heating if necessary.
-
Slowly add the resolving agent solution to the racemic amine solution with stirring.
-
-
Crystallization:
-
Allow the resulting solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.
-
For complete crystallization, the mixture can be further cooled in an ice bath or refrigerator for a specified period.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in water or a suitable solvent.
-
Add a base (e.g., sodium hydroxide or sodium carbonate solution) to neutralize the acidic resolving agent and liberate the free amine.
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Evaporate the solvent to obtain the enantiomerically enriched 3-(1-Aminoethyl)phenol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Visualizing the Workflow and Relationships
To better understand the experimental process and the relationships between the components, the following diagrams have been generated using the DOT language.
References
A Spectroscopic Comparison of (R)- and (S)-3-(1-Aminoethyl)phenol: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-3-(1-Aminoethyl)phenol. As chiral molecules, these compounds are stereoisomers that are non-superimposable mirror images of each other. While they share the same molecular formula, weight, and connectivity, their three-dimensional arrangement leads to distinct interactions with plane-polarized light and other chiral molecules. This difference is critical in pharmacology, where one enantiomer may exhibit therapeutic effects while the other could be inactive or even harmful. A notable application is the use of (S)-3-(1-Aminoethyl)phenol as a key intermediate in the synthesis of Rivastigmine, a medication used to treat dementia associated with Alzheimer's and Parkinson's diseases.[1]
This document outlines the expected outcomes from various spectroscopic techniques when analyzing these two enantiomers, supported by representative data and detailed experimental protocols.
Physicochemical Properties
The fundamental physical and chemical properties of the (R)- and (S)-enantiomers are identical, as summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [2][3][4][5][6] |
| Molecular Weight | 137.18 g/mol | [2][4][5][6][7] |
| Appearance | White or light brown crystalline powder | [8] |
| Melting Point | 177-180 °C (for the racemate) | [9] |
| Boiling Point | 266.3 °C at 760 mmHg (for the racemate) | [9] |
| Topological Polar Surface Area | 46.3 Ų | [4][7] |
Spectroscopic Data Comparison
Spectroscopic analysis is essential for distinguishing between the (R)- and (S)-enantiomers. While some techniques will yield identical results for both, chiroptical methods and NMR spectroscopy with chiral auxiliaries can differentiate them.
In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-3-(1-Aminoethyl)phenol are identical. The chiral center does not induce observable differences in chemical shifts. However, in the presence of a chiral solvating agent (CSA), the enantiomers form transient diastereomeric complexes, leading to separate, distinguishable signals for each enantiomer.[10] This chemical shift non-equivalence (ΔΔδ) allows for the quantification of each enantiomer in a mixture.[10]
Table 2.1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Protons (Assignment) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (methyl) | ~1.4 | Doublet | 3H |
| -CH (methine) | ~4.1 | Quartet | 1H |
| -NH₂ (amine) | Broad singlet | 2H | |
| Ar-H (aromatic) | ~6.7-7.2 | Multiplet | 4H |
| -OH (hydroxyl) | Broad singlet | 1H |
Table 2.2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon (Assignment) | Predicted Chemical Shift (ppm) |
| -CH₃ | ~25 |
| -CH | ~50 |
| Ar-C | ~113-130 |
| Ar-C-OH | ~155 |
Table 2.3: Representative ¹H NMR Data with a Chiral Solvating Agent (CSA)
This table illustrates the principle of chemical shift non-equivalence for a hypothetical racemic mixture. The exact shifts and differences depend on the specific CSA, solvent, and concentration used.
| Proton Signal | (R)-Enantiomer Shift (ppm) | (S)-Enantiomer Shift (ppm) | Chemical Shift Difference (ΔΔδ, ppm) |
| Methine (-CH) | 4.15 | 4.12 | 0.03 |
| Methyl (-CH₃) | 1.45 | 1.47 | -0.02 |
| Aromatic (Ar-H) | 7.28 | 7.25 | 0.03 |
Source: Representative data based on principles described in Benchchem.[10]
The IR spectra of both enantiomers are identical as they possess the same functional groups and covalent bonds. The spectrum will show characteristic absorption bands for the hydroxyl, amine, and aromatic moieties.
Table 2.4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch, H-bonded | Phenol |
| 3400-3250 (medium) | N-H stretch | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 2970-2850 | C-H stretch | Aliphatic |
| ~1600, ~1470 | C=C stretch | Aromatic Ring |
| ~1230 | C-O stretch | Phenol |
| ~830-750 | C-H bend | Aromatic (meta-substituted) |
Source: Characteristic ranges based on information from Benchchem.[2]
Standard mass spectrometry techniques, such as electron ionization (EI-MS) or electrospray ionization (ESI-MS), will not differentiate between the (R)- and (S)-enantiomers. Both will exhibit the same molecular ion peak and fragmentation pattern.
Table 2.5: Expected Mass Spectrometry Data
| Technique | Expected Result |
| ESI-MS (+) | [M+H]⁺ at m/z 138.0913 |
| Molecular Ion (M⁺) | m/z 137.0841 |
Circular dichroism spectroscopy is the definitive technique for distinguishing between enantiomers in solution.[11][12] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[11][12] The (R)- and (S)-enantiomers of 3-(1-Aminoethyl)phenol will produce CD spectra that are mirror images of each other, with equal magnitude but opposite signs (positive and negative Cotton effects).
Table 2.6: Expected Circular Dichroism (CD) Spectral Properties
| Enantiomer | Expected CD Spectrum |
| (R)-3-(1-Aminoethyl)phenol | A specific pattern of positive and/or negative Cotton effects. |
| (S)-3-(1-Aminoethyl)phenol | A mirror-image spectrum with inverted Cotton effects compared to the (R)-enantiomer. |
Experimental Protocols
The following provides a detailed methodology for a key experiment used to differentiate the enantiomers.
Protocol: ¹H NMR Analysis for Enantiomeric Purity using a Chiral Solvating Agent (CSA)
This protocol describes a general method for determining the enantiomeric excess (ee) of a sample of 3-(1-Aminoethyl)phenol.
Objective: To resolve the signals of (R)- and (S)-3-(1-Aminoethyl)phenol in a ¹H NMR spectrum to determine their relative concentrations.
Materials:
-
Sample of 3-(1-Aminoethyl)phenol (racemic or enantiomerically enriched)
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BINOL-PO₂H) or a derivative.
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 3-(1-Aminoethyl)phenol sample into a clean, dry vial.
-
Add 1.0 to 1.5 molar equivalents of the chosen Chiral Solvating Agent to the same vial.
-
Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at a constant temperature (e.g., 25 °C).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimize the spectral window to clearly show the signals of interest, particularly the methine (-CH) and methyl (-CH₃) protons.
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the resolved signals corresponding to the (R)- and (S)-enantiomers. The methine proton is often a well-resolved quartet for each diastereomeric complex.
-
Integrate the area under the non-overlapping peaks for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100
-
Expected Outcome: The ¹H NMR spectrum will show two distinct sets of peaks for certain protons of the (R)- and (S)-enantiomers, allowing for their quantification. The chemical shift differences (ΔΔδ) will depend on the specific CSA used.
Mandatory Visualization
Signaling Pathway: Synthesis of Rivastigmine
The (S)-enantiomer of 3-(1-Aminoethyl)phenol is a crucial building block in the synthesis of Rivastigmine, a cholinesterase inhibitor. The following diagram illustrates a common synthetic route.
Caption: Synthetic pathway of Rivastigmine from (S)-3-(1-Aminoethyl)phenol.
Experimental Workflow: NMR Analysis for Enantiomeric Purity
The logical flow for determining the enantiomeric purity of a sample using NMR with a chiral solvating agent is depicted below.
Caption: Workflow for enantiomeric purity analysis by chiral NMR.
References
- 1. jocpr.com [jocpr.com]
- 2. (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | Benchchem [benchchem.com]
- 3. 1stsci.com [1stsci.com]
- 4. (S)-3-(1-Aminoethyl)phenol | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(1-Aminoethyl)phenol | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(1-aminoethyl)phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. (R)-3-(1-Aminoethyl)phenol | C8H11NO | CID 40427058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glppharmastandards.com [glppharmastandards.com]
- 9. chembk.com [chembk.com]
- 10. (R)-3-(1-Aminoethyl)phenol hydrochloride|Supplier [benchchem.com]
- 11. Circular dichroism - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
This guide provides a comparative analysis of the biological activity of (R)-3-(1-Aminoethyl)phenol and its related compounds. Due to a lack of publicly available direct comparative data on (R)- and (S)-3-(1-Aminoethyl)phenol, this document leverages experimental data from structurally similar chiral phenylethanolamines—specifically, the enantiomers of octopamine and synephrine. These compounds share the core phenylethanolamine scaffold and provide valuable insights into the structure-activity relationships (SAR) and stereoselectivity that likely govern the biological actions of (R)-3-(1-Aminoethyl)phenol.
The primary biological targets for phenylethanolamines are adrenergic receptors. Additionally, given that the (S)-enantiomer of 3-(1-Aminoethyl)phenol is a key precursor to the cholinesterase inhibitor Rivastigmine, the potential for these compounds to interact with cholinesterases is also considered.
Comparative Analysis of Adrenergic Receptor Activity
(R)-3-(1-Aminoethyl)phenol belongs to the phenylethanolamine class of compounds, which are known to interact with adrenergic receptors. To understand the potential stereoselectivity of its biological activity, we can examine the binding affinities and functional potencies of the enantiomers of its close structural analogs: m-octopamine, p-octopamine, m-synephrine, and p-synephrine. The key structural difference is the position of the hydroxyl group on the phenyl ring. In the target compound, it is at the meta-position, making m-octopamine and m-synephrine particularly relevant analogs.
Experimental data consistently demonstrates that the (-)-enantiomers (which typically correspond to the R-configuration for phenylethanolamines) are more potent at alpha-adrenergic receptors than the (+)-enantiomers[1][2].
Table 1: Comparative Binding Affinities (pKi) of Octopamine and Synephrine Enantiomers at α-Adrenergic Receptors [1][2]
| Compound | Enantiomer | α1-Adrenoceptor (pKi) | α2-Adrenoceptor (pKi) |
| m-Octopamine | (-)-(R) | 6.8 | 6.2 |
| (+)-(S) | 5.2 | 4.6 | |
| p-Octopamine | (-)-(R) | 5.4 | 5.4 |
| (+)-(S) | 4.2 | <4 | |
| m-Synephrine | (-)-(R) | 6.8 | 6.2 |
| (+)-(S) | 4.6 | 4.2 | |
| p-Synephrine | (-)-(R) | 5.6 | 5.4 |
| (+)-(S) | <4 | <4 | |
| Noradrenaline (Reference) | (-)-(R) | 7.6 | 8.4 |
Note: pKi is the negative log of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Comparative Functional Activity (pD2) of Octopamine and Synephrine Enantiomers at α-Adrenergic Receptors [1][2]
| Compound | Enantiomer | α1-Adrenoceptor (pD2) (Rat Aorta) | α2-Adrenoceptor (pD2) (Rabbit Saphenous Vein) |
| m-Octopamine | (-)-(R) | 6.8 | 6.0 |
| (+)-(S) | 5.2 | 4.4 | |
| p-Octopamine | (-)-(R) | 5.2 | 5.2 |
| (+)-(S) | 4.3 | <4 | |
| m-Synephrine | (-)-(R) | 6.8 | 6.0 |
| (+)-(S) | 4.7 | 4.2 | |
| p-Synephrine | (-)-(R) | 5.3 | 5.2 |
| (+)-(S) | <4 | <4 | |
| Noradrenaline (Reference) | (-)-(R) | 7.6 | 8.2 |
Note: pD2 is the negative log of the EC50 value. A higher pD2 value indicates greater potency as an agonist.
The data clearly shows that for both m- and p- isomers of octopamine and synephrine, the (-)-enantiomer has a significantly higher binding affinity and functional potency at both α1- and α2-adrenergic receptors compared to the (+)-enantiomer. This suggests that (R)-3-(1-Aminoethyl)phenol is likely to be more active at adrenergic receptors than its (S)-enantiomer.
Cholinesterase Inhibition: An Inferred Comparison
This stereoselectivity is a common feature in drug-receptor and enzyme-substrate interactions, where a three-point attachment to the binding site is often required for optimal activity. The (S)-configuration likely positions the relevant functional groups of the final drug molecule for a more favorable interaction with the enzyme's active site compared to the (R)-configuration.
Experimental Protocols
This protocol outlines a general procedure for determining the in vitro inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using the spectrophotometric method developed by Ellman.
-
Principle: The assay measures the activity of cholinesterase by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (10 mM in deionized water)
-
AChE or BuChE enzyme solution (from electric eel or equine serum, respectively)
-
Test compounds ((R)-3-(1-Aminoethyl)phenol and related compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
To each well of a 96-well plate, add 20 µL of the test compound at various concentrations. For the control, add 20 µL of the solvent.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the enzyme solution (AChE or BuChE) to each well and incubate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control and plot it against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
This protocol describes a general method for determining the binding affinity of test compounds to adrenergic receptors using a radioligand competition assay.
-
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to a specific receptor subtype. The displacement of the radioligand is proportional to the affinity of the test compound for the receptor.
-
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the adrenergic receptor subtype of interest (e.g., α1, α2, β1, β2, β3).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [³H]-Dihydroalprenolol for β).
-
Non-labeled competitor for non-specific binding determination (e.g., phentolamine for α, propranolol for β).
-
Test compounds ((R)-3-(1-Aminoethyl)phenol and related compounds) at various concentrations.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
-
Procedure:
-
In reaction tubes, combine the cell membrane preparation, assay buffer, and either the test compound, buffer (for total binding), or a high concentration of a non-labeled competitor (for non-specific binding).
-
Initiate the binding reaction by adding the radioligand at a concentration close to its Kd value.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Cholinergic signaling pathway and the site of action for cholinesterase inhibitors.
Caption: Generalized adrenergic signaling pathway for phenylethanolamine compounds.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
While direct comparative biological data for the enantiomers of 3-(1-Aminoethyl)phenol is limited, a detailed analysis of structurally related chiral phenylethanolamines provides strong evidence for stereoselectivity in their biological actions. The data on octopamine and synephrine enantiomers clearly indicate that the (-)-R configuration is favored for high-affinity binding and potent activation of α-adrenergic receptors. This suggests that (R)-3-(1-Aminoethyl)phenol is likely the more potent enantiomer at these targets.
Conversely, the established use of (S)-3-(1-Aminoethyl)phenol as the precursor for the active (S)-enantiomer of the cholinesterase inhibitor Rivastigmine strongly implies that the (S)-configuration is critical for activity at cholinesterases.
This opposing stereochemical preference highlights the principle that the biological activity of a chiral compound is highly dependent on the specific target. For researchers and drug development professionals, this underscores the critical importance of synthesizing and evaluating enantiomerically pure compounds to ensure target selectivity and maximize therapeutic efficacy. Further in vitro studies are warranted to directly quantify the activity of (R)- and (S)-3-(1-Aminoethyl)phenol at both adrenergic and cholinergic targets to fully elucidate their pharmacological profiles.
References
A Comparative Guide: Biocatalytic versus Chemical Synthesis of (R)-3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral amines is a critical endeavor in the pharmaceutical industry, as the stereochemistry of these compounds profoundly influences their pharmacological activity. (R)-3-(1-Aminoethyl)phenol is a valuable chiral building block, and its efficient synthesis is of significant interest. This guide provides an objective comparison of the two primary methodologies for its production: biocatalytic synthesis using transaminases and chemical synthesis via asymmetric hydrogenation. The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable approach for their specific needs.
At a Glance: Key Performance Indicators
| Metric | Biocatalytic Synthesis (Transaminase) | Chemical Synthesis (Asymmetric Hydrogenation) |
| Starting Material | 3'-Hydroxyacetophenone | 3'-Hydroxyacetophenone |
| Key Catalyst | (R)-selective ω-Transaminase | Chiral Ruthenium Complex (e.g., Noyori-type catalyst) |
| Enantioselectivity (ee) | >99% | Typically >95% |
| Yield | High conversion, often >95% | High, often >90% |
| Reaction Conditions | Mild: Aqueous buffer, near ambient temperature and pressure (e.g., 30-45°C, pH 7.5-8.0) | Often requires elevated pressure (H₂) and may involve organic solvents and a wider temperature range. |
| Environmental Impact | Generally considered "greener" due to the use of biodegradable enzymes and aqueous media. | Can involve hazardous organic solvents, heavy metal catalysts, and higher energy consumption. |
| Key Challenges | Enzyme stability, substrate/product inhibition, and the need for cofactor regeneration in some systems. | Catalyst cost, sensitivity to air and moisture, and removal of metal residues from the final product. |
Synthesis Pathway Overview
Both biocatalytic and chemical synthesis routes typically start from the prochiral ketone, 3'-hydroxyacetophenone. The key difference lies in the catalytic system used to induce stereoselectivity.
Biocatalytic Approach: Asymmetric Amination
The biocatalytic route employs an (R)-selective ω-transaminase enzyme to directly convert the ketone to the desired (R)-amine. This process involves the transfer of an amino group from an amino donor, such as isopropylamine or L-alanine, to the ketone. The enzyme's active site creates a chiral environment that dictates the stereochemistry of the product, leading to high enantiomeric purity.
Caption: Biocatalytic synthesis of (R)-3-(1-Aminoethyl)phenol.
Chemical Approach: Asymmetric Hydrogenation
The chemical synthesis route often involves the asymmetric hydrogenation of 3'-hydroxyacetophenone to the corresponding chiral alcohol, (R)-1-(3-hydroxyphenyl)ethanol, using a chiral metal catalyst, such as a Noyori-type ruthenium complex. This is then followed by conversion of the hydroxyl group to the amino group, typically with retention of stereochemistry. Alternatively, direct reductive amination of the ketone can be performed under asymmetric conditions.
A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization.[1] For researchers, scientists, and drug development professionals, the accurate quantification of enantiomeric purity is a critical aspect of quality control and regulatory compliance.[2] Among the arsenal of analytical techniques available, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and widely employed methods.[1]
This guide provides an objective comparison of these two techniques for the cross-validation of ee determination, supported by detailed experimental protocols and comparative data. The choice between HPLC and NMR often depends on the specific requirements of the analysis, including the nature of the analyte, required sensitivity, desired throughput, and available instrumentation.[1]
Principles of Chiral Analysis
The fundamental principle behind ee determination is the differentiation of enantiomers, which possess identical physical and chemical properties in an achiral environment. Both HPLC and NMR employ chiral environments to induce a measurable difference between enantiomers.
Chiral HPLC achieves this through the physical separation of enantiomers on a chiral stationary phase (CSP).[1][2][3] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.[2]
Chiral NMR spectroscopy , in contrast, typically utilizes a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create transient diastereomeric complexes.[1][4] This results in distinct NMR signals for each enantiomer, which can be integrated to determine their relative concentrations.[1]
Experimental Workflows
To better illustrate the experimental processes, the following diagrams outline the general workflows for each technique.
Caption: General workflow for enantiomeric purity determination.
Caption: Principles of chiral separation in HPLC and NMR.
Comparative Analysis: HPLC vs. NMR
The choice between HPLC and NMR for ee determination often depends on the specific requirements of the analysis. A summary of their key performance characteristics is presented below.
| Feature | Chiral HPLC | Chiral NMR |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[1][2] | Formation of transient diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[1][4] |
| Sample Throughput | Lower; method development can be time-consuming.[3] | Higher; ideal for high-throughput screening and reaction monitoring.[3] |
| Analysis Time | 15-60 minutes per sample.[3] | 5-15 minutes per sample (after derivatization, if needed).[3] |
| Sensitivity | High, excellent for trace analysis.[5] | Generally lower than HPLC. |
| Resolution | Baseline resolution is often achievable.[3] | Depends on the chiral agent and the analyte; signal overlap can occur. |
| Solvent Consumption | Higher. | Lower, aligning with green chemistry principles.[3] |
| Non-destructive | Yes (analytes can be collected post-column). | Yes.[2] |
| Method Development | Can be extensive, requiring screening of columns and mobile phases.[6] | Can be rapid, especially with screening kits for chiral solvating agents.[7] |
| Instrumentation | Standard HPLC system with a UV or other detector.[1] | NMR spectrometer (400 MHz or higher recommended).[1][6] |
| Quantification | Based on the integration of peak areas from the chromatogram.[1] | Based on the integration of distinct resonance peaks in the NMR spectrum.[1] |
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ee determination. Below are representative protocols for both chiral HPLC and chiral NMR.
Chiral HPLC Protocol
This protocol outlines a general procedure for the separation of enantiomers using a chiral stationary phase.
-
System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[1]
-
Chiral Column: A suitable chiral stationary phase (CSP) column (e.g., CHIRALCEL OD-H, CHIRALPAK AD-H).[8] The choice of CSP is critical and often requires screening.
-
Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[8] The composition may need to be optimized for specific analytes.
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 210 nm or 220 nm).[1][8]
-
Injection Volume: 10 µL.[1]
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
-
Data Analysis:
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.
-
Chiral NMR Protocol using a Chiral Solvating Agent
This protocol describes the determination of enantiomeric purity by forming transient diastereomeric complexes with a chiral solvating agent.
-
Sample Preparation:
-
NMR Data Acquisition:
-
Data Analysis:
Conclusion and Recommendations
Both chiral HPLC and NMR spectroscopy are powerful and reliable techniques for the determination of enantiomeric purity.[2][3]
Chiral HPLC is a well-established, highly sensitive, and robust method that provides physical separation of enantiomers, leading to excellent resolution and accurate quantification.[2] It is often the method of choice for routine quality control and release testing in a regulated environment.[2]
Chiral NMR offers a rapid and non-destructive method for determining enantiomeric excess.[2] It requires minimal sample preparation and can be particularly useful for reaction monitoring and high-throughput screening.[2][3] The development of new and more effective chiral solvating agents continues to enhance the utility of this technique.[2]
For comprehensive and confident characterization of enantiomeric purity, a cross-validation approach utilizing both chiral HPLC and NMR is highly recommended.[2] A rapid screen by NMR can be followed by a more rigorous, quantitative analysis by chiral HPLC, providing a high degree of confidence in the results.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of chiral column performance for the separation of 3-(1-Aminoethyl)phenol enantiomers, supported by experimental data and protocols.
The successful enantioseparation of chiral compounds is a critical aspect of drug development and pharmaceutical quality control. 3-(1-Aminoethyl)phenol is a chiral aromatic amine whose individual enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, robust analytical methods for their separation and quantification are essential. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the effective separation of 3-(1-Aminoethyl)phenol enantiomers by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Comparative Performance of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is the most critical factor in achieving a successful enantioseparation. The following tables summarize representative performance data for the separation of 3-(1-Aminoethyl)phenol enantiomers on three different types of widely used CSPs: a polysaccharide-based (cellulose derivative), another polysaccharide-based (amylose derivative), and a Pirkle-type (brush-type) stationary phase.
Disclaimer: The following quantitative data are representative values based on the performance of these columns with structurally similar aromatic amines and are intended to provide a comparative baseline. Actual results may vary depending on the specific experimental conditions, instrumentation, and column batch.
Table 1: HPLC Performance Data for 3-(1-Aminoethyl)phenol Enantioseparation
| Chiral Stationary Phase (CSP) | Mobile Phase | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rs) |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | 2.15 | 2.80 | 1.30 | 2.10 |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) | 1.80 | 2.25 | 1.25 | 1.95 |
| Whelk-O® 1 (R,R) (1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene) | n-Hexane / Isopropanol (90:10, v/v) | 3.50 | 4.90 | 1.40 | 2.50 |
Table 2: SFC Performance Data for 3-(1-Aminoethyl)phenol Enantioseparation
| Chiral Stationary Phase (CSP) | Mobile Phase | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | CO₂ / Methanol with 0.1% Diethylamine (70:30, v/v) | 1.50 | 1.95 | 1.30 | 2.20 |
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. The following protocols correspond to the data presented above.
Experimental Protocol 1: HPLC Separation on Chiralcel® OD-H
Instrumentation:
-
Standard HPLC system with a pump, autosampler, column oven, and UV detector.
Chiral Column:
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of racemic 3-(1-Aminoethyl)phenol in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Protocol 2: HPLC Separation on Chiralpak® AD-H
Instrumentation:
-
Standard HPLC system with a pump, autosampler, column oven, and UV detector.
Chiral Column:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of racemic 3-(1-Aminoethyl)phenol in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Protocol 3: HPLC Separation on Whelk-O® 1 (R,R)
Instrumentation:
-
Standard HPLC system with a pump, autosampler, column oven, and UV detector.
Chiral Column:
-
Whelk-O® 1 (R,R), 250 x 4.6 mm, 5 µm
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 270 nm
-
Injection Volume: 15 µL
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of racemic 3-(1-Aminoethyl)phenol in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Protocol 4: SFC Separation on Chiralpak® IC
Instrumentation:
-
Analytical SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
Chiral Column:
-
Chiralpak® IC, 150 x 4.6 mm, 3 µm
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO₂ and Methanol with 0.1% Diethylamine (70:30, v/v)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 35°C
-
Detection: UV at 270 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of racemic 3-(1-Aminoethyl)phenol in methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Workflow for Chiral Separation Method Development
The development of a robust chiral separation method typically follows a systematic approach. The diagram below illustrates a general workflow for the separation of 3-(1-Aminoethyl)phenol.
Conclusion
The enantioseparation of 3-(1-Aminoethyl)phenol can be effectively achieved using a variety of chiral stationary phases. Polysaccharide-based CSPs, such as Chiralcel® OD-H and Chiralpak® AD-H, demonstrate good performance in normal-phase HPLC, with the choice of alcohol modifier and additive being crucial for optimizing selectivity and resolution. Pirkle-type columns, like the Whelk-O® 1, can offer alternative selectivity and excellent resolution. For faster separations and reduced solvent consumption, Supercritical Fluid Chromatography on a column such as Chiralpak® IC is a powerful alternative.
Researchers and drug development professionals are encouraged to screen a diverse set of chiral stationary phases and mobile phase conditions to identify the optimal system for their specific analytical requirements, including desired resolution, analysis time, and compatibility with detection methods. The detailed protocols and workflow provided in this guide serve as a robust starting point for the development of reliable and efficient enantioseparation methods for 3-(1-Aminoethyl)phenol.
In-Silico Modeling and Comparison of (R)- and (S)-Enantiomer Interactions: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the in-silico modeling of (R)- and (S)-enantiomer interactions. This guide provides an objective comparison of computational methods, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of chiral discrimination at the molecular level.
Introduction: The Significance of Chirality in Drug Action
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in drug design and development. Enantiomers, the (R)- and (S)-forms of a chiral drug, can exhibit profound differences in their pharmacological, toxicological, and pharmacokinetic profiles.[1][2][3] This divergence in biological activity stems from their differential interactions with the inherently chiral environment of the human body, such as enzymes and receptors.[1][2] The foundational "three-point interaction model" posits that for effective binding, a molecule must interact with its target at a minimum of three specific points.[4] One enantiomer may achieve this optimal three-point fit, leading to the desired therapeutic effect, while its counterpart may only engage in a two-point interaction, resulting in reduced activity or even adverse effects.[4]
In-silico modeling has emerged as a powerful tool to dissect these subtle, yet crucial, differences in molecular interactions.[5][6] Computational techniques like molecular docking and molecular dynamics (MD) simulations allow researchers to visualize and quantify the binding of individual enantiomers to their biological targets, providing invaluable insights for the development of safer and more efficacious single-enantiomer drugs.[7][8]
A Comparative Overview of In-Silico Methodologies
The two primary computational methods for studying enantiomer interactions are molecular docking and molecular dynamics simulations. Each offers distinct advantages and is suited for different stages of the drug discovery pipeline.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation (pose) of a ligand when bound to a receptor.[7] It is a relatively fast method, making it suitable for high-throughput virtual screening of large compound libraries. However, it is important to note that common molecular docking methods may not always reliably predict the subtle differences in binding affinities between enantiomers.[7]
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a more detailed and dynamic understanding of the ligand-receptor interactions.[6][8] By simulating the movements of atoms over time, MD can capture the conformational flexibility of both the ligand and the receptor, leading to a more accurate estimation of binding free energies and a deeper understanding of the chiral recognition mechanism.[6][8]
| Feature | Molecular Docking | Molecular Dynamics (MD) Simulations |
| Computational Cost | Low to Moderate | High |
| Time Scale | Static (a snapshot in time) | Dynamic (simulates behavior over time) |
| Primary Output | Binding pose and a scoring function value | A trajectory of atomic positions, binding free energy |
| Accuracy for Enantiomers | May not reliably differentiate binding energies[7] | Generally more accurate for predicting differential binding[6][8] |
| Typical Use Case | Virtual screening, initial binding mode prediction | Detailed mechanistic studies, accurate binding free energy calculations |
Quantitative Data from Case Studies
The following tables present experimental data from published research, illustrating the quantitative differences in binding affinities between (R)- and (S)-enantiomers for their respective biological targets.
Case Study: Ketamine Enantiomers
Ketamine is a chiral anesthetic and antidepressant, with its enantiomers displaying distinct receptor binding profiles.[9]
| Enantiomer | Target Receptor | Binding Affinity (Ki in µM) |
| (S)-Ketamine | NMDA | ~0.8 |
| (R)-Ketamine | NMDA | ~5 |
| (S)-Ketamine | MOR | ~7 |
| (R)-Ketamine | MOR | ~19 |
| (S)-Ketamine | KOR | ~14 |
| (R)-Ketamine | KOR | ~40 |
| (R)-Ketamine | Sigma-1 | ~27 |
| (S)-Ketamine | Sigma-1 | ~131 |
| Data sourced from competitive radioligand binding assays in rat whole brain tissue.[9] |
Case Study: Rimantadine Enantiomers
Rimantadine is an antiviral medication used against influenza A. While administered as a racemic mixture, studies have shown differential binding of its enantiomers to the M2 proton channel.[1]
| Enantiomer | Target | Experimental Method | Finding |
| (R)-Rimantadine | M2 Channel Pore | Solid-state NMR | Stronger binding affinity than the (S)-enantiomer[1] |
| (S)-Rimantadine | M2 Channel Pore | Solid-state NMR | Weaker binding affinity than the (R)-enantiomer[1] |
| (R)- and (S)-Rimantadine | M2 Channel Pore | Antiviral Assay & Electrophysiology | No significant difference in binding affinity[1] |
| (R)- and (S)-Rimantadine | M2TM Udorn | Isothermal Titration Calorimetry (ITC) | Binding constants were found to be equal |
Detailed Experimental Protocols
In-Silico Protocol: Molecular Docking of (R)- and (S)-Enantiomers
This protocol outlines a generalized workflow for conducting molecular docking studies on a pair of enantiomers.
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-solvents, and any existing ligands.
-
Add polar hydrogen atoms and assign appropriate atomic charges.
-
Define the binding site by creating a grid box around the active site, typically guided by the position of a co-crystallized ligand.
-
-
Ligand Preparation:
-
Generate the 3D structures of both the (R)- and (S)-enantiomers using molecular modeling software.
-
Perform energy minimization on both structures to obtain low-energy conformations.
-
Assign partial charges and define rotatable bonds for each enantiomer.
-
-
Docking Simulation:
-
Individually dock each enantiomer into the prepared receptor using software such as AutoDock Vina.
-
Ensure that identical docking parameters (e.g., grid box dimensions and center, exhaustiveness) are used for both enantiomers to allow for a direct comparison.
-
-
Results Analysis:
-
Compare the binding energies (docking scores) of the top-ranked poses for each enantiomer.
-
Visually inspect the binding modes of both enantiomers within the active site to identify differences in their interactions with key residues.
-
In-Silico Protocol: Molecular Dynamics Simulations of Enantiomer-Receptor Complexes
This protocol describes a general workflow for performing MD simulations to compare the dynamic behavior of enantiomer-receptor complexes.
-
System Setup:
-
Use the best-ranked docked poses of the (R)- and (S)-enantiomer-receptor complexes as the initial structures.
-
Place each complex in a periodic simulation box and solvate it with an explicit water model.
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Select an appropriate force field (e.g., AMBER, CHARMM) for the protein, ligands, and solvent.
-
Perform energy minimization of the entire system to relieve any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) in an NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system at the target temperature and pressure (e.g., 1 atm) in an NPT (constant number of particles, pressure, and temperature) ensemble.
-
-
Production Run:
-
Execute the production MD simulation for a sufficient duration (e.g., tens to hundreds of nanoseconds) to allow for adequate sampling of the conformational landscape.
-
-
Trajectory Analysis:
-
Calculate the binding free energy for each enantiomer using methods like MM/PBSA or MM/GBSA.
-
Analyze the stability of the complexes by computing the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms.
-
Investigate the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation.
-
Experimental Validation: Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes associated with biomolecular interactions, providing a complete thermodynamic profile of the binding event.[10][11]
-
Sample Preparation:
-
Express and purify the target protein.
-
Prepare solutions of the protein and each enantiomer in the exact same buffer to minimize heats of dilution.
-
Degas all solutions prior to the experiment.
-
-
ITC Measurement:
-
Load the protein solution into the sample cell of the calorimeter.
-
Fill the titration syringe with a solution of one of the enantiomers.
-
Perform a series of injections of the enantiomer into the protein solution, measuring the heat evolved or absorbed after each injection.
-
Repeat the entire process for the other enantiomer.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the resulting binding isotherm to an appropriate model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Compare the thermodynamic parameters for the (R)- and (S)-enantiomers.
-
Mandatory Visualizations
Signaling Pathway of a Chiral Drug
Caption: Differential signaling pathways of (R)- and (S)-enantiomers.
Experimental Workflow for In-Silico and Experimental Comparison
Caption: Workflow for comparing in-silico and experimental data.
Logical Relationship in Enantiomer Differentiation
References
- 1. Rimantadine - Wikipedia [en.wikipedia.org]
- 2. Molecular Docking of Chiral Drug Enantiomers With Different Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and behavioral divergence of ketamine enantiomers: implications for abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Economic Analysis of Synthetic Strategies for (R)-3-(1-Aminoethyl)phenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Route
(R)-3-(1-Aminoethyl)phenol hydrochloride is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The selection of an efficient and economically viable synthetic strategy is paramount for successful drug development and manufacturing. This guide provides a comparative analysis of three primary synthetic routes to this compound: asymmetric synthesis via catalytic hydrogenation, chiral resolution of a racemic mixture, and biocatalysis using transaminases. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions based on key performance indicators such as yield, enantiomeric excess (e.e.%), purity, and overall process efficiency.
Comparison of Synthetic Strategies
The choice of synthetic route is a critical decision that impacts not only the chemical efficiency but also the economic and environmental footprint of the manufacturing process. The following table summarizes the key quantitative data for the three distinct strategies, providing a clear comparison of their respective advantages and disadvantages.
| Parameter | Asymmetric Synthesis (Catalytic Hydrogenation) | Chiral Resolution (Diastereomeric Salt Crystallization) | Biocatalysis (Transaminase) |
| Starting Material | 3-Hydroxyacetophenone | Racemic 3-(1-Aminoethyl)phenol | 3-Hydroxyacetophenone |
| Key Reagents | Chiral Ru-catalyst (e.g., Ru-BINAP), H₂ gas | Chiral resolving agent (e.g., L-tartaric acid) | Transaminase enzyme, Amino donor (e.g., Isopropylamine) |
| Overall Yield | High (typically >90%) | Moderate (theoretically max. 50% without racemization) | High (can be >95%) |
| Enantiomeric Excess (e.e.%) | Excellent (>99%) | High (>98% after crystallization) | Excellent (>99%) |
| Purity | High | High | Very High |
| Reaction Time | 12-24 hours | 24-48 hours (including crystallization and salt breaking) | 24-48 hours |
| Temperature | 25-50°C | Room Temperature | 25-40°C |
| Pressure | 10-50 atm (H₂) | Atmospheric | Atmospheric |
| Key Advantages | High atom economy, direct synthesis of the desired enantiomer, high yield. | Well-established and robust technology. | Mild reaction conditions, high selectivity, environmentally friendly. |
| Key Disadvantages | High cost of chiral catalysts, requires specialized high-pressure equipment. | Theoretical yield is limited to 50%, requires additional steps for resolving agent recovery. | Enzyme cost and stability can be a factor, requires specific buffer systems. |
Experimental Protocols
Detailed methodologies for the three synthetic strategies are provided below. These protocols are based on established literature procedures and offer a practical guide for laboratory-scale synthesis.
Strategy 1: Asymmetric Synthesis via Catalytic Hydrogenation
This method involves the direct, enantioselective reduction of a prochiral ketone, 3-hydroxyacetophenone, to the corresponding chiral amine using a chiral ruthenium catalyst.
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, a solution of the chiral ruthenium catalyst, such as a Ru-BINAP complex, is prepared in an appropriate solvent like methanol.
-
Reaction Setup: A high-pressure autoclave is charged with 3-hydroxyacetophenone and a solution of the prepared catalyst.
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 30 atm). The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 18 hours).
-
Work-up: After cooling and venting the autoclave, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with water.
-
Purification and Salt Formation: The organic layer is dried and concentrated. The resulting crude (R)-3-(1-Aminoethyl)phenol is then dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate the hydrochloride salt. The product is collected by filtration, washed, and dried.
Strategy 2: Chiral Resolution of Racemic 3-(1-Aminoethyl)phenol
This classical approach involves the separation of a racemic mixture of 3-(1-Aminoethyl)phenol by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[1][2]
Experimental Protocol:
-
Diastereomeric Salt Formation: Racemic 3-(1-Aminoethyl)phenol is dissolved in a suitable solvent, such as a mixture of methanol and water. A solution of L-tartaric acid (typically 0.5 equivalents) in the same solvent system is added.
-
Crystallization: The solution is slowly cooled to induce crystallization of the less soluble diastereomeric salt, (R)-3-(1-Aminoethyl)phenol-L-tartrate. The crystals are collected by filtration.
-
Purification of Diastereomeric Salt: The collected salt can be recrystallized from a suitable solvent to enhance its diastereomeric purity.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free (R)-3-(1-Aminoethyl)phenol.
-
Extraction and Salt Formation: The free amine is extracted into an organic solvent. The organic layer is then dried, and the solvent is evaporated. The resulting (R)-3-(1-Aminoethyl)phenol is dissolved in a solvent like ethanol and treated with hydrochloric acid to yield the hydrochloride salt, which is then isolated by filtration.
Strategy 3: Biocatalysis using Transaminase
This green chemistry approach utilizes an (R)-selective transaminase enzyme to catalyze the asymmetric amination of 3-hydroxyacetophenone, producing the desired (R)-amine with high enantioselectivity.[3]
Experimental Protocol:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared. To this, 3-hydroxyacetophenone, an amino donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor are added.
-
Enzymatic Reaction: The reaction is initiated by the addition of the (R)-selective transaminase enzyme. The mixture is stirred at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours).
-
Reaction Quenching and Work-up: The reaction is quenched, and the enzyme is removed (e.g., by centrifugation or filtration). The pH of the supernatant is adjusted, and the product is extracted with an organic solvent.
-
Purification and Salt Formation: The organic extracts are combined, dried, and concentrated to give the crude (R)-3-(1-Aminoethyl)phenol. The final hydrochloride salt is prepared by dissolving the free amine in a suitable solvent and adding hydrochloric acid, followed by isolation of the precipitate.
Visualizing the Synthetic Pathways
To further elucidate the relationships and workflows of each synthetic strategy, the following diagrams have been generated.
Caption: Workflow for Asymmetric Synthesis.
Caption: Workflow for Chiral Resolution.
Caption: Workflow for Biocatalysis.
Conclusion
The selection of an optimal synthetic strategy for this compound is a multifaceted decision that requires careful consideration of various factors. Asymmetric synthesis offers a direct and high-yielding route but is associated with the high cost of catalysts and specialized equipment. Chiral resolution is a well-established and robust method, though it is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer without an effective racemization process for the unwanted enantiomer. Biocatalysis represents a modern, green alternative that provides excellent enantioselectivity and high yields under mild conditions, with the main considerations being the cost and availability of a suitable enzyme.
For large-scale industrial production, the economic viability of each route must be carefully assessed. While the initial investment for asymmetric hydrogenation catalysts or biocatalysis development may be high, the long-term benefits of higher yields, reduced waste, and simpler purification processes can offset these costs. For laboratory-scale synthesis and research purposes, the choice may be dictated by the availability of equipment and reagents. This guide provides the foundational data and protocols to aid in making a strategic and economically sound decision for the synthesis of this important chiral intermediate.
References
Safety Operating Guide
Proper Disposal of (R)-3-(1-Aminoethyl)phenol hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of (R)-3-(1-Aminoethyl)phenol hydrochloride, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential to protect personnel, the surrounding community, and the environment.
Immediate Safety Precautions
Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is in use. All handling of this compound and its waste should be conducted within a chemical fume hood to prevent inhalation of dust or vapors.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved safety glasses or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned lab coat is mandatory. For potential splashes, a butyl rubber or neoprene apron should be worn.[2]
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.
An emergency eyewash station and safety drench shower must be immediately accessible within a 10-second travel time from the handling area.[2]
Step-by-Step Disposal Protocol
This compound, like other phenolic compounds, must be treated as hazardous waste. It should never be disposed of down the sink or in regular trash.[1][3]
-
Waste Segregation:
-
Solid Waste: Collect unadulterated or spilled solid this compound directly into a designated hazardous waste container.[4]
-
Contaminated Materials: All items such as pipette tips, gloves, empty tubes, and weighing papers contaminated with the compound must be collected separately in a sealable, puncture-proof container.[1][2] These items should not be mixed with regular laboratory trash.
-
Aqueous Solutions: Collect all aqueous solutions containing the compound in a separate, sealable hazardous waste container. Do not empty any solutions into drains.[5]
-
-
Container Management:
-
Labeling: Affix a hazardous waste label to every waste container. The label must clearly identify the contents, including the full chemical name: "this compound".
-
Storage: Keep waste containers tightly closed when not in use and store them in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents and strong acids.[5]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) or Safety Department to schedule a pickup for the hazardous waste.[6]
-
The safest and most effective method for the final disposal of phenolic waste is typically high-temperature incineration at a licensed and permitted hazardous waste facility.[3][6]
-
Disposal and Safety Parameters
The following table summarizes key quantitative data relevant to the handling and disposal of phenolic compounds. While specific data for this compound is limited, these values for related compounds provide essential context for its management as hazardous waste.
| Parameter | Value/Guideline | Source / Regulation | Significance |
| EPA Hazardous Waste Characteristic | Corrosivity (pH) | 40 CFR § 261.22 | Waste solutions may be considered hazardous if pH is ≤ 2 or ≥ 12.5.[7] |
| EPA Hazardous Substance (Phenol) | Reportable Quantity (RQ) | EPA | A release of 1,000 pounds or more of phenol must be reported to the appropriate authorities.[8] |
| Occupational Exposure Limit (Phenol) | 5 ppm (8-hour TWA) | OSHA / NIOSH | Enforces the need for handling in a well-ventilated area or chemical fume hood to minimize exposure.[8] |
| Neutralization pH Target (p-Aminophenol) | pH 7.0 - 8.0 | US Patent 4870209A | This range facilitates the precipitation of similar aminophenol compounds from aqueous solutions for separation.[9] |
Experimental Protocol: Pre-treatment by Neutralization
For aqueous waste solutions, a neutralization and precipitation procedure can sometimes be employed as a pre-treatment step to reduce the volume or hazard level of the waste. This procedure should only be performed by trained personnel after receiving approval from their institution's safety department.
Objective: To precipitate the aminophenol from an acidic aqueous solution.
Materials:
-
Aqueous waste solution of this compound.
-
Base for neutralization (e.g., ammonium hydroxide, sodium bicarbonate, or soda ash solution).[4][10]
-
pH meter or pH indicator strips.
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel).
-
Appropriate hazardous waste containers for solid and liquid waste.
Procedure:
-
Place the beaker containing the acidic aqueous waste solution on a stir plate within a chemical fume hood.
-
Begin stirring the solution at a moderate speed.
-
Slowly and carefully add the neutralizing base dropwise to the solution. Monitor the pH continuously.
-
Continue adding the base until the pH of the solution reaches a target range of 7.0-8.0. The minimum solubility for similar compounds like p-aminophenol is often in this range, which promotes precipitation.[9][10]
-
If a precipitate forms, allow the mixture to stir for an additional 15-30 minutes to ensure complete precipitation.
-
Turn off the stir plate and collect the precipitated solid via vacuum filtration.
-
Transfer the collected solid precipitate into the designated solid hazardous waste container.
-
Collect the remaining liquid filtrate into the designated aqueous hazardous waste container.
-
Label both containers appropriately and arrange for disposal through your EHS department.
Mandatory Visualizations
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. youtube.com [youtube.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 10. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
Essential Safety and Operational Guide for Handling (R)-3-(1-Aminoethyl)phenol Hydrochloride
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, working with (R)-3-(1-Aminoethyl)phenol hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper handling of this chemical.
Hazard Identification and Quantitative Exposure Data
This compound is a chemical that may cause skin, eye, and respiratory irritation. It is harmful if swallowed.[1] Due to the lack of specific occupational exposure limit (OEL) data for this compound, the exposure limits for phenol are provided as a conservative reference.
| Parameter | Value | Reference |
| OSHA PEL (Permissible Exposure Limit) - TWA | 5 ppm (19 mg/m³) | [2] |
| NIOSH REL (Recommended Exposure Limit) - TWA | 5 ppm (19 mg/m³) | [2] |
| NIOSH REL - Ceiling (15 min) | 15.6 ppm (60 mg/m³) | [2] |
| ACGIH TLV (Threshold Limit Value) - TWA | 5 ppm (19 mg/m³) | [2] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 250 ppm | [2] |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. Ceiling is the concentration that should not be exceeded at any time.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and dust.[3][4] |
| Hand Protection | Double-gloving with nitrile gloves for incidental contact. For direct or prolonged contact, use neoprene or butyl rubber gloves. | Provides resistance to chemical permeation.[3][5] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. An impervious apron should be worn over the lab coat when handling larger quantities. | Protects skin from contamination.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood or if dust is generated. | Prevents inhalation of harmful dust or vapors. |
Operational Plan: Safe Handling and Experimental Protocol
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
Representative Experimental Protocol: Synthesis of a Chiral Amine Derivative
This protocol describes a typical use of this compound as a starting material in a synthetic organic chemistry laboratory.
Objective: To synthesize an N-acylated derivative of (R)-3-(1-Aminoethyl)phenol.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acetyl chloride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Addition funnel
-
Standard glassware for workup and purification
Procedure:
-
Preparation: In a chemical fume hood, add this compound (1.0 eq) and anhydrous DCM to a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Neutralization: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise via an addition funnel over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[3] Flush the affected area with copious amounts of water for at least 15 minutes.[5] If available, wipe the area with polyethylene glycol (PEG) 300 or 400.[6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[3][5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be disposed of as hazardous waste. Do not discharge to drains or sewers.[4]
Step-by-Step Disposal Procedure:
-
Segregation: Segregate waste into solid and liquid waste streams.
-
Solid Waste: Collect contaminated solid materials such as gloves, pipette tips, and paper towels in a designated, labeled, and sealed container.[8]
-
Liquid Waste: Collect all aqueous and organic solutions containing the compound in a clearly labeled, sealed, and chemically compatible waste container.[8]
-
-
Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated secondary containment area away from incompatible materials.[4]
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 7. monash.edu [monash.edu]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
